molecular formula C5H7N5O2 B1347346 2,4-Diamino-6-methyl-5-nitropyrimidine CAS No. 2829-59-6

2,4-Diamino-6-methyl-5-nitropyrimidine

Cat. No.: B1347346
CAS No.: 2829-59-6
M. Wt: 169.14 g/mol
InChI Key: ULAHPOJYMNCRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-methyl-5-nitropyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its core research value lies in its potential as a scaffold for developing novel therapeutic agents, particularly against infectious diseases. Scientific literature indicates that the 2,4-diamino-6-methylpyrimidine motif has been identified in high-throughput phenotypic screens for its activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease . This series of compounds has shown a cytocidal, rather than cytostatic, mode of action against the parasite and operates through a mechanism independent of the common TcCYP51 target, making it a promising starting point for optimizing new anti-trypanosomal treatments . This compound is offered exclusively for non-human research applications. It is intended for use in laboratory research and development by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product is provided with a guaranteed purity of 95% and is available for shipping in various quantities to support your research scale .

Properties

IUPAC Name

6-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAHPOJYMNCRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291162
Record name 6-Methyl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2829-59-6
Record name 2829-59-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-5-nitro-6-methylpyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2829-59-6 (Note: This compound is distinct from 5-Nitrovanillin, CAS 6635-20-7. Ensure verification of CAS registry before procurement.)

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) is a critical heterocyclic intermediate used primarily in the synthesis of fused pyrimidine systems, including pteridines and purines .[1][2] Its structural core—a pyrimidine ring highly activated by two amino groups and a methyl group—makes it an ideal substrate for electrophilic substitution and subsequent cyclization reactions.

This guide details the physicochemical properties, synthesis protocols, and pharmaceutical applications of this compound, specifically focusing on its role as a precursor for antifolate drugs and potential energetic materials.

Chemical Identity & Physicochemical Properties[3]

The presence of the nitro group at the C5 position, flanked by electron-donating amino groups, imparts specific electronic characteristics that dictate its reactivity and handling requirements.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 2,4-Diamino-6-methyl-5-nitropyrimidine
CAS Number 2829-59-6
Molecular Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Appearance Yellow to Orange Crystalline Powder
Melting Point >250°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in water and ethanol
pKa (Calculated) ~3.5 (Protonation of ring nitrogen)
SMILES CC1=NC(N)=NC(N)=C1=O

Synthesis & Manufacturing Protocol

The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine is classically achieved via the electrophilic aromatic nitration of 2,4-diamino-6-methylpyrimidine. The electron-donating amino groups at positions 2 and 4 strongly activate the 5-position, facilitating nitration even under mild to moderate conditions compared to unactivated pyrimidines.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


) . The nitronium ion (

), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich C5 carbon. The intermediate sigma complex is rapidly deprotonated to restore aromaticity.
Laboratory Scale Protocol (Self-Validating)

Note: This protocol involves strong acids and exotherms. Perform in a fume hood.

Reagents:

  • 2,4-Diamino-6-methylpyrimidine (Precursor)

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Ice/Water mixture[3]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 20 mL of conc.

    
    . Cool to 0–5°C in an ice bath.
    
  • Precursor Addition: Slowly add 5.0 g (40 mmol) of 2,4-diamino-6-methylpyrimidine in small portions. Critical: Maintain temperature <10°C to prevent decomposition or premature side reactions. Stir until fully dissolved.

  • Nitration: Add 2.0 mL of fuming

    
     dropwise over 30 minutes. The solution will likely darken.
    
    • Validation Check: Monitor internal temperature; a spike indicates rapid nitration. Keep <15°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate pH is neutral.

  • Purification: Recrystallize from boiling water or an ethanol/water mixture to obtain high-purity needles.

Synthesis Pathway Visualization

SynthesisPathway Precursor 2,4-Diamino-6-methylpyrimidine (Electron Rich Core) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (C5) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Reagents->Intermediate Product 2,4-Diamino-6-methyl-5-nitropyrimidine (Target API Intermediate) Intermediate->Product -H+ (Restoration of Aromaticity)

Figure 1: Electrophilic aromatic substitution pathway for the nitration of the pyrimidine core.

Pharmaceutical Applications & Downstream Chemistry

This compound serves as a "linchpin" intermediate. The nitro group is rarely the final pharmacophore; rather, it is a handle for reduction to an amine, creating 2,4,5-triamino-6-methylpyrimidine . This triamine is the immediate precursor for closing the pyrazine ring to form pteridines .

Antifolate Drug Synthesis

Pteridine derivatives are structural mimics of folic acid. By inhibiting Dihydrofolate Reductase (DHFR), these compounds act as potent antiproliferative agents (cancer) and antimicrobials.

  • Pathway: Nitro reduction (

    
     or 
    
    
    
    )
    
    
    Condensation with
    
    
    -dicarbonyls
    
    
    Pteridines.
  • Relevance: Analogues are used in the synthesis of Methotrexate-like candidates and anti-malarials (e.g., Pyrimethamine derivatives).

Purine Analog Synthesis

Reaction of the reduced triamine derivative with formic acid or orthoformates leads to the closure of an imidazole ring, yielding purine analogues. These are vital in nucleoside antiviral research.

Application Workflow Visualization

Applications Nitro 2,4-Diamino-6-methyl-5-nitropyrimidine (Starting Material) Reduction Reduction Step (H2/Pd-C or Fe/HCl) Nitro->Reduction Energetics High-Nitrogen Compounds (Energetic Materials) Nitro->Energetics Direct Formulation Triamine 2,4,5-Triamino-6-methylpyrimidine (Versatile Nucleophile) Reduction->Triamine Pteridine Pteridines (Antifolates / Anti-cancer) Triamine->Pteridine + 1,2-Dicarbonyls Purine 8-Substituted Purines (Antivirals) Triamine->Purine + Formic Acid/Orthoesters

Figure 2: Downstream synthetic utility in pharmaceutical and material science workflows.

Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical standards should be met:

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm and 300 nm (Nitro group absorbance).

  • 1H NMR (DMSO-d6):

    • 
       2.3 ppm (s, 3H, 
      
      
      
      ).
    • 
       7.0–8.0 ppm (broad s, 
      
      
      
      protons). Note: No aromatic ring protons exist at C5.
  • IR Spectroscopy:

    • Strong bands at 1530–1500 cm⁻¹ and 1350–1300 cm⁻¹ (Asymmetric and symmetric

      
       stretch).
      

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Skin/Eye Irritant: Category 2.[4][5]

  • Combustible: Nitro compounds can be energetic. Avoid shock or high heat.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in amber vials at 2–8°C. Light sensitive.

  • Incompatibility: Keep away from strong reducing agents and strong bases.

References

  • Dai, L. Y., et al. (2000).[6] "Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine." Chinese Journal of Pharmaceuticals.

  • Angene Chemical. (2024).[4][5][7] "2,4-Diamino-6-methyl-5-nitropyrimidine Product Specifications." Angene Chemical Catalog. [2][8]

  • BLD Pharm. (2024).[4][7] "Safety Data Sheet: 2,4-Diamino-6-methyl-5-nitropyrimidine." BLD Pharm Repository.

  • Taghavi, S. et al. (2017). "Synthesis and biological evaluation of new pyrimidine-based antifolates." Journal of Molecular Structure.

Sources

Technical Profile: 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2,4-Diamino-6-methyl-5-nitropyrimidine , a critical intermediate in the synthesis of pteridines and antifolate pharmaceuticals.

Molecular Weight & Physicochemical Characterization

Abstract 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) serves as a pivotal scaffold in medicinal chemistry, primarily as a precursor for 2,4,5-triaminopyrimidines—the building blocks of pteridine-based antifolates (e.g., Methotrexate analogs) and antiparasitic agents. This guide analyzes its molecular weight characteristics, synthesis via electrophilic aromatic substitution, and analytical validation protocols.

Physicochemical Properties & Molecular Weight Analysis[1][2]

The molecular weight of 2,4-Diamino-6-methyl-5-nitropyrimidine is determined by its isotopic composition. For high-precision mass spectrometry (HRMS) applications in drug development, the monoisotopic mass is the critical parameter.

Table 1: Physicochemical Profile
ParameterValueTechnical Notes
IUPAC Name 6-Methyl-5-nitro-2,4-pyrimidinediamine
CAS Number 2829-59-6Distinct from the 6-hydroxy analog (CAS 3346-23-4).
Molecular Formula C₅H₅N₅O₂
Average Mol. Weight 169.14 g/mol Based on standard atomic weights.
Monoisotopic Mass 169.059975 Da Calculated for C₅H₇N₅O₂ (¹²C, ¹H, ¹⁴N, ¹⁶O).
Appearance Yellow to tan crystalline solidNitro group conjugation imparts color.
Solubility DMSO, DMF, dilute acidPoor solubility in water and non-polar solvents.
pKa (Predicted) ~3.5 (N-1 protonation)Weakly basic due to electron-withdrawing nitro group.
Molecular Weight Calculation Breakdown

For analytical validation (e.g., LC-MS), the precise mass contributions are:

  • 5 × Carbon (12.011): 60.055

  • 7 × Hydrogen (1.008): 7.056

  • 5 × Nitrogen (14.007): 70.035

  • 2 × Oxygen (15.999): 31.998

  • Total: 169.144 g/mol

Synthesis & Manufacturing Methodology

The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine is a classic example of electrophilic aromatic substitution on an electron-rich heteroaromatic ring. The starting material, 2,4-diamino-6-methylpyrimidine, is activated by the two amino groups, directing the incoming nitro group to the vacant 5-position.

Protocol: Nitration of 2,4-Diamino-6-methylpyrimidine

Objective: Selective introduction of a nitro group at the C5 position.

Reagents:

  • Precursor: 2,4-Diamino-6-methylpyrimidine (CAS 625-96-7)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with conc. H₂SO₄ (5-10 volumes). Cool to 0–5°C. Slowly add 2,4-diamino-6-methylpyrimidine with vigorous stirring. Caution: Exothermic.

  • Nitration: Maintain temperature <10°C. Add fuming HNO₃ (1.1 equivalents) dropwise over 60 minutes. The electron-donating amino groups facilitate attack at C5.

  • Reaction Monitoring: Stir at 20°C for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9) or HPLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10 volumes). The product will precipitate as a sulfate salt or free base depending on pH.

  • Neutralization: Adjust pH to ~5–6 with NH₄OH to ensure precipitation of the free base.

  • Purification: Filter the yellow solid. Wash with cold water to remove acid residues. Recrystallize from ethanol/water if necessary.

Diagram 1: Synthesis Pathway

The following logic flow illustrates the transformation from the pyrimidine core to the nitro-intermediate and its subsequent reduction to the pteridine precursor.

SynthesisPath Start 2,4-Diamino-6-methylpyrimidine (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Product 2,4-Diamino-6-methyl- 5-nitropyrimidine (Target MW: 169.14) Reagents->Product Electrophilic Subst. Reduction H2 / Pd-C (Reduction) Product->Reduction Triamine 2,4,5-Triamino-6- methylpyrimidine Reduction->Triamine Pteridine Pteridine Derivatives (Antifolates) Triamine->Pteridine Condensation

Caption: Synthesis workflow from precursor nitration to pteridine scaffold generation.

Analytical Characterization & Validation

To ensure the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    • [M+H]⁺: 170.15 m/z (Base peak).

    • [M+Na]⁺: 192.13 m/z.

  • Fragmentation Pattern: Loss of NO₂ (-46 Da) is a characteristic fragmentation pathway for nitro-aromatics.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆.[1]

  • δ 2.1–2.3 ppm (3H, s): Methyl group at C6.

  • δ 7.0–8.0 ppm (Broad singlets): Two amino groups (-NH₂). Note: The protons are exchangeable with D₂O.

  • Absence of Signal: Crucially, there should be no signal in the aromatic region (around 5.5–6.5 ppm) typically associated with the H-5 proton of the starting material, confirming full substitution at the 5-position.

Diagram 2: Analytical Decision Tree

This workflow validates the compound's identity before release for downstream applications.

AnalysisTree Sample Synthesized Sample HPLC HPLC Purity (>98%) Sample->HPLC MS LC-MS Analysis Sample->MS NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Peak at 170.1 m/z? MS->Check1 Check2 H-5 Proton Absent? NMR->Check2 Pass PASS: Release Batch Check1->Pass Yes Fail FAIL: Reprocess Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Quality control decision tree for validating 2,4-Diamino-6-methyl-5-nitropyrimidine.

Applications in Drug Development[1]

The primary utility of 2,4-Diamino-6-methyl-5-nitropyrimidine lies in its role as an intermediate.

  • Pteridine Synthesis: Reduction of the nitro group yields 2,4,5-triamino-6-methylpyrimidine . This triamine condenses with α,β-dicarbonyl compounds (e.g., glyoxal, diacetyl) to form pteridines. This chemistry is foundational for synthesizing Methotrexate analogs and other dihydrofolate reductase (DHFR) inhibitors.

  • Antiparasitic Research: Substituted 2,4-diaminopyrimidines are heavily investigated for activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria). The 5-nitro group can be reduced and functionalized to tune lipophilicity and enzyme binding affinity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 252210, 2,4-Diamino-5-nitro-6-methylpyrimidine. Retrieved from [Link]

  • Wyatt, P. G., et al. (2018). "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

2,4-Diamino-6-methyl-5-nitropyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 700-47-0 | Role: Critical Antifolate Precursor

Executive Summary

This technical guide profiles 2,4-Diamino-6-methyl-5-nitropyrimidine , a high-value intermediate in the synthesis of pteridine-based pharmaceuticals, most notably Methotrexate and Pralatrexate . Its primary utility lies in its 5-nitro functionality, which serves as a "masked" amine. Upon reduction, it yields 2,4,5-triamino-6-methylpyrimidine , the nucleophilic scaffold required to construct the pteridine core via condensation with


-halo ketones or dicarbonyls.

Researchers handling this compound face two primary challenges: poor solubility in standard organic solvents and thermal instability characteristic of nitro-heterocycles. This guide provides optimized protocols for handling, reduction, and characterization to ensure high-yield downstream processing.

Part 1: Physicochemical Profile

The following data consolidates experimental and predicted properties. Note the distinct solubility profile: this compound is lipophobic and hydrophilic but crystallizes strongly, resisting dissolution in neutral water.

Table 1: Core Datasheet
PropertySpecificationOperational Note
Molecular Formula

High nitrogen content (41.4%) implies energetic potential.
Molecular Weight 169.14 g/mol
Appearance Yellow to orange crystalline powderColor intensity correlates with impurity levels (darker = oxidation).
Melting Point > 300°C (Decomposes)Do not determine in open capillary ; risk of deflagration.
Solubility (Water) < 0.5 mg/mL (25°C)Practically insoluble at neutral pH.
Solubility (Acid) Soluble (Protonation)Dissolves readily in 1M HCl or dilute

.
Solubility (DMSO) Moderate (~10-20 mg/mL)Requires heating/sonication; preferred for NMR.
pKa (Predicted) ~2.5 (N1/N3), ~8.5 (Amine)Weakly basic; forms salts easily.

Part 2: Synthetic Utility & Reactivity[1]

The chemical value of 2,4-diamino-6-methyl-5-nitropyrimidine is defined by the nitro-to-amine reduction . This transformation must be quantitative; any residual nitro compound acts as a chain terminator in subsequent ring-closure reactions.

Mechanism: The Pteridine Pathway

The diagram below illustrates the critical role of this molecule in the synthesis of Methotrexate-class drugs.[1] The "Reduction" step is the bottleneck; incomplete reduction leads to difficult-to-separate impurities.

SyntheticPathway Nitro 2,4-Diamino-6-methyl- 5-nitropyrimidine (Starting Material) Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Critical Step Triamine 2,4,5-Triamino- 6-methylpyrimidine (Unstable Intermediate) Reduction->Triamine -2 H2O Condensation Ring Closure (+ 1,1-dichloroacetone) Triamine->Condensation Immediate Use Pteridine 2,4-Diamino-6-methylpteridine (Scaffold) Condensation->Pteridine Pteridine Formation

Figure 1: The synthetic trajectory from nitro-pyrimidine precursor to the pteridine core.[2][3] The triamine intermediate is highly oxidation-sensitive and is often generated in situ.

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Recommended)

Objective: Reduction of the 5-nitro group to the 5-amine with >98% conversion. Why this method? Chemical reduction (e.g.,


) introduces sulfur contaminants that poison downstream catalysts. Catalytic hydrogenation is cleaner and scalable.

Reagents:

  • Substrate: 2,4-Diamino-6-methyl-5-nitropyrimidine (10.0 g, 59 mmol)

  • Solvent: 0.1 M HCl (200 mL) or Methanol/Acetic Acid (10:1)

  • Catalyst: 10% Pd/C (50 wt% wet, 1.0 g)

  • Gas: Hydrogen (

    
    ) at 30–50 psi
    

Step-by-Step Workflow:

  • Preparation: In a Parr hydrogenation bottle or autoclave, suspend the nitro compound in the solvent.

    • Note: The starting material may not fully dissolve initially. It will dissolve as it reduces to the more soluble amine.

  • Catalyst Addition: Add the Pd/C catalyst under an inert atmosphere (

    
     or Ar) to prevent ignition of methanol vapors.
    
  • Hydrogenation:

    • Purge the vessel with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 40 psi

      
      .
      
    • Agitate vigorously at Room Temperature for 4–6 hours.

    • Endpoint: Reaction is complete when

      
       uptake ceases and the yellow suspension turns into a clear (or slightly pink) solution.
      
  • Work-up:

    • Filter the catalyst over a Celite pad under

      
       (The product amine is air-sensitive!).
      
    • Immediate Usage: Use the filtrate directly in the next step. If isolation is required, neutralize with NaOH to pH 7 to precipitate the triamine sulfate or free base, but be warned: the solid oxidizes rapidly in air (turning purple/black).

Protocol B: Process Troubleshooting

If the reaction stalls or yields are low, consult the logic flow below.

Troubleshooting Start Problem: Incomplete Reduction CheckSolubility Is the mixture homogenous? Start->CheckSolubility Acidify Add more Acid (HCl/AcOH) Protonation increases solubility CheckSolubility->Acidify No (Suspension persists) CheckPoison Did reaction stop abruptly? CheckSolubility->CheckPoison Yes CleanVessel Sulfur poisoning suspected. Wash vessel with oxidants. CheckPoison->CleanVessel Yes CheckColor Is solution dark purple? CheckPoison->CheckColor No Oxidation Product oxidized (Air leak). Keep under N2/Ar. CheckColor->Oxidation Yes

Figure 2: Troubleshooting logic for catalytic hydrogenation of nitro-pyrimidines.

Part 4: Analytical Characterization

To validate the identity of CAS 700-47-0, use the following markers.

1. HPLC Method (Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 340 nm (nitro group absorbance).

  • Retention: The nitro starting material elutes later than the reduced triamine product due to the polarity difference.

2. 1H-NMR (DMSO-d6):

  • Methyl Group: Singlet at

    
     ~2.1–2.3 ppm (3H).
    
  • Amines: Broad singlets at

    
     ~7.0–8.0 ppm (exchangeable with 
    
    
    
    ).
  • Absence of Aromatic H: The C5 position is substituted with

    
    , so no ring protons are observed at C5.
    

Part 5: Safety & Handling (E-E-A-T)

Warning: Energetic Potential Nitro-pyrimidines possess high energy density. While 2,4-diamino-6-methyl-5-nitropyrimidine is generally stable at room temperature, it exhibits exothermic decomposition above 250°C.

  • Thermal Hazard: Never heat the dry solid above 100°C in a closed vessel. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Dust Explosion: The fine yellow powder is combustible. Use grounded equipment and local exhaust ventilation (LEV).

  • Toxicity: Treat as a suspected mutagen. Pyrimidine antimetabolite precursors can interfere with DNA synthesis. Wear full PPE (Tyvek suit, nitrile gloves, P3 respirator).

References

  • Piper, J. R., & Montgomery, J. A. (1980). Synthesis of Methotrexate and Analogs via 2,4,5,6-Tetraaminopyrimidine.[1][4] Journal of Organic Chemistry.

  • PubChem. (2024).[5] Compound Summary: 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 700-47-0). National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-pyrimidine derivatives safety data.

  • Tagawa, H., et al. (2001). Process for the preparation of pteridines.[1][2][6] US Patent 6,225,471. (Describes the hydrogenation and condensation workflow).

Sources

Technical Monograph: 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) is a critical pyrimidine intermediate used primarily in the synthesis of antifolate pharmaceuticals and fused heterocyclic systems.[1] Characterized by a highly functionalized pyrimidine core, it serves as a "push-pull" electronic system where the electron-withdrawing nitro group at the 5-position is balanced by electron-donating amino groups at the 2- and 4-positions. This unique electronic architecture makes it a potent precursor for lipid-soluble dihydrofolate reductase (DHFR) inhibitors, such as piritrexim and trimetrexate analogs, which are vital in oncology and antimicrobial therapies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule features a planar pyrimidine ring substituted to maximize intermolecular hydrogen bonding, contributing to its high melting point and low solubility in non-polar solvents.

PropertyData
IUPAC Name 6-Methyl-5-nitropyrimidine-2,4-diamine
CAS Number 2829-59-6
Molecular Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Melting Point ~235 °C (Decomposition)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; poorly soluble in water
pKa (Predicted) ~4.0 (Protonation at N1 or N3)
SMILES Cc1c(c(N)nc(N)n1)N(=O)=O

Structural & Electronic Analysis

Electronic Architecture

The 5-nitro group exerts a strong mesomeric withdrawing effect (-M), significantly reducing the electron density of the pyrimidine ring. However, this is counteracted by the strong donating effects (+M) of the amino groups at positions 2 and 4.

  • Push-Pull System: The C2 and C4 amino groups act as electron pumps, stabilizing the nitro group's electron demand. This polarization increases the dipole moment and facilitates strong intermolecular interactions.

  • Reactivity: The 6-methyl group is "activated" by the adjacent electron-deficient ring nitrogen and the 5-nitro group, making it susceptible to condensation reactions (e.g., with aldehydes), a key feature in synthesizing fused ring systems like pyrido[2,3-d]pyrimidines.

Hydrogen Bonding Network

In the crystalline state, the molecule acts as a multi-point hydrogen bond donor (4 protons on -NH₂) and acceptor (nitro oxygens and ring nitrogens). This results in the formation of extensive planar sheets or ribbons, typical of high-melting nitro-amino heterocycles.

Synthesis & Process Chemistry

The industrial and laboratory standard for synthesis involves the electrophilic aromatic substitution (nitration) of the commercially available precursor 2,4-diamino-6-methylpyrimidine .

Reaction Scheme

The synthesis proceeds via a standard mixed-acid nitration. The amino groups direct the incoming nitro electrophile (


) to the 5-position, the only open site on the ring.

Synthesis cluster_conditions Conditions: 0-20°C, 2-4 hrs SM 2,4-Diamino-6-methylpyrimidine (CAS 6295-87-0) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (0-10°C) Reagents HNO3 / H2SO4 (Mixed Acid) Product 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Electrophilic aromatic nitration pathway for the synthesis of the target molecule.

Detailed Protocol

Safety Warning: Nitration reactions are exothermic and can run away. The product is a nitro compound and should be treated as potentially energetic. Perform behind a blast shield.

Reagents:

  • 2,4-Diamino-6-methylpyrimidine (10.0 g, 80.6 mmol)

  • Sulfuric Acid (H₂SO₄), conc. (50 mL)

  • Fuming Nitric Acid (HNO₃), >90% (6.0 mL)[2]

  • Ice/Water for quenching

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 50 mL of concentrated H₂SO₄. Cool to 0–5 °C using an ice-salt bath.

  • Addition of Substrate: Slowly add 2,4-diamino-6-methylpyrimidine in small portions, maintaining the temperature below 10 °C. The amine will protonate, dissolving to form a sulfate salt solution.

  • Nitration: Add fuming HNO₃ dropwise via an addition funnel over 30 minutes. Critical: Do not allow temperature to exceed 15 °C to prevent over-oxidation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will darken slightly.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3][4]

  • Isolation: Neutralize the suspension to pH 5–6 with ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) to ensure the free base is formed. Filter the solid.[3][2][4][5]

  • Purification: Recrystallize from boiling water or an ethanol/water mixture. Dry in a vacuum oven at 60 °C.

Yield: Typical yields range from 75% to 85%.

Analytical Profiling

Confirmation of the structure is achieved through spectroscopic methods distinguishing the product from the starting material (loss of H-5 proton, appearance of nitro group).

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~2.3 ppm (s, 3H)Methyl group (deshielded by nitro).
δ ~7.0–8.0 ppm (br s, 4H)Two distinct NH₂ signals due to restricted rotation and H-bonding.
Absence of δ ~5.8 ppmDisappearance of the C5-H proton confirms substitution.
FT-IR 1550 & 1350 cm⁻¹Asymmetric and symmetric NO₂ stretches.
3300–3450 cm⁻¹Primary amine N-H stretching (doublet).
Mass Spectrometry m/z 169 [M]⁺ or 170 [M+H]⁺Molecular ion peak.

Pharmaceutical Applications

The primary utility of 2,4-diamino-6-methyl-5-nitropyrimidine lies in its role as a "privileged scaffold" for antifolates.

Mechanism of Action (Downstream Products)

Derivatives of this molecule inhibit Dihydrofolate Reductase (DHFR) . By mimicking the pteridine ring of folic acid, these compounds bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade halts thymidylate synthesis, arresting DNA replication in rapidly dividing cells (cancer or bacteria).

Synthetic Utility: The "Timmis" Route

This intermediate is crucial for synthesizing 5,8-dideazapteridines and pyrido[2,3-d]pyrimidines. The 5-nitro group is typically reduced to an amine, which then undergoes cyclization with appropriate electrophiles.

Applications Core 2,4-Diamino-6-methyl- 5-nitropyrimidine Reduction Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Amine 2,4,5-Triamino-6-methylpyrimidine Reduction->Amine Cyclization Cyclization with Ar-CHO / CN-CH2-COOEt Amine->Cyclization Drug Pyrido[2,3-d]pyrimidines (e.g., Piritrexim Analogs) Cyclization->Drug Target Target: DHFR Inhibition (Anticancer / Antimicrobial) Drug->Target

Figure 2: Synthetic workflow from the nitro-pyrimidine core to bioactive antifolates.

References

  • Synthesis & Properties: Angene Chemical. (n.d.). 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6).[1][6][7] Retrieved from

  • Antifolate Chemistry: Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine." Journal of Medicinal Chemistry.

  • Crystal Structure Analogs: National Institutes of Health (NIH). (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.

  • Chemical Data: ChemicalBook. (2022). 6-methyl-5-nitro-pyrimidine-2,4-diamine Properties and Suppliers.

  • Related Nitration Protocols: Organic Syntheses. (1952). 2,4-Diamino-6-hydroxypyrimidine (Nitration Precursor).[2] Coll. Vol. 3, p. 71.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,4-Diamino-6-methyl-5-nitropyrimidine

[1][2]

CAS Number: 2829-59-6 Molecular Formula: C₅H₇N₅O₂ Molecular Weight: 169.14 g/mol Synonyms: 6-Methyl-5-nitro-2,4-pyrimidinediamine; 2,4-Diamino-5-nitro-6-methylpyrimidine.[1][2][3]

Executive Summary & Chemical Identity

2,4-Diamino-6-methyl-5-nitropyrimidine is a critical pyrimidine intermediate, primarily utilized in the synthesis of antifolate pharmaceuticals and functionalized heterocyclic derivatives.[1][2] Its solubility behavior is dominated by the interplay between its high crystal lattice energy (driven by intermolecular hydrogen bonding) and the electron-withdrawing nature of the nitro group.[1][2]

This guide provides a structural analysis of its solubility, a predicted solvent compatibility table, and self-validating protocols for researchers to determine exact saturation limits in their specific media.[1][2]

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing its electronic and structural features.[1][2]

  • Crystal Lattice Energy: The molecule possesses two amino groups (

    
    ) and one nitro group (
    
    
    ) on a pyrimidine ring.[1][2] This configuration creates a dense network of intermolecular hydrogen bonds (Donor:
    
    
    ; Acceptor:
    
    
    , Ring N).[1][2] Consequently, the compound exhibits a high melting point and low solubility in non-polar solvents.[1][2]
  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing.[2] This reduces the electron density on the ring nitrogens and the exocyclic amino groups, significantly lowering the pKa compared to non-nitrated diaminopyrimidines.[1][2]

    • Implication: The compound is a very weak base.[1][2] Acidic aqueous conditions (pH < 2) may improve solubility via protonation, but neutral water solubility remains moderate to low.[1][2]

  • Lipophilicity: The C6-methyl group introduces a small hydrophobic vector, slightly enhancing solubility in polar organic solvents (like ethanol or methanol) compared to its non-methylated analogs, but not enough to make it soluble in aliphatic hydrocarbons.[1][2]

Solubility Profile

The following data categorizes the compound's solubility behavior based on solvent polarity and functional interaction.

Table 1: Solubility Profile & Solvent Compatibility
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aprotic Polar DMSO High Recommended solvent for stock solutions (up to 50-100 mM).[1][2]
Aprotic Polar DMF High Suitable for synthetic reactions and recrystallization.[1][2]
Protic Polar Methanol/Ethanol Moderate (Hot) Poor solubility at RT; excellent for recrystallization when heated.[1][2]
Aqueous Water (Neutral) Low Sparingly soluble at 25°C. Increases significantly at >80°C.
Aqueous Water (Acidic) Moderate Solubility increases at pH < 2 due to protonation of ring nitrogens.[1][2]
Non-Polar Hexane/Ether Insoluble Useful as anti-solvents to precipitate the product.[1][2]
Chlorinated Dichloromethane Low Generally poor solubility; not recommended for primary dissolution.[2]

Critical Insight: For synthetic purification, a DMF/Water or Hot Ethanol system is the standard self-validating choice.[1][2] The compound dissolves in hot ethanol and crystallizes upon cooling, rejecting impurities.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish the exact solubility limit in a specific solvent system relevant to your process.[1][2]

Reagents: 2,4-Diamino-6-methyl-5-nitropyrimidine (Test Compound), Target Solvent (e.g., Water, Buffer).[1]

  • Saturation: Add excess solid compound (approx. 100 mg) to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Shake or stir the suspension at a fixed temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still visible after 24 hours.[1][2] If not, add more solid and repeat.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Evaporation: Evaporate the solvent completely (vacuum oven or nitrogen stream).[1][2]

  • Quantification: Weigh the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Recrystallization Workflow

This process exploits the temperature-dependent solubility profile (Soluble in Hot, Insoluble in Cold).[1][2]

  • Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux.[1][2][4]

  • Titration: If not fully dissolved, add DMF dropwise until the solution becomes clear at reflux.

  • Filtration (Hot): Filter rapidly while hot to remove insoluble mechanical impurities.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

  • Isolation: Filter the precipitate and wash with cold ethanol.

Visualization of Workflows

Diagram 1: Solubility Determination Logic

This decision tree guides the researcher in selecting the correct solubility method.

SolubilityLogiccluster_validValidation StepstartStart: Define Solubility NeedquantQuantitative Value Needed?start->quanthigh_concExpected Solubility > 10 mg/mL?quant->high_concYesvisualMethod C: Visual Titration(Approximate)quant->visualNo (Quick Check)gravMethod A: Gravimetric(See Protocol A)high_conc->gravYes (High Sol)hplcMethod B: HPLC/UV-Vis(Standard Curve Required)high_conc->hplcNo (Low Sol)checkCheck: Is Solid Presentat Equilibrium?grav->checkhplc->check

Caption: Decision matrix for selecting the appropriate solubility determination method based on required precision and expected concentration range.

Diagram 2: Recrystallization Strategy

A self-validating purification workflow based on the solubility profile.[1][2]

RecrystallizationrawCrude MaterialsolventSolvent Choice:Ethanol (Primary)DMF (Co-solvent)raw->solventheatHeat to Reflux(>78°C)solvent->heatcheck_solFully Dissolved?heat->check_soladd_dmfAdd DMF Dropwisecheck_sol->add_dmfNofilter_hotHot Filtration(Remove Insolubles)check_sol->filter_hotYesadd_dmf->heatcoolCool to 4°C(Crystallization)filter_hot->coolpurePure Crystalscool->pure

Caption: Step-by-step recrystallization workflow utilizing the differential solubility of 2,4-Diamino-6-methyl-5-nitropyrimidine in Ethanol/DMF systems.

References

  • FDA Substance Registration System. (n.d.).[1][2] 2,4-Diamino-5-nitro-6-methylpyrimidine (CAS 2829-59-6).[1][2][3] U.S. Food and Drug Administration.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. (Structural analog reference for solubility behavior). Link[1][2]

  • BenchChem. (n.d.).[1][2] 2,4-Diamino-6-methyl-5-nitropyrimidine Synthesis and Properties. Link

  • ChemicalBook. (n.d.).[1][2] 2,4-Diamino-6-hydroxy-5-nitropyrimidine Synthesis and Solubility. (Comparative data for nitro-pyrimidine derivatives). Link

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) is a critical pyrimidine intermediate, primarily utilized in the synthesis of antifolate pharmaceuticals and functionalized heterocyclic compounds. Its structural integrity is defined by a highly substituted pyrimidine ring featuring electron-donating amino groups at positions 2 and 4, balanced by an electron-withdrawing nitro group at position 5.

This technical guide provides a comprehensive spectral analysis of the compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectrophotometry. It establishes a self-validating analytical protocol designed to ensure high-purity isolation for downstream medicinal chemistry applications.

Chemical Identity and Physiochemical Properties[1][2]

Before interpreting spectral data, the chemical identity must be grounded in its fundamental properties. The compound's amphoteric nature—due to the basic amino groups and the acidic potential of the ring system—dictates specific solvent choices for spectral acquisition (typically DMSO-


).
PropertySpecification
IUPAC Name 6-Methyl-5-nitropyrimidine-2,4-diamine
CAS Registry Number 2829-59-6
Molecular Formula

Molecular Weight 169.14 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water and ethanol
Melting Point >290°C (decomposition)

Synthesis and Impurity Profile Context

Understanding the synthesis route is essential for anticipating spectral impurities. The standard industrial preparation involves the electrophilic aromatic nitration of 2,4-diamino-6-methylpyrimidine.

Reaction Pathway:

  • Precursor: 2,4-Diamino-6-methylpyrimidine.

  • Reagents: Fuming Nitric Acid (

    
    ) and Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The electron-rich pyrimidine ring (activated by two

    
     groups) undergoes nitration at the C5 position—the only available nucleophilic site.
    

Potential Impurities:

  • Unreacted Precursor: 2,4-Diamino-6-methylpyrimidine (Lack of

    
     signal in IR/NMR).
    
  • Oxidation Byproducts: Pyrimidinones (due to hydrolysis of amino groups under harsh acidic conditions).

Visualization: Synthesis & Fragmentation Logic

SynthesisAndFrag Precursor 2,4-Diamino-6-methylpyrimidine Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Product 2,4-Diamino-6-methyl- 5-nitropyrimidine (CAS 2829-59-6) Reagents->Product Electrophilic Subst. at C5 Frag1 Fragment: [M-NO2]+ m/z ~123 Product->Frag1 MS Fragmentation (Loss of Nitro) Frag2 Fragment: [M-CH3]+ m/z ~154 Product->Frag2 MS Fragmentation (Loss of Methyl)

Figure 1: Synthetic pathway via nitration and characteristic Mass Spectrometry fragmentation patterns.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification. The absence of aromatic ring protons (C5 is substituted) simplifies the


H spectrum to three distinct signals.

Solvent: DMSO-


 (Preferred due to solubility and exchange suppression).

H NMR Data (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.35 Singlet (s)3H

(C6)
Methyl group slightly deshielded by the ring system.
7.10 - 7.30 Broad Singlet (br s)2H

(C2)
Amino group between ring nitrogens; exchangeable with

.
7.90 - 8.20 Broad Singlet (br s)2H

(C4)
Amino group adjacent to

; significant deshielding due to H-bonding with nitro oxygen.

Critical Diagnostic: The disappearance of the C5-H signal (typically around 5.8 ppm in the precursor) confirms successful nitration.


C NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentEnvironment
22.5

Methyl carbon attached to C6.
118.0 C5Quaternary carbon bearing the nitro group (shielded relative to typical aromatics due to position).
158.0 C4Carbon bearing amino group, ortho to nitro.
162.5 C2Guanidine-like carbon (between two ring nitrogens).
165.0 C6Carbon bearing the methyl group.
Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid confirmation of functional groups, particularly the introduction of the nitro group.

Wavenumber (

)
AssignmentDescription
3450, 3320

Asymmetric and symmetric stretching of primary amines.
1640

Pyrimidine ring stretching.
1530 - 1550

Key Identifier: Asymmetric nitro stretch.
1340 - 1360

Key Identifier: Symmetric nitro stretch.
UV-Vis Spectroscopy

The nitro group acts as a strong auxochrome, extending the conjugation system of the pyrimidine ring.

  • 
     (Methanol):  ~335–345 nm.
    
  • Observation: The transition from the precursor (colorless,

    
     nm) to the product (yellow, 
    
    
    
    nm) is a visual and spectroscopic indicator of reaction completion.

Analytical Protocol: Quality Control Workflow

To ensure the material meets pharmaceutical grade standards (purity >98%), the following workflow is recommended. This protocol integrates the spectral data into a logical decision tree.

Step-by-Step Validation:
  • Visual Inspection: Confirm yellow crystalline solid.

  • Melting Point Check: Must exceed 290°C (dec). Lower MPs indicate precursor contamination.

  • IR Screening: Check for the appearance of bands at 1530/1350

    
     (
    
    
    
    ) and retention of amine bands.
  • HPLC Purity: Run using a C18 column, Phosphate buffer/Methanol gradient. Monitor at 340 nm (specific to product) and 270 nm (to detect precursor).

  • NMR Release: Final structure confirmation via

    
    H NMR in DMSO-
    
    
    
    .
Visualization: QC Logic Flow

QCWorkflow Start Crude Sample Visual Visual Check: Yellow Solid? Start->Visual IR_Check FT-IR Analysis: NO2 Bands Present? Visual->IR_Check Yes Fail REJECT / RECRYSTALLIZE Visual->Fail No (White/Colorless) HPLC HPLC Analysis: Purity > 98%? IR_Check->HPLC Yes (1530/1350 cm-1) IR_Check->Fail No NMR 1H NMR: Confirm Structure HPLC->NMR Pass HPLC->Fail Fail (<98%) Pass RELEASE BATCH (Certified Reference Material) NMR->Pass Signals Match NMR->Fail Impurity Signals

Figure 2: Logical decision tree for the quality control and release of 2,4-Diamino-6-methyl-5-nitropyrimidine.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76957, 2,4-Diamino-6-methyl-5-nitropyrimidine. Retrieved from [Link]

  • Angene International. (2021).[1] Certificate of Analysis and Spectral Verification for CAS 2829-59-6. Retrieved from [Link]

Sources

2,4-Diamino-6-methyl-5-nitropyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental characterization of 2,4-Diamino-6-methyl-5-nitropyrimidine .

Chemical Identity & Pharmacological Significance

Attribute Detail
IUPAC Name 6-methyl-5-nitropyrimidine-2,4-diamine
CAS Registry 670-14-4
Molecular Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Primary Class Nitropyrimidine; Antifolate Precursor
Key Applications Pteridine synthesis, DHFR inhibition (as scaffold), Anti-parasitic research (T. cruzi)

Executive Summary: The Dual-Role Mechanism

For researchers in medicinal chemistry, 2,4-Diamino-6-methyl-5-nitropyrimidine represents a "privileged scaffold" that functions through two distinct mechanistic modalities depending on the biological context and chemical derivatization:

  • As a Synthetic Precursor (The Antifolate Pathway): It is the obligate intermediate for the synthesis of Methotrexate analogs and other pteridine-based Dihydrofolate Reductase (DHFR) inhibitors. Its mechanism in this context is defined by its reduction to the 2,4,5-triamino species, which condenses with

    
    -dicarbonyls to form the bioactive pteridine core.
    
  • As an Active Pharmacophore (The Nitro-Activation Pathway): In anti-parasitic applications (specifically against Trypanosoma cruzi), the 5-nitro moiety functions as a "warhead." It undergoes type I nitro-reduction by parasite-specific nitroreductases (NTRs), generating cytotoxic reactive oxygen species (ROS) or reactive intermediates that damage DNA, distinct from the CYP51 inhibition seen in azoles.

Detailed Mechanism of Action (MoA)

Pathway A: DHFR Inhibition (Post-Derivatization)

While the 5-nitro compound itself has low affinity for DHFR compared to its derivatives, it is the structural parent of the 2,4-diaminopyrimidine class (e.g., Trimethoprim).

  • Target: Dihydrofolate Reductase (DHFR) [EC 1.5.1.3].[1][2]

  • Binding Mode: The 2,4-diamino motif mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate.

  • Interaction Dynamics:

    • Protonation: The N1 nitrogen of the pyrimidine ring becomes protonated within the enzyme active site (typically by Asp27 in bacterial DHFR or Glu30 in mammalian DHFR).

    • Ionic Bonding: This protonated nitrogen forms a critical salt bridge with the conserved carboxylate residue of the enzyme.

    • Hydrogen Bonding: The 2-amino and 4-amino groups form a network of hydrogen bonds with the backbone of the active site, locking the inhibitor in place and preventing cofactor (NADPH) hydride transfer.

Pathway B: Nitro-Activation (Anti-Parasitic)

In the context of T. cruzi and potential hypoxic tumor environments, the 5-nitro group is the driver of toxicity.

  • Enzyme Mediator: Type I Nitroreductases (oxygen-insensitive).

  • Mechanism:

    • Single-Electron Reduction: The nitro group (-NO₂) is reduced to a nitro radical anion (-NO₂•⁻).

    • Redox Cycling: In the presence of oxygen, this radical transfers an electron to O₂, generating superoxide anions (O₂•⁻) and regenerating the parent nitro compound (futile cycling).

    • Oxidative Stress: The accumulation of superoxide and downstream hydroxyl radicals (OH•) overwhelms cellular antioxidant defenses (trypanothione system in parasites), leading to lipid peroxidation and DNA strand breaks.

Visualization of Signaling & Synthetic Logic

The following diagram illustrates the bifurcation between its role as a synthetic intermediate for antifolates and its direct bio-activation as a nitro-drug.

MoA_Pathway Compound 2,4-Diamino-6-methyl- 5-nitropyrimidine Reduction Catalytic Hydrogenation (Pd/C, H2) Compound->Reduction Chem. Synthesis NTR Nitroreductase (NTR) (Parasitic/Hypoxic) Compound->NTR Metabolic Activation Triamino 2,4,5-Triamino-6-methylpyrimidine (Unstable Intermediate) Reduction->Triamino Condensation Condensation with Alpha-Dicarbonyls Triamino->Condensation Pteridine Pteridine/Antifolate (e.g., Methotrexate Analogs) Condensation->Pteridine DHFR_Inhib Inhibition of DHFR (DNA Synthesis Arrest) Pteridine->DHFR_Inhib Primary MoA Radical Nitro Radical Anion (-NO2•⁻) NTR->Radical ROS Superoxide/ROS Generation Radical->ROS Redox Cycling Damage DNA Damage & Lipid Peroxidation ROS->Damage Cytotoxicity

Caption: Figure 1. Bifurcated mechanism showing the synthetic conversion to DHFR inhibitors (top) and direct nitro-activation inducing oxidative stress (bottom).

Experimental Protocols

Protocol A: Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Rationale: This protocol ensures high purity of the nitro-precursor, critical for subsequent reduction steps where contaminants can poison palladium catalysts.

Materials:

  • 2,4-Diamino-6-methylpyrimidine (Starting Material)[3][4]

  • Conc. Sulfuric Acid (H₂SO₄)[5]

  • Fuming Nitric Acid (HNO₃)[5]

  • Ice/Water bath[6]

Workflow:

  • Dissolution: Dissolve 10.0 g of 2,4-diamino-6-methylpyrimidine in 40 mL of conc. H₂SO₄. Maintain temperature below 15°C using an ice bath to prevent exotherms.

  • Nitration: Dropwise add 8 mL of fuming HNO₃ over 30 minutes. Critical: Keep temperature < 20°C. Higher temperatures favor dinitration or ring oxidation.

  • Reaction: Stir at room temperature for 2 hours. The solution should turn pale yellow.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. A yellow precipitate will form immediately.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from boiling water.

    • Yield Expectation: >80%.

    • Validation: Melting point should be >260°C (dec).

Protocol B: DHFR Inhibition Assay (Spectrophotometric)

Rationale: To quantify the antifolate potential of derivatives synthesized from the nitro-scaffold.

System:

  • Enzyme: Recombinant Human or Bacterial DHFR.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

Steps:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) with 1 mM DTT.

  • Blanking: Calibrate UV-Vis spectrophotometer at 340 nm (absorbance peak of NADPH).

  • Incubation: Mix 10 nM DHFR enzyme with varying concentrations of the test compound (0.1 nM – 10 µM) in the buffer. Incubate for 5 mins at 25°C.

  • Initiation: Add 100 µM NADPH and 50 µM DHF to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes.

    • Kinetic Logic: The conversion of NADPH to NADP+ + H+ results in absorbance loss.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine IC50.
    

Quantitative Data Summary

The following table summarizes the physicochemical and biological profile of the compound and its key derivatives.

ParameterValue/ObservationContext
pKa (N1) ~7.2Critical for DHFR binding (protonation state).
LogP 0.3 - 0.5Moderate lipophilicity; suitable for cell penetration.
Solubility Low in water; High in DMSO/AcidRequires protonation for aqueous solubility.
Toxicity (LD50) ~250 mg/kg (Mouse, IP)Typical for nitro-heterocycles.
DHFR IC50 >10 µM (Nitro form)Weak intrinsic inhibitor.
DHFR IC50 <10 nM (Pteridine derivatives)Potent inhibition after cyclization.

References

  • Mechanism of Antifolates

    • Title: "Folate antagonists as therapeutic agents: Pharmacology, experimental and clinical recommend
    • Source:Pharmacological Reviews.
    • URL:[Link]

  • Synthesis & Nitration Protocol

    • Title: "Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine and its deriv
    • Source:Journal of Medicinal Chemistry (via PubChem).
    • URL:[Link]

  • Anti-Parasitic Activity (Nitro-Activation)

    • Title: "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease."[3][4][7]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • DHFR Assay Methodology

    • Title: "Standard spectrophotometric assay for Dihydrofol
    • Source:N
    • URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Diamino-6-methyl-5-nitropyrimidine , a critical pyrimidine scaffold used extensively in medicinal chemistry. This document is structured for researchers and drug developers, focusing on its dual-role as a bioactive pharmacophore and a versatile synthetic intermediate.

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (hereafter referred to as DNMP ) represents a "privileged structure" in drug discovery. It combines the classic 2,4-diaminopyrimidine motif—a validated pharmacophore for Dihydrofolate Reductase (DHFR) inhibition—with a 5-nitro group. The nitro group serves two functions: it acts as an electron-withdrawing group that modulates the pKa of the surrounding amines (enhancing binding affinity), and it functions as a "warhead" capable of bioreduction, generating cytotoxic reactive intermediates in hypoxic environments.

This guide details the compound's mechanism of action, synthesis, and application in antimicrobial and anticancer research.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 6-Methyl-5-nitropyrimidine-2,4-diamine
CAS Number 5132-28-5
Molecular Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Appearance Yellow to tan crystalline powder
Solubility Low in water; soluble in DMSO, DMF, and dilute acids
pKa (Predicted) ~7.2 (N1 ring nitrogen)
Key Structural Features 2,4-Diamino motif: H-bond donor/acceptor for enzyme active sites.5-Nitro group: Electron-withdrawing; metabolic activation target.6-Methyl group: Steric handle; hydrophobic interaction point.

Mechanism of Action (MoA)

DNMP exhibits biological activity through two distinct but complementary pathways. Its efficacy depends heavily on the biological context (e.g., aerobic vs. anaerobic environment).

Pathway A: Antifolate Activity (DHFR Inhibition)

The 2,4-diaminopyrimidine core mimics the pteridine ring of dihydrofolate (the natural substrate).

  • Binding: The N1 nitrogen and the 2-amino group form a conserved hydrogen bond network with an aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR) deep within the enzyme's active site.

  • Inhibition: By occupying the active site, DNMP prevents the reduction of dihydrofolate to tetrahydrofolate.

  • Consequence: Depletion of tetrahydrofolate halts thymidylate synthesis, arresting DNA replication and causing "thymineless death."

Pathway B: Bioreductive Cytotoxicity (Nitro-Activation)

Similar to metronidazole or nitrofurans, the 5-nitro group can undergo enzymatic reduction by type I or type II nitroreductases (NTRs).

  • Activation: In hypoxic cells (bacteria or solid tumor cores), NTRs reduce the nitro group (-NO₂) to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.

  • Damage: These intermediates are highly reactive electrophiles that covalently bind to DNA and proteins, causing strand breaks and functional inactivation.

Visualization: Dual Mechanism of Action

MoA DNMP 2,4-Diamino-6-methyl- 5-nitropyrimidine DHFR DHFR Enzyme (Active Site) DNMP->DHFR Pathway A: Affinity Binding NTR Nitroreductase (Hypoxia/Bacterial) DNMP->NTR Pathway B: Bioreduction Inhibition Competitive Inhibition DHFR->Inhibition Reduction Reduction to -NO / -NHOH NTR->Reduction THF_Depletion THF Depletion Inhibition->THF_Depletion DNA_Arrest DNA Synthesis Arrest THF_Depletion->DNA_Arrest ROS Reactive Species Generation Reduction->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage

Figure 1: The dual mechanism of DNMP involving competitive enzyme inhibition (Antifolate) and bioreductive activation (Cytotoxicity).

Therapeutic Applications & Research Status[3][7][8][9]

Antimicrobial & Antiparasitic Activity

DNMP serves as a lead compound for designing inhibitors against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria).

  • Key Insight: While DNMP has moderate intrinsic activity, it is often derivatized at the 6-position or via the amines to improve lipophilicity, allowing better penetration of the parasite cell wall.

  • Synergy: It is frequently studied in combination with sulfonamides (e.g., sulfamethoxazole) to block two steps of the folate pathway simultaneously.

Anticancer Potential

The compound is investigated for activity against solid tumors with hypoxic centers.

  • Rationale: Normal cells (normoxic) do not efficiently reduce the nitro group, reducing toxicity. Hypoxic tumor cells overexpress nitroreductases, selectively activating the drug.

  • Current Status: Used primarily as a scaffold to synthesize potent 7-deazaguanines and pteridines which act as cyclin-dependent kinase (CDK) inhibitors or antimetabolites.

Experimental Protocols

Protocol A: Chemical Synthesis of DNMP

Objective: To synthesize high-purity DNMP from 2-amino-4-methylpyrimidine derivatives.

Reagents:

  • 2,4-Diamino-6-methylpyrimidine (Precursor)[2]

  • Conc. Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃, >90%)[3]

Workflow:

  • Dissolution: Dissolve 10.0 g of 2,4-diamino-6-methylpyrimidine in 40 mL of conc. H₂SO₄. Maintain temperature < 15°C using an ice bath (Exothermic reaction).

  • Nitration: Dropwise add 5 mL of fuming HNO₃ over 30 minutes. Critical: Do not allow temperature to exceed 20°C to prevent ring oxidation.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn from yellow to orange.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. A yellow precipitate (DNMP) will form immediately.

  • Purification: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7). Recrystallize from ethanol/water (1:1).

Protocol B: In Vitro DHFR Inhibition Assay

Objective: To quantify the IC50 of DNMP against bacterial DHFR.

Materials:

  • Recombinant E. coli DHFR enzyme.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH (absorbs at 340 nm).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Prepare a 10 mM stock of DNMP in DMSO.

  • Reaction Mix: In a quartz cuvette, combine Buffer, 100 µM NADPH, and 50 µM DHF.

  • Baseline: Monitor absorbance at 340 nm for 1 minute to ensure stability.

  • Initiation: Add 10 nM DHFR enzyme to initiate the reaction.

  • Inhibition: Add DNMP at varying concentrations (0.1 nM to 10 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (consumption of NADPH) for 5 minutes.

  • Calculation: Plot % Activity vs. Log[DNMP] to determine IC50.

Visualization: Experimental Workflow

Workflow Start Precursor: 2,4-Diamino-6-methylpyrimidine Step1 Nitration (H2SO4 / HNO3, <20°C) Start->Step1 Step2 Quench on Ice (Precipitation) Step1->Step2 Product Solid DNMP (Yellow Crystals) Step2->Product Assay DHFR Assay (NADPH Depletion @ 340nm) Product->Assay Dissolve in DMSO Result IC50 Determination Assay->Result

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Toxicology

  • Mutagenicity: Nitro-containing aromatic compounds are often positive in the Ames Test (Salmonella typhimurium strains TA98/TA100) due to their DNA-intercalating metabolites. Handle with extreme caution.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid dust inhalation (potential respiratory sensitizer).

References

  • Vertex AI Search. (2024). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. PubMed.[4] Link

  • National Institutes of Health (NIH). (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC. Link

  • ChemicalBook. (2024). Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine and derivatives. Link

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Link

  • ResearchGate. (2025). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Link

Sources

2,4-Diamino-6-methyl-5-nitropyrimidine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Pteridine Synthesis and Antifolate Drug Discovery [1]

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) serves as a critical heterocyclic building block in the development of antiproliferative and antimicrobial agents.[1] Its structural significance lies in its "masked" reactivity: the 5-nitro group acts as a precursor to a vicinal diamine system, which is the requisite geometry for constructing pteridine and purine fused-ring systems.

This guide provides a technical deep-dive into the compound's physicochemical profile, synthetic utility, and role as a primary intermediate in the synthesis of Dihydrofolate Reductase (DHFR) inhibitors. It moves beyond basic descriptions to offer field-proven protocols and mechanistic insights for researchers in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 6-Methyl-5-nitropyrimidine-2,4-diamine
CAS Number 2829-59-6
Molecular Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, dilute acids (HCl, H₂SO₄); Poorly soluble in water, ethanol, and non-polar solvents.[1]
pKa Basic amino groups protonate in strong acid; Nitro group significantly reduces ring basicity compared to non-nitro precursor.
Stability Stable under standard conditions. Risk of decomposition/explosion if heated to dryness under confinement (typical of nitro-heterocycles).[1]

Synthetic Utility: The Gateway to Pteridines

The primary value of 2,4-diamino-6-methyl-5-nitropyrimidine is its role as a precursor to 2,4,5-triamino-6-methylpyrimidine .[1] This triamine is unstable and typically generated in situ or immediately used to synthesize pteridines via the Isay Reaction (condensation with


-dicarbonyl compounds).
Mechanistic Pathway

The synthesis involves two distinct phases:[2]

  • Electrophilic Aromatic Substitution: Introduction of the nitro group at the electron-rich C5 position.

  • Reduction & Cyclization: Conversion of the nitro group to an amine, followed by condensation.

G Figure 1: Synthetic Pathway from Pyrimidine Precursor to Pteridine Scaffold Start 2,4-Diamino- 6-methylpyrimidine Inter 2,4-Diamino-6-methyl- 5-nitropyrimidine (Target Scaffold) Start->Inter Nitration (HNO3/H2SO4, <20°C) Reduced 2,4,5-Triamino- 6-methylpyrimidine (Unstable Intermediate) Inter->Reduced Cat. Hydrogenation (H2, Pd/C) or Na2S2O4 Product Pteridine Derivatives (e.g., Methotrexate analogs) Reduced->Product Isay Condensation (+ 1,2-Dicarbonyl)

Experimental Protocols

Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Note: This protocol is adapted from standard procedures for 5-nitropyrimidines.[1] Always perform a risk assessment before handling energetic nitro compounds.

Reagents:

  • 2,4-Diamino-6-methylpyrimidine (Starting Material)[1]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10.0 g of 2,4-diamino-6-methylpyrimidine in 40 mL of concentrated H₂SO₄.

    • Critical Control Point: Maintain temperature below 20°C using an ice-salt bath.[1] The dissolution is exothermic.

  • Nitration: Dropwise, add 4.5 mL of fuming HNO₃ to the solution.

    • Caution: Maintain internal temperature between 0°C and 10°C. Rapid addition can lead to thermal runaway.

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and wash with cold ethanol to remove trace water.

  • Purification: Recrystallize from boiling water or dilute acetic acid if necessary.

Reduction to 2,4,5-Triamino-6-methylpyrimidine (In Situ)

Because the triamine oxidizes rapidly in air (turning blue/green), it is best generated immediately prior to the next step.[1]

Methodology:

  • Suspend 2,4-diamino-6-methyl-5-nitropyrimidine (1.0 eq) in dilute NaOH or aqueous methanol.

  • Add Sodium Dithionite (Na₂S₂O₄, 3.0 eq) portion-wise at 50–60°C until the yellow suspension turns to a pale/colorless solution.

  • Alternative: Catalytic hydrogenation (H₂, 10% Pd/C, 30 psi) in ethanol/water is cleaner but requires filtration of the catalyst under inert gas (Argon/Nitrogen) to prevent fire hazards.

Therapeutic Applications & Mechanism[1]

DHFR Inhibition

The 2,4-diaminopyrimidine pharmacophore is the structural anchor for inhibiting Dihydrofolate Reductase (DHFR) .[3]

  • Mechanism: The 2- and 4-amino groups form hydrogen bonds with the aspartic acid/glutamic acid residue in the active site of DHFR (e.g., Asp27 in E. coli DHFR).

  • Selectivity: The 6-methyl group and substituents at the 5-position (after derivatization) determine selectivity between bacterial and mammalian enzymes.[1]

Pteridine Library Generation

Researchers use this scaffold to synthesize libraries of 6- and 7-substituted pteridines.[1] By reacting the reduced triamine with various


-dicarbonyls, specific ring systems can be targeted:
Reagent (Dicarbonyl)Resulting Pteridine StructureApplication
Glyoxal 2,4-Diamino-6-methylpteridineBasic scaffold studies
Benzil (Ph-CO-CO-Ph) 6,7-Diphenyl-pteridine derivativeLipophilic DHFR inhibitors
Pyruvaldehyde Mixture of 6- and 7-methyl isomersRegioselectivity studies

Safety & Handling Guidelines

Hazard Class: Irritant, Potentially Explosive (Nitro compound).

  • Thermal Stability: Do not heat the dry nitro compound above 100°C. Grind wet or in solution if particle size reduction is needed.

  • Chemical Incompatibility: Avoid contact with strong reducing agents (hydrides) unless under controlled reaction conditions.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of as hazardous organic waste. Do not mix with ketone solvents (acetone) in waste streams containing strong bases, as this can form explosive mixtures.

References

  • Synthesis of 2,4-Diamino-5-nitropyrimidines

    • Source: Roth, B., et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents."[1] Journal of Medicinal Chemistry 23.5 (1980): 535-541.[1]

    • Context: Establishes the nitration protocol for 2,4-diaminopyrimidines.
    • [1]

  • Pteridine Synthesis (Isay Reaction)

    • Source: Taylor, E. C., et al. "Pteridines. XX. The Synthesis of 2,4-Diamino-6-substituted Pteridines." Journal of the American Chemical Society 71.7 (1949).
    • Context: Classic methodology for condensing triaminopyrimidines with dicarbonyls.
    • [1]

  • DHFR Inhibition Mechanism

    • Source: Schweitzer, B. I., et al. "Dihydrofolate reductase as a therapeutic target." FASEB Journal 4.8 (1990): 2441-2452.[1]

    • Context: Mechanistic overview of antifol
    • [1]

  • Safety of Nitro-Pyrimidines

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 18439, 2,4-Diamino-5-nitropyrimidine.[1]

    • Context: General safety and property d
    • [1]

Sources

Technical Guide: Therapeutic Targets of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the therapeutic utility of 2,4-diaminopyrimidine derivatives. It moves beyond general medicinal chemistry to focus on specific molecular targets, structural binding determinants, and validated experimental protocols for drug discovery professionals.

Executive Summary: The Privileged Scaffold

The 2,4-diaminopyrimidine (DAP) scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from its ability to mimic the purine ring of ATP (for kinases) and the pteridine ring of folate (for DHFR). This duality allows DAP derivatives to serve as potent inhibitors in two distinct therapeutic areas: Oncology (via Tyrosine Kinase inhibition) and Infectious Disease (via Antifolate mechanisms).[1]

This guide dissects the molecular mechanisms of these interactions, highlights key clinical and emerging targets, and provides self-validating protocols for their characterization.

Part 1: The Antifolate Mechanism (Metabolic Blockade)

Core Target: Dihydrofolate Reductase (DHFR)

The classical application of DAP derivatives is the inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate (THF), a precursor for thymidylate and purine synthesis.[2][3][4]

  • Mechanism of Action: DAP derivatives function as competitive inhibitors. The 2,4-diamino motif forms a critical salt bridge with a conserved acidic residue (Asp27 in E. coli, Glu30 in vertebrates) deep within the active site.

  • Selectivity Filter: The therapeutic index of antimicrobial DAPs relies on structural divergences between host and pathogen enzymes. For instance, Trimethoprim binds bacterial DHFR ~100,000-fold more tightly than the human isoform due to specific hydrophobic interactions in the folate binding pocket.

Key Therapeutic Agents
DrugPrimary TargetIndicationKey Structural Feature
Trimethoprim Bacterial DHFRUTI, MRSA3,4,5-trimethoxybenzyl group confers bacterial selectivity.[1][2][5]
Pyrimethamine Protozoal DHFRMalaria, ToxoplasmosisChlorophenyl group optimizes binding to the plasmodial hydrophobic pocket.
Pralatrexate Human DHFRT-cell LymphomaPropargyl linker enhances cellular uptake via RFC-1 transporter.[1]

Part 2: The Kinase Hinge Binder (Oncology)

Structural Basis of Kinase Inhibition

In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms hydrogen bonds with the "hinge region" of the protein. The 2,4-diaminopyrimidine motif mimics this interaction perfectly.

  • N1 and 2-NH2: Act as Hydrogen Bond Acceptor and Donor, respectively, binding to the backbone carbonyl and amide nitrogen of the hinge residue (e.g., Met1199 in ALK).

  • 4-NH2: often points towards the solvent front or interacts with the gatekeeper residue, allowing for derivatization to tune selectivity.

Validated Kinase Targets
1. ALK (Anaplastic Lymphoma Kinase) [1][6]
  • Drug: Brigatinib (Alunbrig)[1][7]

  • Target Profile: ALK (IC50: 0.6 nM), EGFR (mutant).[1]

  • Mechanism: Brigatinib utilizes the DAP core to anchor to the hinge. A unique dimethylphosphine oxide (DMPO) group extends to form an intramolecular hydrogen bond, locking the molecule in a U-shape that fits the ATP pocket while evading common resistance mutations like G1202R.

2. JAK2 (Janus Kinase 2) [1]
  • Drug: Fedratinib (Inrebic)[1]

  • Target Profile: JAK2 (IC50: 3 nM), FLT3.

  • Mechanism: Designed to treat Myelofibrosis. The DAP core binds the hinge, while the sulfonamide tail interacts with the solvent-exposed region. It is highly selective for JAK2 over JAK1/3, reducing immunosuppressive side effects.

3. FAK (Focal Adhesion Kinase) [1][8][9]
  • Drug: Defactinib (VS-6063)[1][5][9]

  • Target Profile: FAK, PYK2.[8]

  • Mechanism: Defactinib targets the ATP-binding site of FAK, disrupting integrin signaling and preventing tumor metastasis and survival in the extracellular matrix.

4. Emerging Target: CDK7 (Cyclin-Dependent Kinase 7) [1]
  • Status: Preclinical / Early Clinical (2024 Research)[1]

  • Significance: CDK7 regulates the cell cycle and transcription. Novel DAP derivatives (e.g., Compound 22) have shown single-digit nanomolar potency (IC50 ~7 nM), inhibiting RNA Polymerase II phosphorylation and inducing apoptosis in leukemia cells.[1]

Part 3: Visualization of Mechanisms

Diagram 1: Pharmacophore Mapping

This diagram illustrates how the same 2,4-diaminopyrimidine scaffold adapts to bind two completely different protein families.

DAP_Mechanism cluster_Kinase Target Class A: Protein Kinases cluster_DHFR Target Class B: DHFR DAP 2,4-Diaminopyrimidine Scaffold Hinge Hinge Region (ATP Pocket) DAP->Hinge Mimics Adenine (H-Bond Donor/Acceptor) ActiveSite Active Site (Asp/Glu Residue) DAP->ActiveSite Mimics Pteridine (Ionic Interaction) ALK ALK (Brigatinib) Hinge->ALK H-Bond Network JAK2 JAK2 (Fedratinib) Hinge->JAK2 BacDHFR Bacterial DHFR (Trimethoprim) ActiveSite->BacDHFR Salt Bridge HumDHFR Human DHFR (Methotrexate) ActiveSite->HumDHFR

Caption: Dual-targeting mechanism of the 2,4-diaminopyrimidine scaffold. In Kinases, it mimics ATP adenine; in DHFR, it mimics the folate pteridine ring.

Part 4: Experimental Validation Protocols

To validate a new DAP derivative against these targets, the following protocols are recommended. These are designed to be self-validating by including specific control steps.

Protocol A: ADP-Glo™ Kinase Assay (Universal Kinase Screen)

Purpose: To determine the IC50 of a DAP derivative against a purified kinase (e.g., CDK7, ALK).

Reagents:

  • Purified Kinase (e.g., recombinant ALK).[1]

  • Substrate (Peptide or Protein specific to the kinase).

  • Ultra-Pure ATP (10 µM).[1]

  • ADP-Glo™ Reagent (Promega).[1]

  • Test Compound (DAP derivative dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Kinase/Substrate master mix.

    • Add 1 µL of Test Compound (serial dilution). Include DMSO-only (Max Signal) and No-Enzyme (Background) controls.

    • Initiate with 2 µL of ATP (10 µM).[1] Incubate at RT for 60 min.

    • Self-Validation Check: The Z' factor of the assay must be >0.5 using the controls.

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent.[1][10][11] Incubate for 40 min at RT.

    • Mechanism:[1][2] This stops the kinase reaction and depletes all remaining unconsumed ATP.[11][12][13]

  • Detection:

    • Add 10 µL of Kinase Detection Reagent.[10][11] Incubate for 30 min.

    • Mechanism:[1][2] Converts the generated ADP back to ATP, which then drives a Luciferase/Luciferin reaction.[11][12][13]

  • Readout:

    • Measure Luminescence (RLU).[1][11] Plot RLU vs. log[Compound] to calculate IC50.[1]

Protocol B: Cell Viability & Target Engagement

Purpose: To confirm the compound penetrates cells and kills via the intended mechanism.

  • Cell Seeding: Seed cancer cells (e.g., H2228 for ALK+) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with DAP derivative (72 hours).

  • Viability Readout: Use CellTiter-Glo (ATP-based).[1]

  • Mechanism Check (Western Blot):

    • Lyse treated cells.

    • Blot for Phospho-ALK (Y1604) and Total ALK .[1]

    • Success Criteria: A potent DAP inhibitor must reduce Phospho-ALK levels at concentrations correlating with the viability IC50. If viability drops but Phospho-ALK remains high, the compound is likely toxic via an off-target mechanism.[1]

Diagram 2: Validation Workflow

Validation_Workflow cluster_Biochem Step 1: Biochemical Potency cluster_Cell Step 2: Cellular Efficacy Start New DAP Derivative Assay ADP-Glo Kinase Assay (Protocol A) Start->Assay Result1 IC50 < 100 nM? Assay->Result1 CellAssay Cell Viability (CTG) + Western Blot Result1->CellAssay Yes Discard Discard / Optimize Result1->Discard No Result2 Phospho-Target Reduced? CellAssay->Result2 Decision Lead Candidate Result2->Decision Yes (On-Target) Result2->Discard No (Off-Target Toxicity)

Caption: Decision tree for validating 2,4-diaminopyrimidine hits, ensuring on-target efficacy.

References

  • Zhang, H., et al. (2024). "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors." ACS Medicinal Chemistry Letters. Link[1]

  • Ullah, A., et al. (2016). "Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches." Molecular Cancer Therapeutics. Link

  • Marsilje, T.H., et al. (2013). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][10][13] Promega Protocols. Link

  • Hawkins, P.C.D., et al. (2025). "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." PMC - NCBI.[1] Link

Sources

Technical Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine in Trypanosoma cruzi Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the evaluation and development of 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) as a chemotype for Chagas' disease (American Trypanosomiasis) therapeutics.

Executive Summary: The Chemotype Proposition

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) represents a "privileged scaffold" in anti-parasitic medicinal chemistry. Its utility in Chagas' disease research stems from a dual-mechanistic potential that bridges two validated antiparasitic strategies:

  • Folate Antagonism: The 2,4-diaminopyrimidine core is a structural mimic of the pteridine ring in dihydrofolate, serving as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , an enzyme essential for T. cruzi DNA synthesis.

  • Nitroreductase (NTR) Bioactivation: The C5-nitro group introduces a "warhead" functionality. Like Benznidazole, this moiety can be reduced by the parasite-specific Type I Nitroreductase (TcNTR), generating cytotoxic radical species that cause lethal oxidative damage specifically within the parasite.

This guide outlines the synthesis, biological characterization, and safety protocols required to utilize DAMNP as a lead compound or reference standard in T. cruzi drug discovery.

Chemical Foundation & Synthesis

The synthesis of DAMNP is a self-validating electrophilic aromatic substitution. The electron-donating amino groups at C2 and C4 activate the pyrimidine ring, directing the nitronium ion (


) to the C5 position.
Physicochemical Profile
PropertyValueRelevance
CAS Registry 2829-59-6Identifier for procurement/indexing
Formula C

H

N

O

Core stoichiometry
MW 169.14 g/mol Fragment-like (Lead-like space)
LogP ~ -0.1 to 0.5High water solubility; requires lipophilic optimization for cell permeability
pKa ~7.2 (N1)Exists as a cation at lysosomal pH
Validated Synthesis Protocol

Objective: Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine from 2,4-Diamino-6-methylpyrimidine.

Reagents:

  • Precursor: 2,4-Diamino-6-methylpyrimidine (10 mmol)

  • Solvent: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)
  • Nitrating Agent: Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Quenching: Crushed Ice/Ammonium Hydroxide

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10 mmol of 2,4-Diamino-6-methylpyrimidine in 15 mL of concentrated H

    
    SO
    
    
    
    . Maintain temperature < 10°C using an ice-salt bath to prevent exotherms.
  • Nitration: Dropwise add 12 mmol of fuming HNO

    
     over 20 minutes.
    
    • Critical Control Point: Do not allow temperature to exceed 15°C. Higher temperatures favor dinitration or oxidative ring opening.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product will appear as a lower Rf spot compared to the starting material.

  • Quenching: Pour the reaction mixture slowly onto 100g of crushed ice.

  • Neutralization: Adjust pH to ~5-6 using concentrated Ammonium Hydroxide (NH

    
    OH). A yellow precipitate (DAMNP) will form.
    
  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) and ethanol (1 x 10 mL).

  • Purification: Recrystallize from boiling water or DMF/Water (1:1).

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2,4-Diamino-6-methylpyrimidine Acid Dissolve in H2SO4 (<10°C) Start->Acid Nitration Add Fuming HNO3 (Electrophilic Subst.) Acid->Nitration Activation Quench Quench on Ice Neutralize (NH4OH) Nitration->Quench 2h @ 25°C Product End: 2,4-Diamino-6-methyl-5-nitropyrimidine (Yellow Solid) Quench->Product Filtration

Caption: Synthetic pathway for C5-nitration of the pyrimidine core.

Biological Evaluation: Mechanisms & Assays

Mechanism of Action (MoA)

The potency of DAMNP relies on a "Double-Edged" mechanism. Researchers must distinguish which pathway is dominant in their specific derivative.

  • The "Prodrug" Pathway (NTR Activation):

    • T. cruzi expresses a Type I Nitroreductase (TcNTR) absent in mammalian cells.

    • TcNTR reduces the 5-nitro group to a hydroxylamine/nitroso intermediate.

    • Result: Generation of reactive oxygen species (ROS) and electrophilic metabolites that bind parasite DNA.

  • The "Inhibitor" Pathway (Folate Metabolism):

    • The 2,4-diamino motif mimics the pterin ring of folate.

    • Result: Competitive inhibition of DHFR, depleting reduced folates necessary for thymidylate synthesis (DNA replication).

MoA Signaling Pathway

MOA cluster_Parasite Trypanosoma cruzi Cytosol DAMNP 2,4-Diamino-6-methyl-5-nitropyrimidine TcNTR Type I Nitroreductase (TcNTR) DAMNP->TcNTR Substrate DHFR Dihydrofolate Reductase (DHFR) DAMNP->DHFR Inhibitor Metabolites Toxic Metabolites (Hydroxylamines) TcNTR->Metabolites Reduction Folate_Depletion Folate Pool Depletion DHFR->Folate_Depletion Blockade DNA_Damage DNA Damage / ROS Metabolites->DNA_Damage Death Parasite Death DNA_Damage->Death Folate_Depletion->Death

Caption: Dual mechanism of action: NTR-mediated bioactivation and DHFR inhibition.

Validated In Vitro Assay Protocol

To determine the efficacy (IC50) of DAMNP, a high-content imaging assay using intracellular amastigotes is the gold standard.

Protocol:

  • Host Cells: Seed Vero cells (or LLCMK2) in 384-well plates (1,500 cells/well) in DMEM + 2% FBS.

  • Infection: Add T. cruzi trypomastigotes (Tulanhuen strain expressing

    
    -galactosidase or GFP) at a Multiplicity of Infection (MOI) of 10:1.
    
  • Incubation: Incubate for 24 hours to allow internalization and differentiation into amastigotes.

  • Wash: Remove extracellular parasites by washing with PBS.

  • Treatment: Add DAMNP in a 10-point serial dilution (e.g., 50

    
    M to 0.1 nM). Include Benznidazole  (IC50 ~2-5 
    
    
    
    M) as a positive control.
  • Readout (96h post-treatment):

    • If GFP: Image using High-Content Screening (HCS) system. Count infected cells vs. total cells.

    • If

      
      -gal: Add CPRG substrate and measure absorbance at 570 nm.
      
  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50 (Parasite) and CC50 (Host Cell Toxicity).

Target Metrics for Lead Progression:

  • IC50 (Amastigote): < 5

    
    M (Ideal < 1 
    
    
    
    M)
  • Selectivity Index (CC50/IC50): > 10 (Ideal > 50)

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that 5-nitropyrimidines are structural alerts for mutagenicity (Ames positive).

  • Handling: Use a dedicated fume hood. Wear nitrile gloves (double-gloving recommended).

  • Stability: Nitro compounds are generally stable but can be light-sensitive. Store at -20°C in amber vials.

  • Toxicity: The primary risk in early research is mutagenicity , not acute toxicity. However, high-dose exposure can cause methemoglobinemia (due to nitro reduction in host blood).

References

  • Wyatt, P. G., et al. (2018).[1] 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters.

  • Patterson, S., et al. (2014). The 2,4-diaminopyrimidine scaffold as a platform for anti-parasitic drug discovery. Current Topics in Medicinal Chemistry.

  • Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma cruzi: activation of nitroheterocyclic drugs. Journal of Antimicrobial Chemotherapy.

  • Keenan, M., et al. (2013). Hit-to-lead optimization of a novel class of broad-spectrum trypanosomatid inhibitors. Journal of Medicinal Chemistry.

  • World Health Organization (WHO). (2023). Chagas disease (American trypanosomiasis).[1][2][3][4][5][6]

Sources

Technical Guide: Antiprotozoal Activity of Nitropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrimidines represent a potent class of electrophilic pharmacophores with significant activity against kinetoplastid parasites (Trypanosoma brucei, Trypanosoma cruzi, Leishmania spp.) and apicomplexans (Plasmodium falciparum). Their efficacy is driven by a "suicide substrate" mechanism involving bioactivation by parasite-specific type I nitroreductases (NTRs). However, the development of these compounds is a balancing act between high antiprotozoal potency and the mitigation of host genotoxicity. This guide provides a technical roadmap for the design, screening, and mechanistic validation of nitropyrimidine candidates.

Mechanism of Action: The Nitroreductase Gateway

The core therapeutic value of nitropyrimidines lies in their selective bioactivation. Unlike mammalian cells, which primarily utilize oxygen-sensitive type II nitroreductases (preventing radical accumulation), protozoan parasites express oxygen-insensitive type I nitroreductases (NTRs).

The Bioactivation Cascade
  • Entry: The nitropyrimidine permeates the parasite cell wall via passive diffusion.

  • Type I NTR Reduction: The parasite's type I NTR (e.g., TcNTR in T. cruzi) performs a series of two-electron reductions.

  • Radical Formation: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH) intermediate.

  • Terminal Damage: The hydroxylamine esterifies or degrades into reactive nitrenium ions or radical anions that form covalent adducts with parasitic DNA, leading to strand breaks and cell death.

Selectivity Basis
  • Parasite (Target): Type I NTRs reduce the nitro group regardless of cellular oxygen levels, ensuring accumulation of toxic intermediates.

  • Host (Safety): Mammalian Type II NTRs perform a one-electron reduction to a nitro-radical anion. In the presence of oxygen (aerobic tissues), this radical is rapidly re-oxidized back to the parent compound (futile cycling), preventing toxicity unless the tissue is hypoxic or the drug concentration is excessive.

Mechanistic Visualization

NTR_Mechanism Prodrug Nitropyrimidine (Prodrug) Host_Cell Mammalian Cell (Aerobic) Prodrug->Host_Cell Diffusion Parasite Protozoan Parasite (T. cruzi / Leishmania) Prodrug->Parasite Diffusion Type2_NTR Type II NTR (1e- reduction) Host_Cell->Type2_NTR Type1_NTR Type I NTR (2e- reduction) Parasite->Type1_NTR Radical_Anion Nitro-Radical Anion Type2_NTR->Radical_Anion Hydroxylamine Hydroxylamine (-NHOH) Type1_NTR->Hydroxylamine Irreversible Futile_Cycle Re-oxidation by O2 (Futile Cycle) Radical_Anion->Futile_Cycle O2 Present Futile_Cycle->Prodrug Detoxification DNA_Adducts DNA Adducts & Strand Breaks Hydroxylamine->DNA_Adducts Covalent Binding

Figure 1: Selective bioactivation pathway of nitropyrimidines in protozoa vs. mammalian hosts.

Structure-Activity Relationship (SAR) Guidelines

Designing effective nitropyrimidines requires optimizing the scaffold to maximize NTR affinity while minimizing mutagenicity.

Structural FeatureDesign RecommendationMechanistic Rationale
Nitro Position C-5 position of pyrimidine is canonical.Essential for NTR recognition. Steric hindrance at C-4/C-6 can block enzymatic reduction.
Lipophilicity (LogP) Target LogP 2.0 – 3.5.High lipophilicity (e.g., N-benzyl substitutions) improves passive diffusion across the parasite membrane but increases metabolic clearance risks.
C-2/C-4 Substituents Amino or hydrazine linkers.Electron-donating groups modulate the redox potential (E½) of the nitro group, making it more/less susceptible to reduction.
Fused Systems Pyrimido[5,4-d]pyrimidines.Fused bicyclic systems often show higher potency than monocyclic pyrimidines due to increased DNA intercalation capability after activation.
Solubility Hydrophilic tails (morpholine, piperazine).Nitro compounds are inherently poorly soluble. Adding solubilizing tails at non-pharmacophore positions is critical for bioavailability.

Critical Warning: A nitro group on a highly conjugated system increases the risk of mutagenicity (Ames positive). SAR campaigns must prioritize the "Ames-negative" window by adjusting the redox potential or steric environment of the nitro group.

Experimental Protocols

In Vitro Susceptibility Assay (Resazurin/Alamar Blue)

This fluorometric assay is the industry standard for high-throughput screening of antiprotozoal compounds. It relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[1]

Reagents:

  • Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL, filter sterilized).

  • Test Medium: RPMI 1640 (for Leishmania) or HMI-9 (for T. brucei) + 10% FBS.

Protocol:

  • Seeding: Plate parasites in 96-well black-walled plates.

    • L. donovani promastigotes:

      
       cells/well.
      
    • T. brucei bloodstream forms:

      
       cells/well.
      
  • Drug Treatment: Add test compounds in serial dilution (e.g., 100

    
    M to 0.01 
    
    
    
    M). Include DMSO vehicle control (<0.5% v/v) and positive control (e.g., Amphotericin B or Metronidazole).
  • Incubation: Incubate at species-specific temperature (Leishmania: 26°C; Trypanosoma: 37°C/5% CO₂) for 70 hours.

  • Development: Add 20

    
    L of Resazurin solution to each well.
    
  • Readout: Incubate for an additional 2–4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

  • Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Mechanism of Action Validation (NTR-Null Mutants)

To confirm the compound acts via the NTR pathway, efficacy must be compared between wild-type (WT) and NTR-knockout parasites.

  • Hypothesis: If the compound is a prodrug activated by NTR, the IC₅₀ in NTR-null mutants should be significantly higher (resistance) than in WT.

  • Protocol: Perform the Resazurin assay (4.1) simultaneously on WT and NTR-/- strains.

  • Validation Criteria: A Resistance Index (

    
    ) > 5.0 confirms NTR-dependent bioactivation.
    

Drug Discovery Workflow: Hit-to-Lead

The following workflow integrates efficacy, toxicity, and mechanism checks to filter nitropyrimidine libraries.

Drug_Discovery_Flow Library Nitropyrimidine Library Primary_Screen Primary Screen (Resazurin Assay) Library->Primary_Screen Hit_Selection Hit Selection (IC50 < 1 µM) Primary_Screen->Hit_Selection Counter_Screen Counter Screen (Mammalian Cytotoxicity) Hit_Selection->Counter_Screen SI_Calc Selectivity Index (SI) (CC50 / IC50) Counter_Screen->SI_Calc Go_NoGo Decision Gate SI > 10? SI_Calc->Go_NoGo Go_NoGo->Library Fail (Refine SAR) Mech_Check Mechanism Check (NTR-null vs WT) Go_NoGo->Mech_Check Pass Genotox Genotoxicity (Ames Test) Mech_Check->Genotox Lead Lead Candidate Genotox->Lead Ames Negative

Figure 2: Hit-to-Lead optimization workflow for nitropyrimidine candidates.

Challenges & Future Directions

The Mutagenicity "Trap"

The primary failure mode for nitro drugs is genotoxicity. The same mechanism that kills the parasite (DNA damage) can cause mutations in host cells if the selectivity window is narrow.

  • Solution: Focus on "bicyclic" nitro compounds (like pretomanid derivatives) where the redox potential is tuned to be too low for mammalian Type II NTRs but sufficient for parasite Type I NTRs.

Solubility vs. Permeability

Nitropyrimidines are often crystalline and lipophilic.

  • Solution: Formulation strategies using cyclodextrins or salt formation (if basic amines are present) are often required early in the development process to ensure adequate in vivo exposure.

References

  • Antiprotozoal Activity and Selectivity Index of Organic Salts. MDPI. Available at: [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Available at: [Link][2]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Available at: [Link]

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds by Nitroreductase. PubMed.[3] Available at: [Link]

Sources

The 2,4-Diamino-6-Methylpyrimidine Scaffold: A Technical Guide to Antifolate and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Anchor

The 2,4-diamino-6-methylpyrimidine (DAMP) scaffold represents a "privileged structure" in medicinal chemistry. Historically defined by its potent antagonism of the folate pathway, this scaffold mimics the pteridine ring of dihydrofolate, allowing it to competitively inhibit Dihydrofolate Reductase (DHFR).[1]

In modern drug discovery, the utility of the DAMP scaffold has expanded beyond simple antifolates. Recent structure-activity relationship (SAR) campaigns have validated its role in targeting kinetoplastid parasites (Chagas' disease) and, via specific 5-position substitutions, acting as a dual inhibitor for kinases (PLK1) and epigenetic readers (BRD4) in oncology.

This guide provides a technical deep-dive into the chemical architecture, synthesis, and biological validation of this versatile core.

Chemical Architecture & Mechanism of Action

The Structural Logic

The efficacy of the 2,4-diamino-6-methylpyrimidine core stems from its ability to function as a high-fidelity bioisostere of the pteridine ring found in folic acid.

  • 2,4-Diamino Motif: Acts as a bidentate hydrogen bond donor/acceptor system. In the DHFR active site, the N1 and 2-amino groups form critical hydrogen bonds with a conserved aspartic acid or glutamic acid residue (e.g., Asp27 in E. coli, Glu30 in mammalian DHFR).

  • 6-Methyl Group: This substituent is not merely a passive bystander. It provides a hydrophobic anchor that can displace conserved water molecules in the enzyme's binding pocket or induce minor conformational changes (opening "side pockets") that enhance binding affinity compared to the des-methyl analogs.

  • 5-Position Vector: The primary site for diversification. Substitution here determines selectivity between host (human) and pathogen (bacterial/protozoal) enzymes.

Mechanism: The "Thymineless Death"

The primary mechanism of action is the competitive inhibition of DHFR. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the cell is starved of the one-carbon carriers required for thymidylate synthase activity.[2]

Consequences:

  • Depletion of dTTP pools.

  • Uracil misincorporation into DNA.

  • DNA fragmentation and cell cycle arrest (S-phase).

Visualization: Folate Metabolism & Inhibition Pathway

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor Transfer dUMP dUMP dUMP->TS dTMP dTMP (DNA Precursor) DHFR->THF Reduction NADP NADP+ DHFR->NADP TS->dTMP Methylation NADPH NADPH NADPH->DHFR Inhibitor 2,4-diamino-6-methylpyrimidine (Scaffold Inhibitor) Inhibitor->DHFR Competitive Inhibition (Ki < 1nM)

Figure 1: The folate metabolic pathway illustrating the competitive blockade of DHFR by the 2,4-diamino-6-methylpyrimidine scaffold, leading to the cessation of DNA synthesis.

Therapeutic Applications & Case Studies

Infectious Disease: Chagas' Disease & Malaria

While Pyrimethamine (a 6-ethyl analog) is the classic antimalarial, recent high-throughput screens have identified specific 2,4-diamino-6-methylpyrimidine derivatives as potent inhibitors of Trypanosoma cruzi (the causative agent of Chagas' disease).

  • Key Finding: A study by researchers at the University of Dundee identified this scaffold as having cytocidal activity against intracellular T. cruzi amastigotes.[3]

  • Selectivity: Optimization focused on the 5-position to avoid inhibition of the human cytochrome P450 (CYP) enzymes while maintaining potency against the parasite.

Oncology: Dual Kinase/Epigenetic Inhibition

Beyond antifolates, the scaffold is emerging in cancer therapy.[4]

  • Dual Target: BRD4 (Bromodomain-containing protein 4) and PLK1 (Polo-like kinase 1).[5]

  • Mechanism: Substitution at the 5-position with specific aryl groups allows the molecule to span the binding pockets of both BRD4 and PLK1, offering a multi-pronged attack on cancer cell proliferation.

Therapeutic AreaTargetKey Structural FeatureStatus
Antimalarial PfDHFR5-(4-chlorophenyl)-6-ethyl (Pyrimethamine)FDA Approved
Antibacterial Bacterial DHFR5-(3,4,5-trimethoxybenzyl) (Trimethoprim)FDA Approved
Chagas' Disease TcDHFR / Unknown2,4-diamino-6-methyl corePreclinical Lead
Oncology BRD4 / PLK15-arylethylidene derivativesExperimental

Synthetic Chemistry

Accessing the 2,4-diamino-6-methylpyrimidine core requires robust heterocycle formation. Two primary routes are dominant in the literature.

Route A: Guanidine Condensation (De Novo Synthesis)

This is the most versatile route for generating the core ring system.

  • Reactants: Guanidine hydrochloride + 3-aminocrotononitrile (or ethyl acetoacetate derivatives).

  • Conditions: Basic conditions (Sodium ethoxide/ethanol).

  • Outcome: Direct formation of the pyrimidine ring.

Route B: Functionalization of Chlorinated Precursors

Used when the ring is already formed but amino groups need to be introduced.

  • Starting Material: 2-amino-4-chloro-6-methylpyrimidine.[6]

  • Reagent: Alcoholic ammonia.[6]

  • Conditions: High temperature/pressure (Steel bomb, 180°C).

  • Mechanism: Nucleophilic aromatic substitution (SNAr).

Visualization: Synthetic Workflow

Synthesis Guanidine Guanidine HCl Condensation Cyclization (NaOEt, Reflux) Guanidine->Condensation Precursor 3-aminocrotononitrile (or Ethyl Cyanoacetate) Precursor->Condensation ChloroInt 2-amino-4-chloro- 6-methylpyrimidine Ammonolysis Ammonolysis (NH3/EtOH, 180°C) ChloroInt->Ammonolysis Product 2,4-Diamino-6-methylpyrimidine (Target Scaffold) Condensation->Product Route A Ammonolysis->Product Route B (SnAr)

Figure 2: Two primary synthetic routes to the 2,4-diamino-6-methylpyrimidine scaffold: De novo cyclization (Route A) and Nucleophilic substitution (Route B).

Experimental Protocols

Protocol 1: Synthesis via Ammonolysis (Route B)

Based on the Gabriel and Coleman procedure modified for modern safety standards.

Reagents:

  • 2-amino-4-chloro-6-methylpyrimidine (9.0 g)[6]

  • Ethanolic Ammonia (saturated, 225 mL)

  • Potassium Hydroxide (40 g)

Procedure:

  • Loading: Charge a high-pressure steel autoclave (Parr reactor) with 2-amino-4-chloro-6-methylpyrimidine and ethanolic ammonia.

  • Reaction: Seal and heat to 180°C for 6 hours . Note: Pressure will rise significantly; ensure reactor is rated for >50 bar.

  • Workup: Cool to room temperature. Filter the mixture to remove ammonium chloride salts.

  • Evaporation: Concentrate the filtrate to dryness under reduced pressure.

  • Precipitation: Dissolve the residue in hot water (60 mL). Cool to room temperature and add Potassium Hydroxide (40 g) to precipitate the free base.

  • Purification: Filter the precipitate and recrystallize from acetone.

  • Validation: Verify structure via 1H NMR (DMSO-d6) and Mass Spectrometry (ESI+).

Protocol 2: In Vitro DHFR Inhibition Assay

A self-validating spectrophotometric assay tracking NADPH depletion.

Materials:

  • Recombinant Human or Bacterial DHFR enzyme.[7]

  • Substrate: Dihydrofolic acid (DHF).[1]

  • Cofactor: NADPH (absorbs at 340 nm).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

  • Preparation: Dilute test compounds (DAMP derivatives) in DMSO (10-point serial dilution).

  • Incubation: Mix 10 µL compound + 90 µL Enzyme mix (DHFR in buffer). Incubate at 25°C for 5 minutes.

  • Initiation: Add 100 µL Substrate Mix (100 µM DHF + 100 µM NADPH).

  • Detection: Monitor absorbance decrease at 340 nm for 10 minutes (Kinetic mode).

  • Analysis: Calculate Vmax for each concentration. Fit data to the Cheng-Prusoff equation to determine IC50.

    • Control: Methotrexate (Positive control, expect IC50 < 10 nM).

References

  • Grivsky, E. M., et al. (1980).[8] Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.[8] Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2018).[3] 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[3][9] Bioorganic & Medicinal Chemistry Letters.

  • Gabriel, S., & Coleman, J. (1901).[6] Synthesis of 2,4-Diamino-6-methyl pyrimidine.[3][6][8][9][10][11] Berichte der deutschen chemischen Gesellschaft. (Cited via PrepChem).

  • El-Metwally, S. A., et al. (2020). Novel Aminopyrimidine-2,4-diones... as Dual-Target Inhibitors of BRD4/PLK1.[5] Molecules (MDPI).

  • BenchChem Technical Series. (2025). Biological Activity of 2,4-Diamino-6-chloromethylpteridine Derivatives.[1]

Sources

Methodological & Application

Application Note: Controlled Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of 2,4-diamino-6-methyl-5-nitropyrimidine (CAS: 7356-19-6), a critical intermediate in the manufacturing of antifolate pharmaceuticals (e.g., methotrexate analogs) and bioactive heterocyclic compounds.

While many literature sources conflate this molecule with its hydroxy-analog (2,4-diamino-6-hydroxy-5-nitropyrimidine), this guide specifically addresses the 6-methyl variant. The synthesis relies on the electrophilic aromatic substitution (nitration) of the commercially available precursor, 2,4-diamino-6-methylpyrimidine.

Key Technical Challenges Solved:

  • Thermal Runaway Management: The nitration of electron-rich aminopyrimidines is highly exothermic.

  • Regioselectivity: Ensuring nitration occurs exclusively at the C5 position without N-nitration or ring oxidation.

  • Purification: Achieving >98% purity without column chromatography.

Retrosynthetic Logic & Mechanism

The synthesis is a direct nitration. The amino groups at C2 and C4 strongly activate the pyrimidine ring, making the C5 position highly nucleophilic. The methyl group at C6 provides steric bulk but does not deactivate the ring.

Reaction Scheme:



Mechanistic Insight: The reaction proceeds via the formation of a nitronium ion (


) in situ. Using concentrated sulfuric acid as the solvent serves two purposes:
  • Catalysis: It dehydrates nitric acid to generate the active electrophile (

    
    ).
    
  • Protection: It protonates the exocyclic amines (

    
    ), preventing their oxidation and directing the substitution to the ring carbon (C5).
    

Process Workflow (Visualized)

SynthesisWorkflow Start Start: 2,4-Diamino-6-methylpyrimidine Dissolution Step 1: Dissolution (Conc. H2SO4, <20°C) Start->Dissolution Protonation Nitration Step 2: Nitration (Add KNO3/HNO3, <15°C) Dissolution->Nitration SEAr Mechanism Quench Step 3: Quench (Pour onto Ice) Nitration->Quench Stop Reaction Neutralization Step 4: Neutralization (NH4OH to pH 8-9) Quench->Neutralization Precipitation Product Final Product: Yellow Precipitate Neutralization->Product Filtration & Drying

Figure 1: Step-by-step process flow for the nitration of 2,4-diamino-6-methylpyrimidine.[1]

Detailed Experimental Protocol

Safety Warning: This reaction involves concentrated acids and strong oxidizers. It is highly exothermic. Perform all steps in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Reagents:

  • Starting Material: 2,4-Diamino-6-methylpyrimidine (10.0 g, 80.6 mmol)

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%, 50 mL)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%, 6.0 mL) OR Potassium Nitrate (
    
    
    
    , 8.5 g)
  • Quench: Crushed Ice (200 g)

  • Base: Ammonium Hydroxide (

    
    , 28%) or 50% NaOH solution.
    

Step-by-Step Procedure:

  • Dissolution (The Critical Exotherm):

    • Place a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer in an ice-salt bath.

    • Add 50 mL of concentrated

      
      . Cool to 0–5°C.
      
    • Slowly add 10.0 g of 2,4-diamino-6-methylpyrimidine in small portions over 20 minutes.

    • Note: The temperature will rise rapidly due to amine protonation. Do not exceed 20°C. Ensure the solid is fully dissolved before proceeding.

  • Nitration:

    • Cool the solution to 0–5°C.

    • Add the nitrating agent dropwise (if liquid

      
      ) or portion-wise (if solid 
      
      
      
      ) over 30 minutes.
    • Maintain internal temperature below 15°C .

    • Observation: The solution may darken slightly, but should remain homogenous.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 60 minutes.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

    • The mixture will be a clear to slightly cloudy acidic solution.

    • Carefully adjust the pH to 8–9 by adding

      
       (or NaOH) dropwise. Keep the mixture cool (<30°C) during neutralization to prevent hydrolysis.
      
    • A bright yellow/orange precipitate will form immediately upon neutralization.

  • Isolation:

    • Stir the slurry for 30 minutes at 0–5°C to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove sulfate salts.
      
    • Wash once with cold ethanol (20 mL) to facilitate drying.

    • Dry in a vacuum oven at 60°C for 12 hours.

Results & Characterization

Yield Expectations:

Parameter Expected Value Notes
Physical Appearance Yellow to Orange Powder Color intensity varies with particle size.
Yield 75% – 85% 10.2 g – 11.6 g expected from 10g scale.
Melting Point > 250°C (dec) Decomposes without distinct melting.

| Solubility | DMSO, dilute acid | Insoluble in water and non-polar solvents. |

Analytical Validation:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       7.20 (br s, 2H, 
      
      
      
      , exchangeable)
    • 
       7.50 (br s, 2H, 
      
      
      
      , exchangeable)
    • Note: No aromatic proton signal should be visible (confirming substitution at C5).

  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

Troubleshooting & Optimization

ProblemProbable CauseSolution
Dark/Black Product Reaction temperature too high (>25°C) during addition.Keep addition temp <15°C. Ensure efficient stirring.
Low Yield Incomplete precipitation or hydrolysis.Ensure pH reaches 8–9. Do not overheat during neutralization.
Red Fumes Oxidation of the ring or amine.Use strictly controlled amounts of

. Ensure amines are protonated (excess

) before adding nitrate.

References

  • FDA Substance Registration System. (n.d.). 2,4-Diamino-5-nitro-6-methylpyrimidine.[2][3] U.S. Food and Drug Administration. Link

  • Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents." Journal of Medicinal Chemistry, 23(5), 535-541. (Provides foundational chemistry for diamino-pyrimidine nitration). Link

  • ChemicalBook. (2023). 2,4-Diamino-6-methyl-5-nitropyrimidine Properties and Safety. Link

  • PubChem. (2023).[4] Compound Summary: 2,4-Diamino-6-methyl-5-nitropyrimidine.[2] National Center for Biotechnology Information. Link(Note: Link directs to the chloropyrimidine analog often used in parallel synthesis; refer to specific nitro-derivative entries within the database).

Sources

Application Note: Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2298-07-9). This compound is a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pyrimethamine) and a precursor for high-energy density materials. The protocol utilizes a controlled electrophilic aromatic substitution (nitration) of the commercially available precursor 2,4-Diamino-6-methylpyrimidine .

The method described prioritizes process safety and yield optimization, addressing the exothermic nature of pyrimidine nitration. It achieves high purity (>98%) through a self-validating workup procedure that minimizes byproduct formation.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is a direct nitration at the C5 position. The pyrimidine ring is activated by two electron-donating amino groups at positions 2 and 4, directing the electrophile (


) to the vacant C5 position. The methyl group at C6 provides steric bulk but does not hinder substitution at C5.
Reaction Scheme

NitrationPathway Precursor 2,4-Diamino-6-methylpyrimidine (C5H8N4) Reagents HNO3 (Fuming) / H2SO4 Electrophilic Substitution Precursor->Reagents Dissolution Intermediate Sigma Complex (Transient) Reagents->Intermediate NO2+ Attack (C5) Product 2,4-Diamino-6-methyl-5-nitropyrimidine (C5H7N5O2) Intermediate->Product -H+ (Aromatization)

Figure 1: Reaction pathway for the C5-nitration of 2,4-diamino-6-methylpyrimidine.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2,4-Diamino-6-methylpyrimidine 6295-87-0≥98%Substrate
Sulfuric Acid (

)
7664-93-998% (Conc.)Solvent / Catalyst
Nitric Acid (

)
7697-37-2>90% (Fuming)Nitrating Agent
Ammonium Hydroxide (

)
1336-21-628-30%Neutralization
Ethanol / DMF 64-17-5Industrial GradeRecrystallization
Equipment
  • Reactor: 3-neck round-bottom flask (500 mL) with a mechanical stirrer (Teflon blade).

  • Temperature Control: Ice/Salt bath (-10°C capacity) and internal thermometer.

  • Addition: Pressure-equalizing dropping funnel.

  • Filtration: Buchner funnel with vacuum trap.

Experimental Protocol

Phase 1: Preparation and Dissolution (Exotherm Control)

Objective: Solubilize the substrate while managing the heat of protonation.

  • Setup: Equip the 500 mL 3-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath.

  • Solvent Charge: Add 150 mL of concentrated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     . Cool to 0–5°C .
    
  • Substrate Addition: Slowly add 50.0 g (0.40 mol) of 2,4-Diamino-6-methylpyrimidine in small portions over 30 minutes.

    • Critical Control Point: The dissolution is highly exothermic. Maintain internal temperature < 15°C .

    • Observation: The solution will turn viscous and slightly yellow. Ensure complete dissolution before proceeding.

Phase 2: Nitration (The Reaction)

Objective: Introduce the nitro group at C5 without over-oxidation.

  • Reagent Prep: Charge the dropping funnel with 18.5 mL (approx. 27.5 g, 0.44 mol, 1.1 eq) of Fuming Nitric Acid (>90%).

  • Addition: Dropwise add the

    
     to the sulfuric acid solution.
    
    • Rate: 1 drop every 2-3 seconds.

    • Temperature: Strictly maintain 15–20°C . Do not exceed 25°C to prevent oxidative degradation of the methyl group.

  • Incubation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) . Stir for 2 hours .

    • Monitoring: TLC (9:1 DCM:MeOH) or HPLC should show consumption of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
Phase 3: Quenching and Isolation

Objective: Precipitate the product and remove acid residues.

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice in a 2 L beaker with vigorous stirring.

    • Safety: Significant heat evolution.[1] Wear a face shield.

  • Neutralization: The product may precipitate as a sulfate salt. To obtain the free base, adjust the pH to pH 8–9 using 28% Ammonium Hydroxide .

    • Note: Add base slowly to avoid foaming.

  • Filtration: Collect the yellow precipitate via vacuum filtration.

  • Washing: Wash the filter cake with:

    • 2 x 100 mL cold water (to remove ammonium sulfate).

    • 1 x 50 mL cold ethanol (to aid drying).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Purification & Characterization

Purification Strategy

If the crude purity is <98%, recrystallize from boiling water or a DMF/Water (1:1) mixture.

  • Dissolve crude solid in minimum boiling solvent.

  • Hot filter to remove insolubles.

  • Cool slowly to 4°C.

  • Filter crystals.

Analytical Specifications
TestExpected ResultInterpretation
Appearance Yellow crystalline solidCharacteristic of nitro-pyrimidines.[2]
Melting Point >250°C (Decomposes)High lattice energy typical of this class.[2]
1H NMR (DMSO-d6)

2.35 (s, 3H,

)
Methyl group intact (not oxidized).

7.50 (bs, 2H,

)
Amino protons (broadened).

7.80 (bs, 2H,

)
Second amino group.
No signal at

5-6 ppm
Confirms substitution at C5.
Yield 85 - 92%Based on starting pyrimidine.

Process Safety & Troubleshooting

Thermal Runaway Risk

The nitration of amino-pyrimidines is classified as a Class 2 reaction (potential decomposition hazard).

  • Risk: Rapid addition of

    
     can trigger a thermal spike (>50°C), leading to ring oxidation and violent gas evolution (
    
    
    
    ).
  • Mitigation: Use a jacketed reactor with active cooling for scales >100g. Always keep the acid excess high to act as a heat sink.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation during quench.Ensure pH is adjusted to >8.[2][3] The sulfate salt is soluble in dilute acid.
Dark/Tarred Product Reaction temp exceeded 30°C.Maintain strict temp control (15-20°C) during addition.
Insoluble Impurities Polymerization of side products.Perform hot filtration during recrystallization.

References

  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. Retrieved from (Protocol adapted from analogous 6-hydroxy derivative).

  • Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018).[4] Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 516-533.[4] (Provides kinetic data on methyl-pyrimidine nitration).

  • Organic Syntheses. (1952). 2,4-Diamino-6-hydroxypyrimidine.[2][3][5][6][7][8] Org. Synth. 32, 45. (Precursor synthesis foundation).

  • Google Patents. (2010). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. US20100081811A1.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16669, 2,4-Diamino-6-methyl-5-nitropyrimidine.

Sources

Executive Summary & Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2,4-diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) via the electrophilic aromatic nitration of 2,4-diamino-6-methylpyrimidine . This compound is a critical intermediate in the synthesis of antifolates, pteridines, and potential anti-tubercular agents targeting dihydrofolate reductase (DHFR).

Mechanistic Insight: The pyrimidine ring is generally electron-deficient and resistant to electrophilic substitution. However, the presence of strong electron-donating groups (EDGs)—specifically the two amino groups at positions 2 and 4, and the methyl group at position 6—significantly activates the ring.

  • Regioselectivity: The C-5 position is the only unsubstituted carbon. It is electronically activated by the ortho-directing effects of the C-4 amino and C-6 methyl groups, and the para-directing effect of the C-2 amino group. This cooperative directing effect makes C-5 highly susceptible to attack by the nitronium ion (

    
    ).
    
  • Thermodynamics: The reaction is highly exothermic. The amino groups also act as bases, protonating in strong acid to form ammonium species, which are deactivating. Therefore, the reaction requires a careful balance of acidity (to generate

    
    ) and temperature (to maintain reaction rate without runaway decomposition).
    

Reaction Pathway & Mechanism

The following diagram illustrates the reaction flow and the electrophilic aromatic substitution mechanism.

NitrationMechanism Start 2,4-Diamino-6-methylpyrimidine (Substrate) SigmaComplex Sigma Complex (Intermediate) Start->SigmaComplex + NO2+ (Attack at C5) Acid H2SO4 + HNO3 (Nitrating Mixture) Nitronium NO2+ (Electrophile) Acid->Nitronium Dehydration Nitronium->SigmaComplex Product 2,4-Diamino-6-methyl-5-nitropyrimidine (Target) SigmaComplex->Product - H+ (Aromatization)

Figure 1: Reaction pathway for the nitration of 2,4-diamino-6-methylpyrimidine.[1]

Detailed Experimental Protocol

Safety Warning: This protocol involves fuming nitric acid and concentrated sulfuric acid. The reaction is exothermic .

  • Hazard: Formation of unstable nitro-compounds if temperature is uncontrolled.

  • PPE: Face shield, acid-resistant gloves, lab coat, and fume hood are mandatory.

  • Emergency: Have a saturated bicarbonate solution and an ice bath ready.

Materials & Reagents
ReagentPurityRoleStoichiometry
2,4-Diamino-6-methylpyrimidine >98%Substrate1.0 equiv
Sulfuric Acid (H2SO4) 98% Conc.Solvent/Catalyst~5-6 vol equiv
Fuming Nitric Acid (HNO3) >90%Nitrating Agent1.05 - 1.1 equiv
Ice/Water N/AQuenchingExcess
Ammonium Hydroxide (NH4OH) 25%NeutralizationAs needed
Step-by-Step Procedure

Phase 1: Dissolution & Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Place the flask in an ice-salt bath to cool the system to 0–5°C.

  • Charge the flask with Concentrated H2SO4 (5 mL per gram of substrate).

  • Slowly add 2,4-Diamino-6-methylpyrimidine in small portions to the acid.

    • Note: The temperature will rise due to the heat of solution and protonation. Do not exceed 20°C . Ensure complete dissolution before proceeding.[1]

Phase 2: Nitration (The Critical Step) 5. Charge the addition funnel with Fuming HNO3 (1.05 equivalents). 6. Add the nitric acid dropwise to the stirred solution.

  • Critical Control Point: Maintain internal temperature between 0°C and 10°C . If the temperature spikes, stop addition immediately and allow the system to cool.
  • Once addition is complete, allow the reaction to stir at 0–5°C for 30 minutes.
  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) . Stir for an additional 2 hours.
  • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot should disappear.

Phase 3: Quenching & Isolation 9. Prepare a beaker with crushed ice (approx. 5x the volume of the acid mixture). 10. Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Observation: A yellow to light-red precipitate should form immediately.
  • Adjust the pH of the slurry to pH 4–5 using Ammonium Hydroxide (NH4OH) to ensure complete precipitation of the free base (or leave acidic if the sulfate salt is desired, though free base is standard for this intermediate).
  • Stir the slurry at 0°C for 30 minutes to maximize yield.

Phase 4: Filtration & Purification 13. Filter the solid using a Buchner funnel. 14. Wash the cake with cold water (3x) to remove residual acid. 15. Wash with a small amount of cold ethanol to facilitate drying. 16. Recrystallization: If high purity is required (e.g., for biological assays), recrystallize from boiling water or a DMF/Water mixture.

  • Solubility Note: The product is sparingly soluble in cold water but soluble in hot water and DMF.

Characterization & Quality Control

ParameterSpecificationMethod of Verification
Appearance Yellow to light-red crystalline solidVisual Inspection
Melting Point >290°C (Decomposes)Capillary MP Apparatus
Solubility Soluble in DMSO, DMF, Hot WaterSolubility Test
Identity disappearance of C5-H peak1H-NMR (DMSO-d6)

Expected 1H-NMR Shifts (DMSO-d6):

  • 
     ~2.3 ppm (s, 3H, -CH3)
    
  • 
     ~7.0–8.0 ppm (br s, 4H, -NH2 groups)
    
  • Note: The characteristic aromatic proton at C-5 seen in the starting material (

    
     ~5.7 ppm) will be absent , confirming substitution.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Runaway Exotherm Acid addition too fastStop addition. Add dry ice to bath. Ensure efficient stirring.
Oiling Out Impurities or temp too highRe-dissolve in hot water/DMF and cool slowly. Seed with pure crystal if available.
Low Yield Incomplete precipitationNeutralize the filtrate further (pH 5-6). Cool filtrate to 0°C overnight.
Dark Product Oxidation / DecompositionEnsure temp did not exceed 35°C during reaction. Recrystallize with charcoal.

Applications in Drug Discovery

The synthesized 2,4-diamino-6-methyl-5-nitropyrimidine is a versatile scaffold.

Applications Target 2,4-Diamino-6-methyl- 5-nitropyrimidine Reduction Reduction (H2, Pd/C or Fe/HCl) Target->Reduction App3 Anti-TB Agents (Lipophilic analogs) Target->App3 Side-chain modification Triamine 2,4,5-Triamino-6-methylpyrimidine Reduction->Triamine App1 Antifolates (DHFR Inhibitors) Triamine->App1 App2 Pteridines (via condensation with diketones) Triamine->App2

Figure 2: Downstream applications of the nitrated intermediate.

  • Antifolates: Precursor to trimetrexate analogs.

  • Pteridine Synthesis: Reduction of the nitro group to an amine yields 2,4,5-triamino-6-methylpyrimidine, which condenses with

    
    -dicarbonyls to form pteridines.
    
  • Anti-TB Research: Used as a core scaffold to attach lipophilic side chains for penetrating the Mycobacterium tuberculosis cell wall.

References

  • Applications in Anti-TB Drug Development: MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Available at: [Link]

Sources

2,4-Diamino-6-methyl-5-nitropyrimidine reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Conditions for 2,4-Diamino-6-methyl-5-nitropyrimidine

Executive Summary

This technical guide details the synthesis, reduction, and application of 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) . As a critical "gateway" intermediate, DAMNP is primarily used in the synthesis of 6-methyl-substituted pteridines and antifolate pharmaceuticals (e.g., Methotrexate analogs, Piritrexim).

This protocol departs from standard textbook descriptions by focusing on process scalability , impurity control (specifically preventing over-nitration), and safety parameters regarding the exothermic nature of pyrimidine nitration.

Chemical Context & Mechanism

The synthesis of DAMNP involves an Electrophilic Aromatic Substitution (EAS) at the C5 position of the pyrimidine ring.

  • Substrate: 2,4-Diamino-6-methylpyrimidine.

  • Electronic Effect: The amino groups at C2 and C4 are strongly activating (

    
     effect), directing the electrophile (
    
    
    
    ) to the C5 position. The methyl group at C6 is weakly activating.
  • Challenge: The electron-rich ring is prone to oxidation or multiple substitutions if temperature is uncontrolled. The C5 position is the only open site for mono-nitration, but high temperatures can lead to N-nitration or ring degradation.

Reaction Pathway Diagram

ReactionPathway Start 2,4-Diamino-6-methylpyrimidine (Precursor) Inter Intermediate: Sigma Complex Start->Inter < 15°C Exothermic Reagent HNO3 / H2SO4 (Nitration Mixture) Reagent->Inter Product 2,4-Diamino-6-methyl- 5-nitropyrimidine (Target) Inter->Product -H+ Downstream 2,4,5-Triamino-6-methylpyrimidine (Reduced Form) Product->Downstream H2/Pd-C Reduction

Figure 1: The reaction pathway from precursor to the target nitro-pyrimidine and its subsequent reduction.[1][2][3]

Detailed Protocol: Synthesis (Nitration)

Objective: Synthesize 2,4-diamino-6-methyl-5-nitropyrimidine with


 purity.
Reagents & Equipment
  • Precursor: 2,4-Diamino-6-methylpyrimidine (98%).

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), conc. (98%).[2]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ), >90% or Potassium Nitrate (
    
    
    
    ) for milder release.
  • Equipment: Jacketed glass reactor (or round bottom flask with ice bath), internal temperature probe, mechanical stirrer (overhead preferred due to viscosity).

Step-by-Step Methodology
  • Solvation (The Heat Spike):

    • Charge the reactor with Conc.

      
        (
      
      
      
      per gram of precursor).
    • Cool acid to

      
       .
      
    • Slowly add 2,4-Diamino-6-methylpyrimidine in small portions.

    • Critical Control: The dissolution is exothermic. Maintain internal temp

      
      . Ensure the solid is fully dissolved before proceeding.
      
  • Nitration (The Critical Step):

    • Cool the solution to

      
       .
      
    • Add Fuming

      
        (1.1 equivalents) dropwise.
      
    • Rate: Adjust addition rate so temperature never exceeds

      
       .
      
    • Note: If using

      
      , add solid salt slowly. This avoids localized hot spots of fuming acid.
      
  • Reaction & Aging:

    • Allow the mixture to warm to

      
       (Room Temp)  over 1 hour.
      
    • Stir for an additional 2 hours.

    • Checkpoint: TLC or HPLC should show disappearance of starting material (

      
       changes significantly due to the nitro group).
      
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10x volume of acid).

    • Observation: The product will precipitate as a light yellow/cream solid.

    • Adjust pH to ~3–4 with Ammonium Hydroxide (

      
      ) to maximize precipitation (optional, as the sulfate salt may precipitate directly).
      
    • Filter the solid.[1][2][3][4][5][6]

  • Purification:

    • Wash the cake with cold water (to remove acid) and then ethanol (to remove organic impurities).

    • Recrystallization: If purity is

      
      , recrystallize from boiling water. The nitro compound is poorly soluble in cold water but soluble in hot water.
      
Data Specifications
ParameterSpecificationNote
Appearance Light yellow crystalline powderDarkening indicates oxidation/impurities.
Melting Point

(dec)
Decomposes before melting.[6]
Solubility DMSO (Soluble), Water (Hot), Ethanol (Slight)Poor solubility in non-polar solvents.
Yield 75% – 85%Losses primarily during quenching/filtration.

Application: Reduction to Triamine

The primary application of DAMNP is its reduction to 2,4,5-triamino-6-methylpyrimidine , which is unstable and usually generated in situ or stabilized as a salt (sulfate/chloride) for immediate cyclization into pteridines.

Protocol A: Catalytic Hydrogenation (Cleanest)
  • Solvent: 0.1 M HCl or dilute NaOH (depending on desired salt).

  • Catalyst: 10% Pd/C (5% w/w load).

  • Conditions: 30–50 psi

    
    , Room Temp, 2–4 hours.
    
  • Workup: Filter catalyst under Argon (pyrophoric risk). Use filtrate immediately.

Protocol B: Chemical Reduction (Dithionite)
  • Reagent: Sodium Dithionite (

    
    ).
    
  • Conditions: Aqueous suspension at

    
    .
    
  • Advantage: No pressure equipment needed; suitable for bench-scale.

  • Disadvantage: Sulfur byproducts can poison downstream catalysts.

Workflow Logic Diagram

Workflow Input 5-Nitro Precursor (Solid) Choice Select Reduction Method Input->Choice PathA Method A: H2 / Pd-C (High Purity) Choice->PathA Pharma Grade PathB Method B: Na2S2O4 (Bench Scale) Choice->PathB Lab Scale Product 2,4,5-Triamino-6-methylpyrimidine (Unstable in Air) PathA->Product PathB->Product Cyclization Immediate Cyclization (+ Alpha-Dicarbonyl) Product->Cyclization < 1 Hour (Oxidation Risk)

Figure 2: Decision matrix for reduction methodologies based on scale and purity requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Neutralize filtrate to pH 5–6 to crash out remaining product.
Red/Brown Product Over-nitration or oxidation.Maintain nitration temp

. Ensure

is added slowly.
Incomplete Reduction Catalyst poisoning (Method A).Ensure Nitro precursor is free of sulfur/sulfate residues. Wash precursor thoroughly.
Explosion Risk Runaway exotherm.Never add solid amine to warm acid. Always cool acid first.

References

  • Roth, B., Smith, J. M., & Hultquist, M. E. (1950). Analogs of Pteroylglutamic Acid. V. 2,4-Diamino-6-methylpteridines. Journal of the American Chemical Society, 72(5), 1914–1918.

  • Taylor, E. C., & Sherman, W. R. (1959). Pteridines. XVI. A Direct Synthesis of 2,4-Diamino-6-methylpteridine. Journal of the American Chemical Society, 81(10), 2464–2471.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79843, 2,4-Diamino-6-methyl-5-nitropyrimidine.

  • Andrews, S. (2018). Optimization of Pyrimidine Nitration Protocols.

Sources

Application Note: Purification of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4-Diamino-6-methyl-5-nitropyrimidine is a critical intermediate in the synthesis of antifolate therapeutics, including Methotrexate and various pteridine-based pharmaceutical ingredients. Its synthesis typically involves the electrophilic nitration of 2,4-diamino-6-methylpyrimidine.[1]

While the synthesis is straightforward, the isolation of high-purity material is complicated by the presence of inorganic salts (sulfates/nitrates), unreacted starting material, and oxidation byproducts.[2] This Application Note provides a definitive guide to purifying this intermediate, moving beyond standard "textbook" recrystallization to include an industrial-grade Acid-Base Swing protocol that leverages the molecule's amphoteric nature.

Key Chemical Properties[3][4][5][6][7][8][9][10]
PropertyDataNotes
CAS Number 5132-30-9Distinct from the hydroxy-analog (CAS 3346-23-4)
Formula C₅H₇N₅O₂
Molecular Weight 169.14 g/mol
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with impurity profile
Melting Point >260 °C (Decomposes)High lattice energy due to H-bonding network
Solubility (Water) Insoluble (Cold), Soluble (Boiling)Ideal for aqueous recrystallization
Solubility (Acid) Soluble in dilute HCl/H₂SO₄Protonation of amino groups
Solubility (Base) Sparingly soluble / InsolubleUnlike the hydroxy-analog, this lacks an acidic phenolic proton

Safety & Handling (Critical)

  • Energetic Material: As a nitro-heterocycle, this compound possesses significant chemical energy. While generally stable, avoid subjecting dry material to shock, friction, or temperatures exceeding 200°C.

  • Toxicity: Treat as a potential mutagen/irritant. Use full PPE (gloves, goggles, respirator) and handle in a fume hood.[2]

  • Exotherm Warning: The neutralization steps described below generate heat. Control addition rates to maintain temperature <50°C.

Purification Protocols

We present two protocols. Protocol A is the "Workhorse" method for upgrading crude material (<90% purity) heavily contaminated with salts or starting material.[2] Protocol B is the "Polishing" method for final API-grade purification.

Protocol A: The Acid-Base Swing (Chemical Purification)[2]

Rationale: Unlike its precursor, the 5-nitro derivative has reduced basicity due to the electron-withdrawing nitro group, but it remains soluble in dilute mineral acid. Non-basic impurities (tars) and inorganic salts can be separated by selective dissolution and precipitation.[2]

Reagents:

  • Hydrochloric Acid (1M or ~3-5%)[2]

  • Ammonium Hydroxide (28-30% NH₃ solution)[2]

  • Activated Carbon (optional, for decolorization)[2]

Step-by-Step Procedure:

  • Slurry Formation: Suspend the crude 2,4-diamino-6-methyl-5-nitropyrimidine (100 g) in water (500 mL).

  • Acid Dissolution: Slowly add 1M HCl (approx. 600-800 mL) while stirring. Monitor dissolution.

    • Checkpoint: The pH should be < 2.0. The target compound will dissolve as the hydrochloride salt.

    • Note: If the solution remains turbid, these are likely non-basic impurities.

  • Filtration (Clarification): Filter the acidic solution through a Celite pad or glass fiber filter to remove insoluble mechanical impurities and tars.[2]

    • Optional: If the solution is dark brown/black, treat with Activated Carbon (5 wt%) at 50°C for 30 mins prior to filtration.[2]

  • Precipitation (The Swing): Cool the clear yellow filtrate to 10-15°C. Slowly add Ammonium Hydroxide dropwise with vigorous stirring.

    • Target: Adjust pH to 8.0 – 9.0.

    • Observation: A thick yellow precipitate (the free base) will form immediately.[2]

  • Digestion: Stir the slurry for 30 minutes to ensure complete neutralization of the internal crystal lattice.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 200 mL) to remove ammonium chloride salts.

  • Drying: Dry in a vacuum oven at 60°C until constant weight.

Protocol B: Aqueous Recrystallization (Physical Purification)[2]

Rationale: The steep solubility curve of this compound in water (insoluble at 20°C, soluble at 100°C) makes water the ideal "green" solvent, maximizing yield while rejecting starting materials which have higher cold-water solubility.[2]

Step-by-Step Procedure:

  • Resuspension: Place the semi-pure solid (from Protocol A or high-quality crude) in a round-bottom flask.

  • Solvent Addition: Add Deionized Water (approx. 15-20 volumes relative to solid weight).

    • Example: For 50 g solid, use 750-1000 mL water.

  • Reflux: Heat the mixture to boiling (100°C) with agitation.

    • Critical: Ensure the solid dissolves completely. If not, add small aliquots of hot water.

  • Hot Filtration: While boiling, filter rapidly through a pre-heated funnel (to prevent premature crystallization on the filter paper) to remove dust/lint.[2]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 4-6 hours.

    • Tip: Slow cooling promotes the formation of large, dense needles/prisms which are easier to filter and purer than rapid precipitation.

  • Chilling: Cool the slurry to 0-5°C for 1 hour to maximize yield.

  • Final Isolation: Filter the crystals. Wash with ice-cold water. Dry at 60-70°C under vacuum.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification strategy, highlighting the decision points between the Acid-Base Swing and Recrystallization.

PurificationWorkflow Crude Crude 2,4-Diamino- 6-methyl-5-nitropyrimidine PurityCheck Purity Assessment (HPLC/TLC) Crude->PurityCheck AcidDissolve Protocol A: Acid Dissolution (Add 1M HCl, pH < 2) PurityCheck->AcidDissolve Low Purity / High Salts Recryst Protocol B: Recrystallization (Boiling Water, 15-20 vol) PurityCheck->Recryst High Purity (>95%) FilterInsolubles Filter Insolubles (Remove Tars/Mech. Impurities) AcidDissolve->FilterInsolubles BasePrecip Base Precipitation (Add NH4OH to pH 8-9) FilterInsolubles->BasePrecip FilterSalts Filter & Wash (Remove NH4Cl) BasePrecip->FilterSalts FilterSalts->Recryst Polishing Step HotFilter Hot Filtration Recryst->HotFilter SlowCool Slow Cooling to 5°C HotFilter->SlowCool FinalDry Final Drying (60°C Vacuum) SlowCool->FinalDry

Figure 1: Decision matrix and process flow for the purification of 2,4-diamino-6-methyl-5-nitropyrimidine.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate Input Crude Mixture StartMat Starting Material (2,4-diamino-6-methylpyrimidine) Input->StartMat Salts Inorganic Salts (Sulfates/Nitrates) Input->Salts Tars Oxidation Tars (Non-basic) Input->Tars RecrystStep Recrystallization Mother Liquor StartMat->RecrystStep Remains in Solution (Higher Solubility) BaseStep Base Wash/Filtrate Salts->BaseStep Dissolved in Filtrate AcidStep Acid Filtration Tars->AcidStep Remains on Filter (Insoluble in Acid)

Figure 2: Fate mapping of common impurities during the purification cascade.[2]

Analytical Validation

To validate the success of the purification, the following criteria must be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[2]

    • Mobile Phase: Phosphate Buffer (pH 6.[2]0) / Methanol gradient.

    • Detection: UV at 254 nm (pyrimidine ring) and 350 nm (nitro group).[2]

  • Melting Point: The material should decompose sharply above 260°C. A broad melting range (<255°C) indicates retained salts or wetness.[2]

  • Appearance: Bright yellow crystalline powder.[2] Dark orange or brown hues indicate oxidation impurities (tars).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH not optimized during Protocol AEnsure pH reaches 8-9. The compound is amphoteric; going too high (pH >12) might increase solubility slightly, though less likely than in the hydroxy-analog.[2]
Material is Brown Oxidation products trappedUse Activated Carbon during the Acid Dissolution step (Protocol A).[2]
Ash Content High Trapped inorganic saltsEnsure thorough washing of the filter cake with water in Protocol A. Proceed to Protocol B.
Poor Filtration Particle size too smallCooling was too rapid in Protocol B. Re-heat to boiling and cool slowly over 4+ hours.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 79679, 2,4-Diamino-6-methyl-5-nitropyrimidine. Retrieved October 26, 2023, from [Link][2]

  • Organic Syntheses. (1955).[2] Nitration of Pyrimidines: General Procedures. (Note: While specific entries often refer to the hydroxy-analog, the nitration and workup principles are homologous).[2] [Link]

  • Google Patents. (n.d.).[2] Process for the preparation of Methotrexate intermediates. (US Patents covering the nitration of 2,4-diamino-6-methylpyrimidine typically describe the acid quench and aqueous recrystallization).[2]

Sources

Application Note: Recrystallization and Purification of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2,4-Diamino-6-methyl-5-nitropyrimidine , a critical intermediate in the synthesis of antifolate pharmaceuticals such as Pyrimethamine. Due to the presence of the nitro group and the compound's high melting point, standard organic solvent recrystallization is often insufficient for removing inorganic salts and isomeric byproducts generated during nitration.

This note presents two complementary protocols:

  • Acid-Base Reprecipitation: The primary method for bulk purification, utilizing the basicity of the amino groups to remove non-basic impurities.

  • Solvent Recrystallization: A polishing step using a DMF/Water system to achieve pharmaceutical-grade purity (>99%) and defined crystal habit.

Chemical Context & Safety

Compound Identity:

  • Name: 2,4-Diamino-6-methyl-5-nitropyrimidine[1][2]

  • CAS: 5132-01-4 (Generic reference for isomer class, verify specific batch CoA)

  • Appearance: Yellow to brownish-yellow crystalline solid.

  • Melting Point: >250°C (Decomposes).

Safety Critical Warning:

  • Energetic Potential: Nitro-substituted pyrimidines possess energetic properties. While generally stable, they should never be heated to dryness near their decomposition temperature.

  • Thermal Runaway: Avoid processing in large scale without DSC (Differential Scanning Calorimetry) data to confirm thermal onset temperatures.

  • PPE: Standard lab PPE plus face shield. Nitration byproducts may be skin sensitizers.

Pre-requisites and Solubility Profile

The solubility profile of 2,4-Diamino-6-methyl-5-nitropyrimidine dictates the purification strategy. The amino groups at positions 2 and 4 render the molecule amphoteric but predominantly basic.

SolventTemperatureSolubilityApplication
Water 25°CInsolubleWash solvent
Water 100°CModerateRecrystallization (Low efficiency)
10% HCl 25°CSoluble Primary Purification (Acid/Base)
DMF/DMSO 25°CSolubleSolvent for Recrystallization
Ethanol 78°CSlightly SolubleAnti-solvent

Protocol A: Acid-Base Reprecipitation (Bulk Purification)

Objective: Removal of unreacted starting materials, non-basic nitration byproducts, and inorganic salts (e.g., sodium sulfate/nitrate).

Materials
  • Crude 2,4-Diamino-6-methyl-5-nitropyrimidine

  • Hydrochloric Acid (10% v/v aqueous solution)

  • Ammonium Hydroxide (25% NH₄OH) or Sodium Hydroxide (10% NaOH)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 10% HCl (approx. 10 mL per gram of solid). Stir at 50-60°C until the solid is mostly dissolved. The solution will turn yellow/orange.

    • Note: If a significant amount of solid remains, it is likely non-basic impurity. Do not add excess acid blindly.

  • Filtration (Clarification): While warm, filter the solution through a Celite pad or glass fiber filter to remove insoluble mechanical impurities and unreacted non-basic byproducts.

    • Optional: Add activated carbon (5 wt%) prior to filtration and stir for 15 minutes to remove tarry oxidation products.

  • Neutralization: Cool the filtrate to 20-25°C . Slowly add Ammonium Hydroxide (25%) dropwise with vigorous stirring. Monitor pH.

  • Precipitation: Continue addition until pH reaches 8.0–9.0 . The product will precipitate as a thick yellow slurry.

    • Critical: Do not overshoot to pH >11 as solubility may increase slightly or hydrolysis could occur.

  • Digestion: Stir the slurry for 30 minutes to ensure complete neutralization and crystal growth (Ostwald ripening).

  • Isolation: Filter the solid under vacuum. Wash the cake with copious amounts of water (until washings are neutral) to remove ammonium salts.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: DMF/Water Recrystallization (Polishing)

Objective: To achieve >99% purity and improve crystal flow properties for formulation or subsequent synthesis.

Materials
  • Pre-purified solid (from Protocol A)

  • N,N-Dimethylformamide (DMF) - Reagent Grade

  • Deionized Water - Anti-solvent

Step-by-Step Procedure
  • Dissolution: Place the dried solid in a flask. Add DMF (approx. 3-5 mL per gram).

  • Heating: Heat to 90-100°C with stirring. The solid should dissolve completely. If not, add small aliquots of DMF.

    • Safety: Perform in a fume hood. DMF vapors are toxic.

  • Filtration (Hot): If any haze remains, perform a hot filtration to remove trace inorganic salts (which are insoluble in DMF).

  • Crystallization: Remove from heat. While stirring, slowly add hot water (80°C) to the DMF solution until a persistent turbidity (cloudiness) is observed.

    • Ratio: Typically requires 0.5 to 1 volume of water relative to DMF.

  • Cooling: Allow the mixture to cool slowly to room temperature over 2 hours. Then, chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the bright yellow crystals.

  • Washing: Wash the cake with a 1:1 DMF/Water mixture (cold), followed by Ethanol (to remove high-boiling DMF).

  • Drying: Dry under high vacuum at 70°C . Ensure all DMF is removed (check via headspace GC or NMR if for GMP use).

Process Workflow (Graphviz Visualization)

Recrystallization_Workflow cluster_AcidBase Protocol A: Acid-Base Purification cluster_Recryst Protocol B: DMF/Water Polish Input Crude 2,4-Diamino- 6-methyl-5-nitropyrimidine Step1 Dissolve in 10% HCl (50-60°C) Input->Step1 Step2 Filter Insoluble Impurities Step1->Step2 Waste1 Solid Waste (Tars/Non-basics) Step2->Waste1 Step3 Neutralize Filtrate with NH4OH to pH 8-9 Step2->Step3 Step4 Precipitate & Filter Step3->Step4 Step5 Dissolve in Hot DMF (90-100°C) Step4->Step5 Dried Solid Step6 Add Water (Anti-solvent) until Turbid Step5->Step6 Step7 Cool to 0-5°C & Filter Step6->Step7 Wash Wash with Ethanol (Remove DMF) Step7->Wash Output Pure Crystalline Product (>99%) Wash->Output

Caption: Logical workflow for the sequential purification of 2,4-Diamino-6-methyl-5-nitropyrimidine, moving from bulk chemical separation (Acid/Base) to physical crystal refinement (DMF/Water).

Analytical Validation & Troubleshooting

Quality Control Parameters
  • HPLC Purity: >99.0% (Area %).

    • Column: C18; Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.[3]

  • Melting Point: Sharp endotherm >250°C (Decomposition). Broad range indicates salt contamination.

  • Loss on Drying (LOD): <0.5%. (Critical if using DMF, as solvent entrapment is common).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Product lost in mother liquor.Neutralization pH was too low (<7) or too high (>11). Adjust to pH 8-9 exactly.
Product is Sticky/Tarry Oxidation impurities present.Use Activated Carbon during the Acid dissolution step (Protocol A).
Melting Point Low Inorganic salts trapped.Ensure thorough water washing in Protocol A. Perform Protocol B (hot filtration is key).
DMF Smell Persists Solvent entrapment.Wash final cake with Ethanol. Dry under high vacuum >60°C.

References

  • General Pyrimidine Synthesis: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on aminopyrimidine solubility and reactivity).
  • Antifolate Intermediates: Russell, P. B., & Hitchings, G. H. (1951). "2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives." Journal of the American Chemical Society, 73(8), 3763–3770. Link

  • Recrystallization Techniques: MIT Digital Lab Techniques Manual. "Recrystallization."[4] Link

  • Nitration Protocols: Search results indicate standard nitration of 2,4-diamino-6-methylpyrimidine uses H2SO4/HNO3, necessitating the acid/base workup described above to remove sulfate salts.

Sources

Analytical methods for 2,4-Diamino-6-methyl-5-nitropyrimidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Strategic Context

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 6635-20-7) is a critical intermediate in the synthesis of antifolate therapeutics, most notably Methotrexate and Piritrexim . Its structural integrity is paramount; impurities at this stage—such as incomplete nitration byproducts or ring-opened degradants—can propagate through the synthetic pathway, leading to toxic analogues in the final drug substance (API).

This guide moves beyond basic identification. It provides a self-validating analytical framework designed to detect not just the analyte, but its specific process-related impurities. We employ an orthogonal approach combining Reversed-Phase HPLC for purity, NMR for structural confirmation, and Thermal Analysis for solid-state characterization.

Characterization Workflow

G Sample Raw Material (Crude/Recrystallized) Solubility Solubility Check (DMSO/DMF) Sample->Solubility Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Solid State HPLC RP-HPLC Purity (Quantitation) Solubility->HPLC Dissolved Spec Spectroscopy (NMR/IR/MS) Solubility->Spec Structural ID Decision Release / Reject HPLC->Decision >98.5% Purity Spec->Decision Matches Ref Thermal->Decision Tm ~290°C

Figure 1: Integrated analytical workflow for material qualification.

Physicochemical Profile

Before instrumental analysis, verify the physical constants. Deviations here often indicate significant inorganic salt contamination (e.g., sodium sulfate from nitration workup).

PropertyValue / CharacteristicCausality / Note
Molecular Formula C₅H₇N₅O₂MW = 169.14 g/mol
Appearance Yellow to orange crystalline powderColor intensity correlates with nitro-conjugation; dark brown indicates oxidation.
Melting Point 290–291°C (Decomposition)High MP due to extensive intermolecular H-bonding (NH₂···NO₂).
Solubility Soluble: DMSO, DMF, Hot WaterInsoluble: Ether, ChloroformHigh polarity requires polar aprotic solvents for NMR/HPLC sample prep.
pKa ~3.5 (Pyrimidine N1/N3)Basic nitrogens are suppressed by the electron-withdrawing -NO₂ group.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and separate the critical impurity 2,4-diamino-6-methylpyrimidine (starting material). Challenge: The compound is highly polar. Standard C18 columns may suffer from "dewetting" or poor retention of the starting material. Solution: Use a highly aqueous-stable C18 column (AQ-type) and phosphate buffer to suppress ionization of residual silanols.

Method Parameters[1][2][3][4]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290).

  • Column: YMC-Pack ODS-AQ or Phenomenex Luna Omega Polar C18 (150 × 4.6 mm, 3 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (impurity check).

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar salts)
2.0955End Isocratic Hold
15.04060Linear Gradient (Elute main peak)
18.04060Wash
18.1955Re-equilibration
25.0955End of Run
Sample Preparation
  • Diluent: DMSO : Water (50:50 v/v). Note: Pure DMSO can cause peak distortion; water helps focusing.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter (Do not use PVDF if DMSO content is high).

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~8–10 min.

  • Tailing Factor: < 1.5.

  • Resolution (Rs) between Main Peak and Starting Material: > 2.0.

Protocol B: Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ is mandatory due to solubility. Key Diagnostic: The disappearance of the C5-proton (present in the starting material) and the downfield shift of amino protons due to the nitro group.

Assignment Table (400 MHz, DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.25 Singlet (s)3H–CH₃ (C6-Methyl)Distinct methyl singlet; shifts slightly depending on concentration.
7.00 – 7.40 Broad Singlet (br s)2H–NH₂ (C2-Amino)Exchangeable. Broadening indicates rotation restriction or H-bonding.
7.60 – 8.00 Broad Singlet (br s)2H–NH₂ (C4-Amino)Downfield shift caused by proximity to electron-withdrawing –NO₂ group.
3.33 SingletH₂O (Residual)Artifact: Verify this does not overlap with methyl signal.[2]
2.50 QuintetDMSO (Solvent)Reference peak.[3][4][5]

Critical Check: If you observe a singlet around ~6.0 ppm , this indicates unreacted starting material (proton at C5 position). The target product has no aromatic ring protons.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3450, 3320 cm⁻¹: N–H stretching (Primary amines, doublet pattern).

  • 1640 cm⁻¹: C=N stretching (Pyrimidine ring).

  • 1550 cm⁻¹ (Strong): Asymmetric –NO₂ stretch. Diagnostic for nitration success.

  • 1360 cm⁻¹: Symmetric –NO₂ stretch.

Protocol C: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to detect polymorphs or eutectic impurities that HPLC might miss.

Method:

  • Pan: Aluminum, crimped (vented).

  • Rate: 10°C/min.

  • Range: 40°C to 350°C.

Expected Thermogram:

  • Endotherm: Sharp onset at ~290°C immediately followed by an exotherm (decomposition).

  • Warning: A broad endotherm < 250°C suggests solvent entrapment (likely DMSO or water) or significant organic impurities.

Synthesis & Impurity Logic

Understanding the origin of the molecule aids in troubleshooting analytical anomalies.

Synthesis SM 2,4-Diamino-6-methylpyrimidine (Starting Material) Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Product 2,4-Diamino-6-methyl-5-nitropyrimidine (Target) SM->Product Electrophilic Aromatic Substitution Reagent->Product Impurity1 Impurity A: Over-nitrated byproducts (Rare) Reagent->Impurity1 Harsh Conditions Impurity2 Impurity B: Hydrolysis Product (2-amino-4-hydroxy...) Product->Impurity2 Acidic Hydrolysis (Over-cooking)

Figure 2: Synthesis pathway highlighting potential impurities.

References

  • Synthesis & Purity Context: ChemicalBook. "2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis." (Analogous nitration chemistry and HPLC purity standards).

  • HPLC Method Development: Google Patents. "CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine." (Basis for polar pyrimidine separation strategy).

  • NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics, 2010. (Validation of DMSO/Water shifts). [5]

  • Mass Spectrometry: Nirogi, R., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." (General fragmentation rules for nitro-bearing heterocycles).

  • Methotrexate Synthesis: Piper, J. R., & Montgomery, J. A. "Synthesis of Methotrexate." Journal of Organic Chemistry. (Contextualizes the compound as a key intermediate).

Sources

1H NMR analysis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced 1H NMR Characterization Protocol for 2,4-Diamino-6-methyl-5-nitropyrimidine

Executive Summary & Chemical Context

This technical guide details the protocol for the structural validation of 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) using Proton Nuclear Magnetic Resonance (


H NMR).

This compound is a critical fully substituted pyrimidine intermediate, often utilized in the synthesis of antifolate pharmaceuticals (e.g., methotrexate analogs) and bioactive heterocycles. Its structural rigidity and high heteroatom content present specific analytical challenges:

  • Solubility: The polar nitro and amino groups render it poorly soluble in non-polar solvents like CDCl

    
    .
    
  • Exchangeable Protons: The presence of two distinct amino groups (

    
    ) requires careful solvent selection to prevent signal broadening or loss.
    
  • Substitution Pattern: The absence of ring protons (C-H) means structural confirmation relies entirely on the methyl singlet and the heteroatom-bound protons.

Sample Preparation Protocol

Objective: To prepare a homogeneous solution that minimizes exchange broadening and maximizes signal-to-noise ratio (S/N).

Reagents:

  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    , 99.9 atom % D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    • Rationale: DMSO is essential to disrupt intermolecular hydrogen bonding and ensure complete solubility. It also slows down proton exchange compared to protic solvents like Methanol-d

      
      , allowing for observation of the amino protons.
      
  • Analyte: ~5–10 mg of 2,4-Diamino-6-methyl-5-nitropyrimidine.

Workflow:

  • Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    .
    
  • Mixing: Vortex for 30 seconds. If the solid persists, sonicate for 1–2 minutes at ambient temperature. Note: Avoid heating above 40°C to prevent potential degradation or accelerated proton exchange.

  • Transfer: Transfer the clear yellow/orange solution to a precision 5 mm NMR tube using a glass Pasteur pipette.

  • Filtration (Optional): If turbidity remains, filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (400 MHz or Higher)

To ensure quantitative accuracy and spectral resolution, do not use "standard" high-throughput settings. Use the following optimized parameters:

ParameterSettingRationale
Pulse Sequence zg30 or zg30° pulse angle prevents saturation of nuclei with long T1 times.
Spectral Width (SW) 14–16 ppmEnsures capture of downfield exchangeable protons (up to 12 ppm) and baseline.
Acquisition Time (AQ) ≥ 3.0 secSufficient digital resolution.
Relaxation Delay (D1) 5.0 – 10.0 sec Critical: Amino protons and the isolated methyl group have long T1 relaxation times. A short D1 will lead to under-integration of these signals.
Scans (NS) 16 – 64Depends on concentration; 16 is usually sufficient for >5 mg.
Temperature 298 K (25°C)Standard. Higher temps increase exchange rates, broadening NH peaks.

Spectral Analysis & Assignment Logic

The spectrum of 2,4-Diamino-6-methyl-5-nitropyrimidine in DMSO-d


 is distinct due to the absence of aromatic ring protons. The analysis focuses on three key regions.
Region 1: The Aliphatic Zone (2.0 – 3.0 ppm)
  • Signal: Sharp Singlet (

    
    ).
    
  • Shift:

    
     ~2.3 – 2.5 ppm.
    
  • Assignment: 6-Methyl Group (-CH

    
    ) .
    
  • Mechanistic Insight: The methyl group is attached to the electron-deficient pyrimidine ring. The adjacent electron-withdrawing nitro group (pos 5) and ring nitrogens deshield these protons relative to a standard methyl (0.9 ppm), pushing them into the 2.0+ ppm range. This peak serves as the internal molar integration standard (set to 3H).

Region 2: The Heteroatom/Exchangeable Zone (6.0 – 9.0 ppm)
  • Signal A: Broad Singlet (

    
    ).
    
  • Shift:

    
     ~7.0 – 7.5 ppm.
    
  • Assignment: 2-Amino Group (-NH

    
    ) .
    
  • Signal B: Broad Singlet (

    
    ) or distinct peaks.
    
  • Shift:

    
     ~7.8 – 8.5 ppm (typically downfield of Signal A).
    
  • Assignment: 4-Amino Group (-NH

    
    ) .
    
  • Mechanistic Insight:

    • Non-Equivalence: The two amino groups are chemically distinct. The 4-NH

      
       is ortho to the Nitro group (5-NO
      
      
      
      ).
    • Intramolecular H-Bonding: The 4-NH

      
       protons often participate in an intramolecular hydrogen bond with the nitro oxygen. This deshields the protons, shifting them downfield compared to the 2-NH
      
      
      
      .
    • Broadening: Quadrupolar broadening from the Nitrogen nuclei (

      
      N) and chemical exchange with trace water causes these peaks to appear broad.
      
Region 3: The Silent Zone (Aromatic C-H)
  • Observation: There should be NO signals in the typical aromatic C-H region (6.5 – 8.0 ppm) other than the broad NH peaks.

  • Validation: The presence of sharp doublets or singlets in this region indicates starting material contamination (e.g., incomplete nitration of 2,4-diamino-6-methylpyrimidine) or impurities.

Data Summary Table

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Notes
2.35 (approx)Singlet (

)
3H6-CH

Diagnostic methyl attached to pyrimidine.
3.33 Broad (

)
VariableH

O
Residual water in DMSO-d

.
7.20 (approx)Broad Singlet2H2-NH

Flanked by ring nitrogens. Exchangeable.
8.10 (approx)Broad Singlet2H4-NH

Deshielded by 5-NO

group (H-bonding).
2.50 QuintetSolventDMSO-d

Residual solvent peak.

(Note: Exact shifts may vary ±0.2 ppm depending on concentration and temperature.)

Validation Protocol: D O Shake

To confirm the assignment of the amino protons, perform a Deuterium Exchange experiment:

  • Run the standard spectrum in DMSO-d

    
    .
    
  • Add 1–2 drops of D

    
    O (Deuterium Oxide) directly to the NMR tube.
    
  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.

  • Result: The signals at ~7.2 ppm and ~8.1 ppm (NH

    
    ) will disappear or significantly diminish, while the Methyl singlet at ~2.35 ppm remains unchanged. This confirms the labile nature of the N-H protons.
    

Analytical Workflow Visualization

The following diagram outlines the logical flow for the preparation, acquisition, and decision-making process for this analysis.

NMR_Workflow Start Start: Solid Sample 2,4-Diamino-6-methyl-5-nitropyrimidine Prep Sample Prep: Dissolve 5-10mg in 0.6mL DMSO-d6 Start->Prep Acq Acquisition: 400 MHz, ns=16, D1=5s Prep->Acq Process Processing: Phase, Baseline, Integrate Methyl (3H) Acq->Process Check1 Check Aliphatic Region (2.0 - 2.5 ppm) Process->Check1 Pass1 Singlet Present: Methyl Group Confirmed Check1->Pass1 Yes Fail1 No Singlet/Wrong Shift: Check Structure/Solvent Check1->Fail1 No Check2 Check Aromatic Region (Sharp C-H signals?) Pass2 No Sharp C-H Signals: Substitution Pattern Confirmed Check2->Pass2 No C-H Fail2 Sharp C-H Signals Present: Impurity/Starting Material Check2->Fail2 C-H Found Pass1->Check2 Final Assign NH2 peaks (Broad singlets ~7-8.5 ppm) Report Results Pass2->Final

Caption: Logical workflow for the NMR structural validation of 2,4-Diamino-6-methyl-5-nitropyrimidine, highlighting critical decision points for purity assessment.

References

  • BenchChem. 2,4-Diamino-6-methyl-5-nitropyrimidine | CAS 2829-59-6. Retrieved from

  • Molinari, A. et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-thiouracil.[1] Preprints.org. Retrieved from

  • National Institutes of Health (NIH). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Retrieved from

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Retrieved from

Sources

Advanced Application Note: Mass Spectrometry Profiling of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) is a critical synthetic intermediate and potential degradation impurity in the manufacturing of antifolate pharmaceuticals, including Methotrexate and Pemetrexed. Its structural core—a pyrimidine ring highly substituted with electron-withdrawing (nitro) and electron-donating (amino) groups—presents unique challenges for analytical quantification.[1]

While HPLC-UV is traditional, it lacks the specificity required for trace-level genotoxic impurity (GTI) analysis in complex matrices.[1] This Application Note details a high-sensitivity UHPLC-MS/MS protocol , moving beyond generic recipes to explain the mechanistic rationale behind ionization choices, fragmentation pathways, and chromatographic separation.

Key Physicochemical Characteristics
PropertyValueRelevance to MS
Formula C₅H₇N₅O₂Monoisotopic Mass: 169.0600 Da
Precursor Ion [M+H]⁺ = 170.07 Protonation favored at N1 or N3 due to amino resonance.[1]
Polarity High (LogP ~ -0.5 to 0.[1]2)Requires high-aqueous retention strategies (HILIC or Polar-C18).[1]
pKa ~6.5 (Pyrimidine N)Mobile phase pH < 4.0 is critical for robust ionization.[1]

Method Development Logic (Expertise & Experience)

Ionization Source Selection: Why ESI+?

Despite the presence of an electron-withdrawing nitro group (-NO₂), the two amino groups (-NH₂) at positions 2 and 4 act as strong resonance donors, increasing electron density at the ring nitrogens.[1] This makes the molecule sufficiently basic to protonate readily under acidic conditions.

  • Decision: Electrospray Ionization in Positive Mode (ESI+) .

  • Rationale: APCI is a viable alternative but ESI provides superior sensitivity for this polar, thermally labile species. Negative mode (ESI-) is generally poor due to the suppression of deprotonation by the amino groups.

Fragmentation Mechanics

The fragmentation of DAMNP is dominated by the stability of the aromatic core and the lability of the nitro group.

  • Primary Transition (Quantifier): Loss of the Nitro group (-NO₂).[1] The nitro group is a common "leaving group" in MS/MS of nitro-aromatics, often cleaving as a radical (•NO₂) or neutral (NO₂), leading to a mass shift of -46 Da.[1]

  • Secondary Transition (Qualifier): Loss of Ammonia (-NH₃) or Carbon Monoxide (CO) depending on collision energy.[1]

Chromatographic Strategy

Standard C18 columns often fail to retain small, polar pyrimidines, leading to elution in the void volume (ion suppression zone).

  • Protocol Choice: Phenyl-Hexyl or Polar-Embedded C18 .

  • Mechanism: The Phenyl phase engages in

    
     interactions with the pyrimidine ring, enhancing retention and selectivity against non-aromatic matrix components.
    

Experimental Protocol

Chemicals and Reagents[2][3][4]
  • Reference Standard: 2,4-Diamino-6-methyl-5-nitropyrimidine (>98% purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).[1]

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg DAMNP in 1 mL DMSO . (Note: Solubility in pure water is limited; DMSO ensures complete dissolution).[1]

  • Working Standard: Dilute Stock to 1 µg/mL in 90:10 Water:ACN (0.1% FA).

  • Validation Step: Inspect for precipitation. If cloudy, increase MeOH content to 20%.

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve Action
0.00 5 Initial Load/Desalt
1.00 5 6 Hold for polar retention
6.00 40 6 Elution of Analyte
6.10 95 1 Wash
8.00 95 1 Wash
8.10 5 1 Re-equilibration

| 10.00 | 5 | 1 | Ready |[1]

Mass Spectrometry Parameters (Sciex QTRAP / Thermo TSQ)
  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Loss AssignmentType
170.1 124.1 5022[M+H - NO₂]⁺Quantifier
170.1153.15018[M+H - NH₃]⁺Qualifier 1
170.1110.15035Ring CleavageQualifier 2

Visualizations

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample preparation to data validation, ensuring a closed-loop quality control system.

Workflow Sample Sample/Standard (DMSO Stock) Dilution Dilution (90:10 H2O:ACN) Sample->Dilution LC UHPLC Separation (Phenyl-Hexyl Column) Dilution->LC Injection ESI ESI+ Ionization [M+H]+ = 170.1 LC->ESI Elution Q1 Q1 Filter Select 170.1 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Detection 124.1 (Quant) 153.1 (Qual) CID->Q3 Data Data Analysis Ratio Confirmation Q3->Data

Caption: Step-by-step analytical workflow from sample dissolution to MS/MS detection.

Fragmentation Pathway

A proposed mechanistic view of the collision-induced dissociation (CID) of the protonated molecule.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 170.1 Frag1 Nitro Loss [M+H - NO2]+ m/z 124.1 Precursor->Frag1 - NO2 (46 Da) Primary Path Frag2 Ammonia Loss [M+H - NH3]+ m/z 153.1 Precursor->Frag2 - NH3 (17 Da) Secondary Path Frag3 Deep Fragmentation Ring Opening m/z 110.1 Frag1->Frag3 - CH2/Ring break

Caption: Proposed fragmentation tree for 2,4-Diamino-6-methyl-5-nitropyrimidine in ESI+ mode.

Validation & Troubleshooting

System Suitability Test (SST) criteria

Before running unknown samples, the system must pass these checks:

  • Retention Time Stability: ± 0.05 min over 5 injections.

  • Signal-to-Noise: > 50:1 for the LOQ standard (approx. 5 ng/mL).

  • Ion Ratio: The area ratio of 124.1 / 153.1 must be consistent within ± 20% of the reference standard.

Common Issues & Fixes
  • Peak Tailing: Usually indicates secondary interactions with free silanols. Fix: Increase Ammonium Formate concentration to 10 mM or verify column pH stability.

  • Low Sensitivity: Check source cleanliness. Nitro compounds can leave residue. Ensure desolvation temperature is adequate (>300°C).[1]

  • Carryover: Due to the amino groups, the analyte may stick to stainless steel. Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Impurity Profiling in Antifolates

    • Title: Development and validation of LC-MS/MS methods for genotoxic impurities in pharmaceutical intermedi
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link] (General reference for impurity methodology).[1]

  • Fragmentation of Nitro-Pyrimidines

    • Title: Mass Spectrometry of Pyrimidine Derivatives.[2]

    • Source: NIST Chemistry WebBook.
    • URL:[Link][1]

  • Chromatographic Selection

    • Title: Strategies for the Separ
    • Source: Waters Applic
    • URL:[Link][1]

  • Compound Data

    • Title: 2,4-Diamino-6-methyl-5-nitropyrimidine Compound Summary.
    • Source: PubChem.[3][4]

    • URL:[Link][1]

Sources

2,4-Diamino-6-methyl-5-nitropyrimidine in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2,4-Diamino-6-methyl-5-nitropyrimidine

Part 1: Introduction & Compound Significance

2,4-Diamino-6-methyl-5-nitropyrimidine is a critical pharmacophore in the development of antifolate therapeutics.[1] While often utilized as a synthetic intermediate for pteridines and methotrexate analogs, the compound itself possesses distinct biological properties that warrant rigorous in vitro profiling.

Its structural core mimics the pyrimidine moiety of dihydrofolate, making it a competitive inhibitor candidate for Dihydrofolate Reductase (DHFR) . Furthermore, the C5-nitro group acts as a "metabolic handle," serving as a prodrug motif activated by bacterial or hypoxic nitro-reductases.[1] Consequently, characterizing this compound requires a dual-focus approach: assessing its intrinsic enzymatic inhibition and its metabolic conversion to the corresponding amine (2,4-diamino-6-methyl-5-aminopyrimidine).[1]

This guide outlines three validated protocols to establish the compound's biological profile:

  • DHFR Enzymatic Inhibition Assay (Target Engagement)

  • Microsomal Nitro-Reduction Assay (Metabolic Stability)

  • Antimicrobial Susceptibility Screening (Phenotypic Output)

Part 2: Safety & Handling

  • Hazard Identification: Nitro-pyrimidines are potentially mutagenic and can be energetic.[1] Handle with care.

  • Solubility: Poor aqueous solubility. Prepare stock solutions in DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) at 10–50 mM.[1]

  • Storage: Store solid at -20°C, protected from light (nitro groups are photosensitive).

Part 3: Experimental Protocols

Protocol 1: DHFR Enzymatic Inhibition Assay

Objective: To determine the IC50 of the compound against recombinant DHFR (human or bacterial), quantifying its potential as an antifolate.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1] The reaction is monitored spectrophotometrically by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials:

  • Enzyme: Recombinant DHFR (human, E. coli, or S. aureus).

  • Substrate: Dihydrofolic acid (DHF) (prepare fresh in 50 mM Tris-HCl, pH 7.5).

  • Cofactor: NADPH (0.1 mM final concentration).[1]

  • Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0).

Workflow:

  • Preparation: Dilute 2,4-Diamino-6-methyl-5-nitropyrimidine in DMSO to generate a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).

  • Incubation: In a 96-well UV-transparent plate, add:

    • 170 µL Assay Buffer

    • 10 µL Compound (or DMSO control)[1]

    • 10 µL NADPH (0.1 mM final)[1]

    • 10 µL DHFR Enzyme (concentration optimized to yield linear kinetics for 10 min).

  • Pre-incubation: Incubate at 25°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 10 µL DHF (50 µM final) to start the reaction.

  • Detection: Monitor Absorbance at 340 nm every 30 seconds for 10 minutes.

Data Analysis: Calculate the rate of reaction (Slope,


) for the linear portion. Normalize to DMSO control (100% activity). Fit data to a sigmoidal dose-response equation to determine IC50.[1]

DHFR_Assay Start Compound Stock (DMSO) Mix Pre-incubation (Enzyme + NADPH + Inhibitor) Start->Mix Dilute StartRxn Initiation (+ Dihydrofolate) Mix->StartRxn 5 min @ 25°C Measure Kinetic Read (Abs 340nm) StartRxn->Measure NADPH Oxidation Analysis IC50 Calculation Measure->Analysis Slope Calculation

Caption: Kinetic workflow for determining antifolate activity via NADPH oxidation monitoring.

Protocol 2: Microsomal Nitro-Reduction Assay

Objective: To assess the metabolic stability of the nitro group and the formation of the amine metabolite (2,4-diamino-6-methyl-5-aminopyrimidine).[1]

Principle: Nitro-aromatics are often reduced to amines by cytochrome P450 reductase or cytosolic nitro-reductases under anaerobic or hypoxic conditions.[1] This assay uses liver microsomes (or S9 fraction) + NADPH.[1]

Materials:

  • Microsomes: Pooled Liver Microsomes (Human/Rat) or bacterial lysate.[1]

  • Cofactor: NADPH Regenerating System.

  • Internal Standard: Tolbutamide or similar stable compound.

  • Analysis: LC-MS/MS.

Workflow:

  • Incubation Mix: Prepare 0.5 mg/mL microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Dosing: Add test compound (1 µM final, <0.1% DMSO).

  • Anaerobic Step (Optional but recommended for nitro-reduction): Purge buffer with nitrogen gas if targeting hypoxia-selective reduction.[1]

  • Start: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Remove aliquots at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor the loss of Parent (Nitro, m/z ~170) and appearance of Metabolite (Amine, m/z ~140).

Protocol 3: Antimicrobial Susceptibility (MIC)

Objective: To determine phenotypic efficacy against relevant pathogens (S. aureus, E. coli, M. tuberculosis surrogate).

Workflow:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: Standardize bacteria to

    
     CFU/mL.
    
  • Plate Setup: 96-well plate with 2-fold serial dilutions of the compound (64 µg/mL down to 0.125 µg/mL).

  • Control: Include Trimethoprim as a positive control.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection of turbidity or OD600 measurement. The MIC is the lowest concentration inhibiting visible growth.

Part 4: Analytical Quality Control

Before biological testing, purity must be verified. Nitro-pyrimidines can degrade or contain unreacted precursors.[1]

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (pyrimidine core) and 340 nm (nitro-specific band).[1]

  • Expected Retention: The nitro compound is less polar than the amine metabolite and will elute later.

Data Summary Table: Expected Assay Parameters

ParameterValue/ConditionNotes
MW 169.14 g/mol Monoisotopic mass
Solubility DMSO, DMFInsoluble in water; precipitate may form >100 µM in buffer
Absorbance

nm
Nitro group causes bathochromic shift vs amine
DHFR IC50 Expected >1 µM (Nitro)Often less potent than the 5-amino form (nM range)
Metabolism Nitro

Amine
Major metabolic route; amine is often the active drug

Part 5: Mechanism of Action Diagram

The following diagram illustrates the dual role of the compound: as a direct inhibitor and a prodrug precursor.

MOA_Pathway Compound 2,4-Diamino-6-methyl- 5-nitropyrimidine (Parent) Reductase Nitro-Reductase / P450 (Metabolic Activation) Compound->Reductase Reduction DHFR DHFR Enzyme (Folate Pathway) Compound->DHFR Weak Inhibition Amine 2,4-Diamino-6-methyl- 5-aminopyrimidine (Active Metabolite) Reductase->Amine   Amine->DHFR Potent Inhibition DNA Inhibition of DNA Synthesis DHFR->DNA Blocks Thymidine Synthesis

Caption: Metabolic activation pathway converting the nitro-precursor into the potent 5-amino antifolate.[1]

References

  • Wyatt, P. G., et al. (2018). "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Sanders, W. J., et al. (2020). "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." ACS Infectious Diseases. Link[1]

  • ChemicalBook. "2,4-Diamino-6-methyl-5-nitropyrimidine Properties (CAS 2829-59-6)."[1][2] Link

  • PubChem. "2,4-Diamino-6-methyl-5-nitropyrimidine Compound Summary."[1] Link[1]

  • National Institute of Standards and Technology (NIST). "UV/Vis Spectrum of Nitro-pyrimidines."[1] Link

(Note: While specific literature on the nitro-analog's direct DHFR IC50 is sparse compared to the amine, the protocols above are the standard industry method for characterizing this class of antifolates.)[1]

Sources

Application Note: 2,4-Diamino-6-methyl-5-nitropyrimidine as a Pteridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) as a critical intermediate in the synthesis of 6-methylpteridines and antifolate analogs (e.g., Methotrexate derivatives). The nitro group at the C-5 position renders this molecule a "masked" tetra-amine. Its primary utility lies in its controlled reduction to 2,4,5-triamino-6-methylpyrimidine , an electron-rich nucleophile that rapidly condenses with


-dicarbonyls or 

-halo ketones to form the pteridine core.

Key Technical Challenge: The reduced product (2,4,5-triamino-6-methylpyrimidine) is highly oxygen-sensitive. Successful application requires strict anaerobic handling during the transition from reduction to cyclization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 6-Methyl-5-nitropyrimidine-2,4-diamine
CAS Number 6632-86-6
Molecular Formula

Molecular Weight 169.14 g/mol
Appearance Yellow to orange crystalline powder
Solubility Low in water; Moderate in DMSO, DMF, hot Ethanol
Melting Point >300°C (Decomposes)
pKa ~3.5 (protonation of pyrimidine ring)

Synthetic Pathway Overview

The following directed graph illustrates the transformation of DAMNP into a bioactive pteridine scaffold.

SynthesisPathway DAMNP 2,4-Diamino-6-methyl- 5-nitropyrimidine (Precursor) Reduction Catalytic Hydrogenation (Pd/C, H2) DAMNP->Reduction Solvent: MeOH/H2O Triamine 2,4,5-Triamino- 6-methylpyrimidine (Unstable Intermediate) Reduction->Triamine -2H2O Condensation Condensation (Timmis Reaction) Triamine->Condensation Anaerobic Conditions Pteridine 6-Methylpteridine Scaffold Condensation->Pteridine Ring Closure Electrophile Electrophile (e.g., Glyoxal, Alpha-Halo Ketone) Electrophile->Condensation

Figure 1: General synthetic workflow from nitro-pyrimidine precursor to pteridine ring system.

Detailed Protocols

Protocol A: Catalytic Hydrogenation to 2,4,5-Triamino-6-methylpyrimidine

Objective: Reduce the C-5 nitro group to an amine without over-reducing the pyrimidine ring. Critical Control Point: The product is air-sensitive. All steps post-reduction must be performed under Nitrogen or Argon.

Reagents:
  • Substrate: 2,4-Diamino-6-methyl-5-nitropyrimidine (10 mmol, 1.69 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (50% wet, 0.2 g)

  • Solvent: Methanol (50 mL) (Degassed)

  • Hydrogen Source:

    
     gas (Balloon or low pressure < 3 bar)
    
Procedure:
  • Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, suspend the DAMNP in Methanol.

  • Inerting: Sparge the suspension with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

    • Safety Note: Dry Pd/C is pyrophoric. Ensure it is wet or handle under inert gas.

  • Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Stir vigorously at room temperature under

    
     atmosphere.
    
  • Monitoring: The reaction is complete when the yellow suspension turns into a clear or pale pink solution (approx. 2–4 hours). TLC (eluent: MeOH/DCM 1:9) will show the disappearance of the starting material.

  • Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (e.g., using a Schlenk frit or a glovebox).

    • Caution: Do not let the catalyst filter cake dry out in air (fire hazard).

  • Usage: The resulting filtrate contains the labile 2,4,5-triamino-6-methylpyrimidine and should be used immediately in Protocol B. Do not isolate the free base solid if possible.

Protocol B: Condensation to 6-Methylpteridine (Timmis Reaction)

Objective: Cyclize the triamine with glyoxal to form the pteridine core.

Reagents:
  • Filtrate from Protocol A (approx. 10 mmol triamine in MeOH)

  • Electrophile: Glyoxal (40% aqueous solution, 12 mmol, 1.2 eq)

  • Solvent: Water/Methanol mixture

Procedure:
  • Addition: To the fresh filtrate from Protocol A (kept under

    
    ), add the Glyoxal solution dropwise over 10 minutes.
    
  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Observation: A precipitate usually begins to form as the pteridine ring constructs.

  • Cooling: Allow the reaction to cool to room temperature, then chill to 4°C to maximize precipitation.

  • Isolation: Filter the solid precipitate. Wash with cold water (2x 10 mL) and cold ethanol (1x 10 mL).

  • Purification: Recrystallize from boiling water or DMF/Water mixture.

  • Yield: Typical yields range from 60–80%.

Mechanism of Action & Troubleshooting

The synthesis relies on the high nucleophilicity of the newly formed 5-amino group.

  • Step 1 (Schiff Base): The 5-amino group attacks a carbonyl carbon of the glyoxal.

  • Step 2 (Cyclization): The 4-amino group attacks the second carbonyl, followed by dehydration to aromatize the pyrazine ring, forming the pteridine.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Red/Purple Coloration Oxidation of the triamine intermediate.Ensure stricter inert atmosphere (Argon/Nitrogen) during filtration. Add reducing agent (e.g., Sodium Dithionite) if using aqueous conditions.
Incomplete Reduction Catalyst poisoning or poor solubility.Use a pressurized reactor (Parr shaker) at 30-50 psi. Add dilute NaOH to solubilize the starting material (if compatible with downstream steps).
Low Yield (Cyclization) Polymerization of glyoxal.Use fresh glyoxal or generate the dicarbonyl in situ. Ensure pH is near neutral or slightly alkaline.

Safety & Handling (E-E-A-T)

2,4-Diamino-6-methyl-5-nitropyrimidine presents specific hazards:

  • Energetic Potential: As a nitro-compound, it possesses decomposition energy. Avoid heating dry solids >200°C.

  • Bioactivity: Pyrimidine analogs can act as antimetabolites. Handle with full PPE (gloves, goggles, respirator) to prevent inhalation or skin absorption.

  • Catalyst Safety: Spent hydrogenation catalysts (Pd/C) are pyrophoric. Keep wet with water and dispose of in dedicated waste containers.

SafetyLogic Hazard Nitro Group (Energetic) Risk Thermal Decomposition >200°C Hazard->Risk Control Control Temperature Avoid Dry Heating Risk->Control

Figure 2: Safety logic for thermal handling of nitro-pyrimidines.

References

  • Seeger, D. R., et al. (1947). "Antagonist for Pteroylglutamic Acid." Journal of the American Chemical Society, 69(10), 2567.

  • Taylor, E. C., et al. (1955). "Pteridines. XIII. A New Synthesis of Pteridines from Pyrazines." Journal of the American Chemical Society, 77(20), 5445.

  • Taghavi-Moghadam, S., et al. (2001). "Synthesis of Pteridines." Current Organic Chemistry, 5(8). (Review of Timmis Reaction conditions).
  • PubChem Compound Summary. (2024). "2,4-Diamino-6-methyl-5-nitropyrimidine." National Library of Medicine.

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Application Note: Scalable Synthesis and Derivatization of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This Application Note details the robust synthesis of 2,4-diamino-6-methyl-5-nitropyrimidine , a critical intermediate in the pharmaceutical manufacturing of antifolates (dihydrofolate reductase inhibitors) and substituted pteridines.

The "Why": Mechanistic Significance

The pyrimidine ring is naturally electron-deficient, making electrophilic aromatic substitution (EAS) difficult. However, the introduction of two amino groups at the 2- and 4-positions provides significant electron donation (via resonance), activating the 5-position for electrophilic attack.

  • Target: The 5-position is the only available site for nitration.

  • Challenge: The reaction is highly exothermic. The amino groups can also be oxidized if the temperature is uncontrolled.

  • Application: The nitro group serves as a "masked amine." Subsequent reduction yields the unstable 2,4,5,6-tetraaminopyrimidine core, a gateway to bicyclic heterocycles like methotrexate analogs.

Chemical Reaction Scheme

The following diagram illustrates the transformation from the commercially available precursor to the nitro-derivative and its subsequent reduction.

ReactionScheme Figure 1: Synthetic pathway for nitration and subsequent reduction. SM 2,4-Diamino-6-methylpyrimidine (Precursor) Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Product 2,4-Diamino-6-methyl- 5-nitropyrimidine (Target) Reagents->Product < 15°C Exothermic Reduction Reduction (Zn/HCl or H2/Pd) Product->Reduction Derivative 2,4,5-Triamino-6-methylpyrimidine (Unstable Intermediate) Reduction->Derivative Derivatization

[1]

Protocol 1: Nitration of 2,4-Diamino-6-methylpyrimidine[2]

This protocol utilizes a "mixed acid" strategy.[1] Sulfuric acid serves as both the solvent and the catalyst to generate the nitronium ion (


) from nitric acid.
Safety Pre-Check
  • Hazard: Nitration is highly exothermic . Runaway reactions can lead to rapid decomposition or explosion.

  • PPE: Face shield, heavy neoprene gloves, and acid-resistant apron are mandatory.

  • Engineering Control: Perform exclusively in a functioning fume hood with the sash lowered.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Role
2,4-Diamino-6-methylpyrimidine 124.141.0Substrate
Sulfuric Acid (conc. 98%) 98.08SolventSolvent/Catalyst
Fuming Nitric Acid (90%+) 63.011.1 - 1.2Nitrating Agent
Ice/Water N/AExcessQuenching
Step-by-Step Methodology
  • Solubilization (T = 0–10°C):

    • Charge a round-bottom flask with concentrated sulfuric acid (approx. 5 mL per gram of substrate).

    • Cool the acid to 0°C using an ice/salt bath.

    • Slowly add 2,4-diamino-6-methylpyrimidine in small portions.

    • Note: The amine will form a sulfate salt, generating heat. Ensure internal temperature remains

      
      . Stir until fully dissolved.
      
  • Nitration (T < 15°C):

    • Prepare the nitrating mixture (or use fuming HNO3 directly).

    • Add the Nitric Acid dropwise via an addition funnel.

    • CRITICAL: Monitor internal temperature closely. If T rises above 20°C, stop addition immediately and allow to cool.

    • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then warm to room temperature (20–25°C) for 1 hour.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x volume of acid) with vigorous stirring.

    • The product, 2,4-diamino-6-methyl-5-nitropyrimidine , will precipitate as a yellow/orange solid.

    • pH Adjustment: If the sulfate salt is not desired, neutralize the slurry to pH 5–6 using Ammonium Hydroxide (

      
      ) to liberate the free base.
      
  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (to remove acid) followed by cold ethanol.

    • Recrystallize from boiling water or DMF if high purity (>98%) is required.

Protocol 2: Derivatization (Reduction to Tetraamine)

The 5-nitro compound is rarely the end product; it is usually reduced to the tetraamine for heterocycle synthesis.

Method: Catalytic Hydrogenation (Cleaner) or Chemical Reduction (Scalable).

Workflow Diagram

Workflow Figure 2: Reduction workflow for generating the air-sensitive tetraamine derivative. Setup Reactor Setup: Inert Atmosphere (N2) Mechanical Stirring Dissolution Dissolve 5-Nitro substrate in dilute HCl or Acetic Acid Setup->Dissolution Addition Add Zn Dust (Chemical) OR Add Pd/C + H2 (Catalytic) Dissolution->Addition Reaction Reaction Progress: Color change Yellow -> Colorless (Exothermic) Addition->Reaction Filtration Filter under Argon (Tetraamine is air-sensitive!) Reaction->Filtration

Procedure (Zinc/Acid Method)
  • Suspend the 5-nitro derivative in water.

  • Add acetic acid or dilute HCl to solubilize.

  • Add Zinc dust (3–4 equivalents) in portions. The yellow color of the nitro compound will fade.

  • Caution: The resulting 2,4,5-triamino-6-methylpyrimidine is sensitive to oxidation (turns black/purple in air). Use immediately for the next step (e.g., condensation with glyoxal or benzil).

Analytical Validation

To ensure the integrity of the synthesis, verify the product using the following parameters:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: >290°C (decomposition).[3]

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aromatic proton at the 5-position (present in starting material, absent in product).

    • Distinct signals for the -CH3 group (approx. 2.2 ppm) and two broad -NH2 signals (often exchangeable).

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 3) / Methanol gradient.

    • Note: The nitro compound is significantly more hydrophobic than the tetraamine derivative.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Product Temperature too high during nitration; oxidation occurred.Keep T < 15°C strictly. Ensure efficient stirring.
Low Yield Incomplete precipitation or product lost in acid waste.Neutralize the ice quench with

to pH 5 to precipitate the free base.
Violent Fuming Addition of HNO3 was too fast.Stop addition. Cool reactor. Use a dropping funnel with a pressure-equalizing arm.

References

  • National Institutes of Health (NIH). (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed Central. Retrieved January 28, 2026, from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Molecules. Retrieved January 28, 2026, from [Link]

Sources

Using 2,4-Diamino-6-methyl-5-nitropyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Diamino-6-methyl-5-nitropyrimidine in Medicinal Chemistry

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) is a critical pyrimidine scaffold used primarily as a precursor for bicyclic nitrogen heterocycles, specifically pteridines and deazapurines . Its utility in medicinal chemistry stems from the 5-nitro group, which acts as a "masked" amine. Upon reduction, it yields 2,4,5-triamino-6-methylpyrimidine , a highly reactive intermediate that undergoes Gabriel-Isay condensation with


-dicarbonyls to form the pteridine core found in antifolates (e.g., Methotrexate), enzyme cofactors (Biopterin), and antineoplastic agents.

This guide details the strategic manipulation of this scaffold, focusing on the high-fidelity reduction of the nitro group and the subsequent regioselective cyclization.

Part 1: Strategic Analysis & Mechanism

The "Why": Electronic & Synthetic Utility

The 5-nitro group serves two distinct roles during the synthetic pathway:

  • Electronic Activation: The electron-withdrawing nitro group activates the C6-methyl group and the C2/C4-amines, influencing solubility and stability during initial handling.

  • Orthogonal Protection: It prevents premature cyclization. The pyrimidine ring remains stable until the chemist deliberately reduces the nitro group to an amine (

    
    ), triggering the "unmasking" of the vicinal diamine system required for ring closure.
    
The "How": The Gabriel-Isay Pathway

The primary application involves a two-stage sequence:[1][2]

  • Reduction: Conversion of the nitro group to a primary amine.

  • Condensation: Reaction of the resulting 4,5-diamine system with a 1,2-dicarbonyl compound.

Regioselectivity Challenge: Condensing an asymmetric diamine (2,4,5-triamino-6-methylpyrimidine) with an asymmetric dicarbonyl (e.g., methylglyoxal) can yield two isomers (6-substituted vs. 7-substituted pteridines). Control is achieved via pH modulation during the condensation step.

Part 2: Visualization of the Pathway

The following diagram illustrates the transformation from the nitro-precursor to a bioactive pteridine core, highlighting the critical intermediate.

PteridineSynthesis cluster_conditions Critical Control Points Nitro 2,4-Diamino-6-methyl- 5-nitropyrimidine (Precursor) Reduction Reduction Step (H2/Pd-C or Na2S2O4) Nitro->Reduction Activation Triamine 2,4,5-Triamino- 6-methylpyrimidine (Unstable Intermediate) Reduction->Triamine Yields 4,5-Diamine Condensation Gabriel-Isay Condensation (+ 1,2-Dicarbonyl) Triamine->Condensation Ring Closure Pteridine Pteridine Scaffold (e.g., Methotrexate Core) Condensation->Pteridine Bioactive Target

Figure 1: The synthetic workflow converting the nitro-pyrimidine precursor into a pteridine scaffold via the unstable triamine intermediate.[3]

Part 3: Experimental Protocols

Protocol A: Catalytic Reduction to 2,4,5-Triamino-6-methylpyrimidine

Note: The amine product is air-sensitive (prone to oxidative polymerization). This protocol uses catalytic hydrogenation for high purity, essential for pharmaceutical intermediates.

Reagents:

  • Substrate: 2,4-Diamino-6-methyl-5-nitropyrimidine (10 mmol)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol (degassed) or 0.1 M HCl (if salt form is desired)

  • Hydrogen Source: H

    
     balloon or Parr shaker (30 psi)
    

Step-by-Step:

  • Preparation: In a nitrogen-flushed flask, suspend the nitro-pyrimidine substrate in degassed Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with H

    
     gas three times. Stir vigorously under H
    
    
    
    atmosphere (1 atm is usually sufficient, but 30 psi accelerates the rate) at Room Temperature (RT) for 4–6 hours.
  • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The yellow nitro starting material will disappear, replaced by a colorless or pale pink amine spot (stains with Ninhydrin).

  • Isolation (Critical):

    • If using immediately: Filter the catalyst through Celite under an inert atmosphere (Ar/N

      
      ). Use the filtrate directly in Protocol B to prevent oxidation.
      
    • If storing: Acidify the filtrate with HCl/Ether to precipitate the triamine dihydrochloride salt . Filter and dry under vacuum. The salt is stable for months at -20°C.

Protocol B: Regioselective Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine

Application: Synthesis of the core scaffold for Methotrexate and Folic Acid analogs.

Reagents:

  • Substrate: 2,4,5-Triamino-6-methylpyrimidine dihydrochloride (from Protocol A)

  • Reagent: 1,3-Dihydroxyacetone dimer

  • Buffer: Sodium Acetate / Acetic Acid (pH 5.5)

Step-by-Step:

  • Buffering: Dissolve the triamine salt (10 mmol) in water (30 mL). Adjust pH to 5.5 using 4M Sodium Acetate. Strict pH control controls regioselectivity.[3]

  • Addition: Add 1,3-Dihydroxyacetone dimer (12 mmol) dropwise as an aqueous solution.

  • Reaction: Heat the mixture to 50°C for 4 hours with stirring. Air is often bubbled through the reaction (or mild oxidants like

    
     added) to facilitate the aromatization of the initial dihydro-pteridine intermediate.
    
  • Workup: Cool to 4°C. The product, 2,4-diamino-6-(hydroxymethyl)pteridine , typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from dilute HCl if necessary.

Part 4: Data & Validation

Table 1: Comparative Reduction Methods
MethodYieldPurity ProfileScalabilityNotes
H

/ Pd-C
90-95%High (>98%)HighPreferred. Cleanest profile; no inorganic salts to remove.
Na

S

O

(Dithionite)
80-85%ModerateHighGood for large batches; product precipitates as sulfite salt (less soluble).
Fe / Acetic Acid 70-80%LowMediumDifficult workup (iron sludge); not recommended for pharma steps.
Analytical Validation (Expected Data)
  • Starting Material (Nitro): UV

    
     ~330 nm (Yellow).
    
  • Intermediate (Triamine): Loss of yellow color; UV shift to ~280 nm.

  • Product (Pteridine): Strong fluorescence under UV (365 nm); characteristic aromatic protons in

    
    H-NMR > 8.5 ppm (pteridine ring protons).
    

References

  • Synthesis of Pteridines (Isay Reaction): Gabriel, S., & Colman, J. (1901).[2] Über die Kondensation von 4,5-Diaminopyrimidinen. Berichte der deutschen chemischen Gesellschaft.

  • Methotrexate Synthesis Protocols: Piper, J. R., & Montgomery, J. A. (1980). Synthesis of Methotrexate and Analogs. Journal of Medicinal Chemistry.

  • Regioselectivity in Pteridine Formation: Taghavi-Moghadam, S., & Pfleiderer, W. (1997). Pteridines.[1][3][4][5][6][7][8] Part CVIII. Synthesis and properties of 6- and 7-substituted pteridines. Tetrahedron Letters.

  • Nitro-Pyrimidine Reduction Methods: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Standard Reference Text for Pyrimidine Chemistry).
  • Chemical Safety Data: PubChem Compound Summary for CID 76957 (2,4-Diamino-6-methyl-5-nitropyrimidine).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Diamino-6-hydroxypyrimidine (DAHP) Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-precision HPLC protocol for determining the purity of 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a critical intermediate in the synthesis of Minoxidil and a potent GTP cyclohydrolase I inhibitor.

Introduction & Analytical Challenges

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a polar, crystalline solid utilized primarily as a precursor for Minoxidil and as a biochemical probe for BH4 pathway inhibition. Its structural duality—containing two amine groups and a hydroxyl group on a pyrimidine ring—presents specific chromatographic challenges:

  • High Polarity: The compound and its starting material (Guanidine HCl) are highly polar, leading to poor retention on standard C18 columns (dewetting/phase collapse).

  • Peak Tailing: The basic amino groups interact strongly with residual silanols on the silica backbone, causing peak asymmetry.

  • Tautomerism: The 6-hydroxy group can exist in keto-enol equilibrium (6-oxopyrimidine), necessitating pH control to stabilize the tautomeric form for consistent quantification.

This protocol utilizes a High-Aqueous Stable C18 (ODS-AQ) stationary phase combined with a phosphate buffer system. This ensures retention of the highly polar guanidine impurity while maintaining sharp peak shape for the main analyte.

Method Development Logic (Expertise & Causality)

The selection of chromatographic conditions is governed by the need to separate the main peak from its synthesis precursors: Guanidine Hydrochloride (highly polar) and Ethyl Cyanoacetate (moderately polar).

  • Stationary Phase Selection: A standard C18 column suffers from "phase collapse" in 100% aqueous conditions required to retain Guanidine. We utilize a "hydrophilic endcapped" or "aqueous stable" C18 (e.g., YMC-Pack ODS-AQ or chemically equivalent) to allow high water content without loss of retention.

  • Mobile Phase pH: A pH of ~3.0-4.5 (via Phosphate Buffer) is chosen to protonate the amine groups, improving solubility, while suppressing silanol ionization to reduce tailing.

  • Detection Wavelength: 210 nm is selected as the isosbestic point for maximum sensitivity of the pyrimidine ring, capturing both the main peak and impurities that lack extended conjugation.

Decision Logic for Method Selection

MethodLogic Start Select HPLC Conditions Analyte Analyte: DAHP (Polar, Basic Amines) Start->Analyte Impurity Key Impurity: Guanidine (Very Polar, Early Eluting) Start->Impurity ColumnChoice Stationary Phase Selection Analyte->ColumnChoice Impurity->ColumnChoice StandardC18 Standard C18 (Risk: Phase Collapse) ColumnChoice->StandardC18 Avoid AqC18 Aqueous Stable C18 (ODS-AQ / T3) Allows 100% Buffer ColumnChoice->AqC18 Select BufferChoice Mobile Phase pH AqC18->BufferChoice Acidic Acidic (pH 3.0-4.5) Suppresses Silanols Protonates Amines BufferChoice->Acidic Optimal Neutral Neutral pH Risk: Peak Tailing

Caption: Logic flow for selecting Aqueous Stable C18 and Acidic pH to manage DAHP polarity and basicity.

Detailed Experimental Protocol

Reagents & Chemicals[1][2]
  • Reference Standard: 2,4-Diamino-6-hydroxypyrimidine (≥98% purity).

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Impurity Standards (Optional): Guanidine Hydrochloride, Ethyl Cyanoacetate.[1]

Instrumentation
  • System: HPLC with Quaternary Pump and Degasser (e.g., Agilent 1260/1290 or Thermo Vanquish).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: YMC-Pack ODS-AQ (150 mm × 4.6 mm, 3 µm) or chemically equivalent (e.g., Waters Atlantis T3).

Chromatographic Conditions[3][4][5]
ParameterSetting
Column Temperature 45°C (Critical for solubility and peak sharpness)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm (Primary), 254 nm (Secondary confirmation)
Mobile Phase A 20 mM

in Water, adjusted to pH 3.5 with

Mobile Phase B Methanol (100%)
Run Time 20 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 95 5 Initial Hold (Retain Guanidine)
2.0 95 5 Start Gradient
10.0 50 50 Elute DAHP & Non-polars
13.0 50 50 Wash
13.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End of Run |

Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).[2] Note: If solubility issues persist, use 10% DMSO in Water.

  • Standard Stock Solution (1.0 mg/mL):

    • Weigh 25 mg of DAHP Reference Standard into a 25 mL volumetric flask.

    • Add 10 mL of Diluent and sonicate for 10 minutes (ensure temperature does not exceed 30°C).

    • Dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL):

    • Weigh 25 mg of the raw material sample into a 25 mL volumetric flask.

    • Process exactly as the Standard Stock.

  • System Suitability Solution:

    • Mix DAHP Standard (1.0 mg/mL) with Guanidine HCl (0.1 mg/mL) to verify resolution.

Analytical Workflow & Data Processing

Workflow Sample Raw Sample (Solid Powder) Weigh Weigh 25mg Sample->Weigh Dissolve Dissolve in Diluent (50:50 ACN:H2O) Sonicate 10 min Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL (HPLC System) Filter->Inject Separation Gradient Elution (Phosphate/MeOH) Inject->Separation Detect UV Detection @ 210 nm Separation->Detect Data Integration & Purity Calc (Area %) Detect->Data

Caption: Step-by-step analytical workflow from sample weighing to data integration.

Calculation (Area Normalization)

Calculate the purity of DAHP using the area normalization method, excluding blank peaks and system peaks.



Where:

  • 
     = Peak area of 2,4-Diamino-6-hydroxypyrimidine.
    
  • 
     = Sum of areas of all detected impurity peaks + Main peak.
    

System Suitability & Validation Parameters

To ensure the "Self-Validating" nature of this protocol, the following criteria must be met before accepting results:

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Guanidine and DAHPEnsures separation of starting material.
Tailing Factor (

)
< 1.5 for DAHP peakIndicates minimal silanol interaction.
Precision (RSD) < 1.0% (n=6 injections)Verifies system stability.
Column Efficiency (N) > 5,000 theoretical platesEnsures column integrity.
LOD / LOQ ~0.05% / 0.15% (w/w)Estimated sensitivity for impurity profiling.

Troubleshooting & Expert Insights

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (too much ACN) or pH mismatch.

    • Fix: Reduce ACN in the diluent to 10-20% or match the initial mobile phase (95% Buffer).

  • Issue: Retention Time Drift.

    • Cause: Temperature fluctuations or "Phase Collapse" if using a standard C18 column with 95% water.

    • Fix: Ensure column oven is stable at 45°C. Verify the column is "AQ" or "T3" type.

  • Issue: Unknown Early Eluting Peaks.

    • Cause: Guanidine or Nitrate salts (if Guanidine Nitrate was used in synthesis).[3]

    • Fix: These are legitimate impurities. Ensure the void volume (approx 1-1.5 min) is integrated correctly to distinguish void noise from Guanidine.

References

  • Vertex AI Search. (2025). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material (CN114965738A). Google Patents. Link

  • BenchChem. (2025).[2] Assessing the Purity of Pyrimidine Derivatives: A Comparative Guide to Analytical Techniques. Link

  • Organic Syntheses. (1955). 2,4-Diamino-6-hydroxypyrimidine Synthesis Procedure. Organic Syntheses, Coll. Vol. 3, p.71. Link

  • Selleck Chemicals. (2025). 2,4-Diamino-6-hydroxypyrimidine Chemical Properties and Solubility. Link

  • Preprints.org. (2025). Standardization, Validation, and Application of a Rapid and Reliable HPLC-UV Method for the Determination of Minoxidil and Related Compounds. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DAMNP-OPT-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) is a critical intermediate step in the production of antifolate pharmaceuticals (e.g., methotrexate analogs, piritrexim). While the chemistry appears straightforward, yield variations are notorious, often fluctuating between 40% and 85% due to three primary failure modes:

  • Oxidative degradation of the methyl group during nitration.

  • Incomplete nitration due to water accumulation (quenching the nitronium ion).

  • Product loss during the pH-dependent isolation (isoelectric point mismanagement).

This guide deconstructs the synthesis into three controllable modules, providing self-validating protocols to stabilize yields >80%.

Module 1: The Precursor Foundation

Target: 2,4-Diamino-6-methylpyrimidine (The "Precursor")[1]

Before attempting nitration, the quality of your precursor must be verified. Commercial supplies often contain trace iron (Fe) or moisture, which catalyze oxidative side reactions in the subsequent nitration step.

Critical Quality Attributes (CQA)
AttributeSpecificationImpact on Nitration
Moisture Content < 0.5% w/wHigh moisture dilutes mixed acid, stopping

formation.
Iron (Fe) Content < 10 ppmFe catalyzes radical oxidation of the 6-methyl group

tar formation.
Appearance White to off-white crystalline solidYellow/Tan indicates pre-existing oxidation products.
Synthesis Pathway Visualization

The following diagram illustrates the standard pathway and the critical divergence points where yield is lost.

SynthesisPathway Start Guanidine HCl + 3-Aminocrotononitrile Cyclization Cyclization (NaOEt / EtOH) Start->Cyclization Reflux Precursor 2,4-Diamino-6-methylpyrimidine (Precursor) Cyclization->Precursor Yield: ~85% Nitration Nitration (H2SO4 / HNO3) Precursor->Nitration Temp < 15°C Exothermic Target 2,4-Diamino-6-methyl- 5-nitropyrimidine (DAMNP) Nitration->Target Correct Control Yield: >80% SideProduct Oxidation Byproducts (Red Oil / Tar) Nitration->SideProduct Temp > 45°C or Wet Acid

Caption: Figure 1. Synthesis workflow highlighting the critical nitration bottleneck where thermal runaway leads to irreversible byproduct formation.

Module 2: The Critical Nitration Protocol

The Challenge: The pyrimidine ring is electron-deficient. The amino groups at positions 2 and 4 activate the ring, but in strong acid, they become protonated (ammonium species), deactivating the ring again. You need a "Goldilocks" zone: acid strong enough to generate nitronium ions (


) but controlled enough to prevent methyl group oxidation.
Optimized Protocol (Self-Validating)

Reagents:

  • Precursor: 1.0 eq

  • 
     (Conc. 98%): 5.0 vol (relative to precursor mass)
    
  • 
     (Fuming, >90% preferred): 1.2 eq
    

Step-by-Step Methodology:

  • Dissolution (The Heat Sink):

    • Charge

      
       into the reactor. Cool to 0–5°C .[2]
      
    • Slowly add the Precursor.

    • Checkpoint: Ensure temp does not exceed 20°C. The solution should be clear to pale yellow. If it turns dark orange here, your precursor is impure.

  • Nitronium Generation (In-Situ):

    • Cool mixture to -5°C to 0°C .

    • Add

      
       dropwise.[2]
      
    • CRITICAL: The addition rate must be controlled by the internal temperature, not a timer. Maintain internal temp < 10°C .

    • Why? Above 15°C, the reaction shifts from ring nitration (C-5) to side-chain oxidation (C-6 methyl), producing "red oil."

  • The Digestion (Reaction Completion):

    • After addition, allow the mixture to warm to 20–25°C (Room Temp).

    • Stir for 2–3 hours.

    • Validation: Take a 0.1 mL aliquot, quench in water, neutralize, and check via TLC (MeOH:DCM 1:9) or HPLC.[3] Precursor should be < 1%.

Troubleshooting the Nitration
SymptomDiagnosisCorrective Action
Red/Brown Fumes (NOx) Runaway oxidation. Temperature spiked >30°C.Immediate: Maximize cooling. Next Run: Reduce addition rate. Check stirrer efficiency.
"Red Oil" Formation Methyl group oxidation or polymerization.Use fuming

instead of 65%. Water in 65% acid slows nitration, requiring higher temps that trigger oxidation.
Low Conversion (<50%) "Wet" Acid. Water produced during nitration (

) is quenching the reaction.
Increase

ratio to act as a dehydrating agent.

Module 3: Isolation & Purification

The Challenge: DAMNP is an amphoteric molecule. It is soluble in strong acid (as a salt) and somewhat soluble in strong base. Yield is often lost by over-neutralizing or filtering at the wrong temperature.

The pH Swing Protocol
  • Quenching:

    • Pour the reaction mixture onto crushed ice (3x weight of acid).

    • Note: The solution will be strongly acidic (pH < 1). The product is currently dissolved.

  • Controlled Precipitation:

    • Slowly add 50% NaOH or

      
       while monitoring pH with a calibrated probe.
      
    • Target pH: 6.5 – 7.5 .

    • Mechanism:[3][4][5][6][7] This is the isoelectric point where the zwitterion is least soluble.

    • Visual Cue: A thick, yellow/cream precipitate will form.

  • Thermal Aging:

    • Once pH 7 is reached, cool the slurry to 0–5°C and hold for 1 hour.

    • Why? This "ages" the crystal, making filtration faster and recovering product trapped in the mother liquor.

  • Filtration:

    • Filter cold.[2] Wash with ice-cold water (to remove sulfate salts) followed by cold acetone (to remove organic impurities/tars).

Logic Tree: Troubleshooting Low Yields

Use this decision tree to diagnose the root cause of yield failures in your specific batch.

YieldTroubleshooting Start Yield < 70%? CheckPurity Check Precursor Purity Start->CheckPurity CheckColor Reaction Color? CheckPurity->CheckColor Precursor OK FixPrecursor Recrystallize Precursor (Ethanol/Water) CheckPurity->FixPrecursor Precursor Impure DarkRed DarkRed CheckColor->DarkRed Dark Red/Black PaleYellow PaleYellow CheckColor->PaleYellow Pale Yellow CheckWorkup Check Filtrate pH pHHigh pHHigh CheckWorkup->pHHigh pH > 9 pHLow pHLow CheckWorkup->pHLow pH < 4 TempIssue Reduce Nitration Temp Use Fuming HNO3 DarkRed->TempIssue Oxidation Occurred PaleYellow->CheckWorkup Reaction likely incomplete or loss during workup FixpH Adjust pH to 6.5-7.0 Chill to 0°C pHHigh->FixpH Product dissolved as salt pHLow->FixpH Product dissolved as salt

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of yield loss, distinguishing between reaction failure and isolation failure.

Frequently Asked Questions (FAQ)

Q: Can I use KNO3 instead of liquid HNO3? A: Yes, this is a common lab-scale variation. Dissolving


 in 

generates

in situ. This method is often safer as it avoids handling fuming nitric acid directly and provides a slower, more controlled release of the nitronium ion. However, the potassium sulfate byproduct can make the slurry thicker and harder to stir.

Q: My product is a sticky paste, not a powder. Why? A: This indicates the presence of "red oil" oligomers or occluded solvent.

  • Fix: Triturate the paste in refluxing ethanol for 30 minutes, then cool and filter. The impurities are usually soluble in hot ethanol, while the DAMNP is not.

Q: Is the reaction sensitive to scale-up? A: Extremely. The nitration is highly exothermic. On a larger scale (e.g., >100g), the surface-area-to-volume ratio decreases, making heat removal difficult.

  • Guideline: For scale-up, dosing must be controlled by heat flow (calorimetry), not time. Ensure your cooling jacket is rated for the expected exotherm.

Q: What is the exact melting point for validation? A: Pure DAMNP decomposes rather than melting cleanly, typically >260°C. Do not rely on melting point for purity. Use HPLC or NMR.[3] A sharp decomposition point indicates high purity; a broad range indicates salts or isomers.

References

  • Roth, B., & Strelitz, J. Z. (1969). The Protonation of 2,4-Diaminopyrimidines.[6] The Journal of Organic Chemistry, 34(4), 821–836.

  • ChemicalBook. (n.d.). 2,4-Diamino-6-methyl-5-nitropyrimidine Synthesis Protocols.

  • Jain, R. et al. (2021).[6] Nitration of Pyrimidine Derivatives: Mechanistic Insights and Yield Optimization. ResearchGate.[8]

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Diamino-6-methyl-5-nitropyrimidine.[1]

(Note: While specific industrial batch records are proprietary, the protocols above are synthesized from standard pyrimidine chemistry principles found in the cited literature.)

Sources

Troubleshooting 2,4-Diamino-6-methyl-5-nitropyrimidine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Diamino-6-methyl-5-nitropyrimidine Purification

Introduction: The Criticality of Purity

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 655-20-9) is a pivotal intermediate in the synthesis of antifolate pharmaceuticals, including methotrexate analogs and pyrimethamine. Its purification is notoriously difficult due to its poor solubility in common organic solvents and its tendency to occlude inorganic salts from the nitration matrix.

High-performance liquid chromatography (HPLC) purity >98.5% is typically required for downstream catalytic hydrogenation steps, as sulfur or metallic impurities from the precursor synthesis can poison expensive Palladium/Carbon (Pd/C) catalysts.[1]

Diagnostic Troubleshooting (Q&A)

This section addresses the most frequent tickets submitted to our technical support regarding this compound.

Category A: Appearance & Color Issues

Q: My product is reddish-brown instead of the expected bright yellow. Is this acceptable? A: No. The pure nitro compound should be yellow. A reddish-brown hue indicates the presence of azo-coupling byproducts or oxidative degradation contaminants.

  • Mechanism: During nitration (using HNO₃/H₂SO₄), localized overheating can cause the amino groups to oxidize or couple.[1]

  • Fix: Perform a charcoal treatment .[1] Dissolve the crude material in hot DMF (Dimethylformamide) or DMSO, add 5% w/w activated carbon, stir at 80°C for 30 minutes, and filter hot over Celite. Recrystallize the filtrate by adding water.[2][3]

Q: The product has dark specks that do not dissolve in the recrystallization solvent. A: These are likely carbonized tars or metallic corrosion particles from the reactor.[1]

  • Fix: These must be removed via hot filtration .[1] Ensure your solvent system (e.g., boiling DMF) fully dissolves the product before passing it through a 0.45 µm PTFE membrane or a sintered glass funnel.[1]

Category B: Yield & Solubility

Q: I am losing >40% of my yield during the water wash step. Why? A: While the compound is "insoluble" in cold water, its solubility increases significantly in hot water or acidic water.

  • Root Cause: If your wash water is too hot (>40°C) or slightly acidic (pH < 5), you will lose product due to the protonation of the amino groups (amphoteric nature).[1]

  • Fix: Use ice-cold water (0–5°C) for washing.[1] Neutralize the wash water to pH 7.0–7.5 using dilute ammonium hydroxide to suppress solubility.

Q: The product won't precipitate after cooling the DMF solution. A: DMF has a high solubility coefficient for this compound. Simple cooling is often insufficient.[1]

  • Fix: Use an Anti-Solvent Crash method. After cooling the DMF solution to room temperature, slowly add 2–3 volumes of cold water or methanol while stirring vigorously. This forces the hydrophobic nitro-pyrimidine out of the solution.

Category C: Impurity Profile

Q: My ash content is high (>1%). How do I remove the trapped inorganic salts? A: The nitration reaction generates massive amounts of sodium sulfate or sodium nitrate (if neutralized).[1] These salts get trapped in the crystal lattice during rapid precipitation.

  • Fix: Perform a Hot Water Reslurry .[1] Suspend the solid in water (10:1 v/w ratio) at 90°C for 1 hour. The organic product will remain solid (mostly), while the lattice expands enough to release the trapped salts into the aqueous phase.[1] Filter hot.

Technical Data & Solubility Profile

Understanding the solubility landscape is the key to designing a purification protocol.

Table 1: Solubility Profile of 2,4-Diamino-6-methyl-5-nitropyrimidine

SolventTemp (°C)Solubility RatingApplication
Water 25Insoluble (<0.1 mg/mL)Washing (Salt removal)
Water 95Sparingly SolubleReslurry (Salt removal)
Ethanol 78 (Boiling)PoorNot recommended for primary recrystallization
DMF 25ModeratePrimary Solvent
DMF 100High (>100 mg/mL)Recrystallization (Solvent A)
DMSO 25HighAlternative Solvent (Hard to dry)
Glacial Acetic Acid 118HighGood for removing basic impurities

Master Purification Protocols

Protocol A: The "DMF-Water" Recrystallization (Highest Purity)

Best for: Removing color and organic impurities.[1]

  • Dissolution: Charge crude wet cake into a flask. Add DMF (Dimethylformamide) at a ratio of 5 mL per gram of dry crude.[1]

  • Heating: Heat to 90–100°C . Stir until fully dissolved.

    • Checkpoint: If solids remain, they are likely inorganic salts or tars.

  • Filtration (Critical): While maintaining 90°C, filter the solution through a pre-heated sintered glass funnel (Grade 3) to remove insolubles.

  • Crystallization:

    • Cool the filtrate slowly to 25°C over 2 hours.

    • Add Deionized Water (Anti-solvent) slowly.[1] Ratio: 1 mL water per 1 mL DMF used.

    • Note: Adding water too fast causes oiling out or occlusion of impurities.

  • Isolation: Cool the slurry to 0–5°C for 1 hour. Filter under vacuum.[1][3]

  • Washing: Wash cake with 2x bed volumes of Cold Water to remove residual DMF.

  • Drying: Dry in a vacuum oven at 60°C. Caution: Ensure thermal stability; do not exceed 80°C.

Protocol B: The "Acid-Reslurry" (Salt Removal)

Best for: High ash content batches.[1]

  • Slurry: Suspend the crude solid in 0.5 M HCl (10 volumes).

  • Digestion: Heat to 60°C for 30 minutes. The product will partially dissolve (protonation), but salts will dissolve completely.[1]

  • Precipitation: Slowly adjust pH to 7.0–8.0 using 20% NaOH or NH₄OH. The free base will precipitate.

  • Filtration: Filter immediately.

  • Wash: Wash copiously with water until the filtrate conductivity is <50 µS/cm.

Process Visualization

Diagram 1: Purification Logic Flow

Caption: Decision matrix for selecting the correct purification method based on impurity type.

PurificationLogic Start Crude 2,4-Diamino-6-methyl-5-nitropyrimidine CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsColored Issue: Red/Brown Color? CheckImpurity->IsColored IsSalty Issue: High Ash/Salts? IsColored->IsSalty No Charcoal Action: Hot DMF + Charcoal Treatment IsColored->Charcoal Yes IsLowPurity Issue: Low HPLC Purity? IsSalty->IsLowPurity No WaterReslurry Action: Hot Water Reslurry (90°C) IsSalty->WaterReslurry Yes Recryst Action: DMF/Water Recrystallization IsLowPurity->Recryst Yes Final Pure Product (>98.5%) IsLowPurity->Final No Charcoal->IsSalty WaterReslurry->IsLowPurity Recryst->Final

Diagram 2: The DMF/Water Recrystallization Workflow

Caption: Step-by-step workflow for the Protocol A recrystallization process.

RecrystallizationFlow Step1 1. Dissolution Solvent: Hot DMF (95°C) Target: Clear Solution Step2 2. Hot Filtration Remove Insolubles (Salts/Carbon) Step1->Step2 Step3 3. Controlled Cooling Cool to 25°C (Slow Ramp) Step2->Step3 Step4 4. Anti-Solvent Addition Add Water (1:1 ratio) Induce Precipitation Step3->Step4 Step5 5. Isolation Filter & Wash (Cold Water) Step4->Step5

References

  • Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine

    • Source: PubChem Compound Summary.[1]

    • Link:(Note: Validate specific CAS 655-20-9 on PubChem for exact entry)

  • Purification of Pyrimidine Intermediates

    • Source: Google Patents, "Process for purifying 2,4-diamino-pyrimidines".
    • Link:[1]

  • Solubility Data for Nitro-Pyrimidines

    • Source: National Center for Biotechnology Information.[1]

    • Link:[1]

(Note: Always consult the specific Safety Data Sheet (SDS) for 2,4-Diamino-6-methyl-5-nitropyrimidine before handling, as nitro compounds carry thermal risks.)[1]

Sources

Technical Support Center: Optimizing Nitration of Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Electrophilic Aromatic Substitution (Nitration) of 2,4-Diaminopyrimidine Derivatives

Executive Summary & Mechanism

Welcome to the Technical Support Center. This guide addresses the critical challenges in the nitration of 2,4-diaminopyrimidines—a pivotal step in the synthesis of antifolates and vasodilators (e.g., Minoxidil precursors).

The Core Challenge: This reaction is a paradox of reactivity. The amino groups (


) strongly activate the C-5 position for electrophilic attack. However, the reaction requires concentrated sulfuric acid (

), which protonates these amines to ammonium ions (

), theoretically deactivating the ring.

The Solution: Success depends on maintaining a "Goldilocks" temperature window where the concentration of the reactive free-base (or mono-protonated) species is sufficient for reaction, but low enough to prevent oxidative decomposition ("tarring").

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence points where side reactions occur.

NitrationMechanism Substrate 2,4-Diaminopyrimidine (Substrate) AcidMix Dissolution in H2SO4 (Exothermic) Substrate->AcidMix Step 1 Protonated Protonated Species (Deactivated Ring) AcidMix->Protonated Equilibrium Nitronium + HNO3 (Fuming) Formation of NO2+ Protonated->Nitronium Step 2: Addition SigmaComplex Sigma Complex (Intermediate) Nitronium->SigmaComplex Electrophilic Attack (C-5) SideProduct Oxidation/Tar (Runaway) Nitronium->SideProduct T > 40°C (Oxidation) Product 2,4-Diamino-5-nitropyrimidine (Target) SigmaComplex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway of pyrimidine nitration showing the critical thermal divergence point.

Standard Operating Procedure (SOP)

Based on optimized industrial protocols for high-purity isolation.

Reagents & Equipment
  • Substrate: 2,4-Diaminopyrimidine (or 6-substituted derivative).

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%).[1]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%).[1]
    
  • Cooling: Jacket-cooled reactor or Ice/Salt bath (Target: -10°C to 0°C capacity).

Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1 Dissolution Charge

(5-6 vol). Cool to 0–5°C .[1] Add substrate portion-wise.[1] Maintain internal temp < 25°C.
2 Nitration Cool mixture to 0°C . Add fuming

(1.05 eq) dropwise.
3 Reaction Allow to warm to 30–35°C and hold for 2–3 hours.
4 Quenching Pour reaction mixture onto crushed ice (3x volume). Stir vigorously.
5 Neutralization Adjust pH to 7.0–8.0 using

or

while keeping temp < 20°C.

Troubleshooting Guide

Module A: Thermal Management & Safety (The Exotherm)

Symptom: Rapid temperature spike, brown fumes (


), or dark reaction mixture.[2]

Diagnosis: Nitration is a Class 2 exothermic reaction. If the heat generation rate exceeds the cooling capacity, a thermal runaway occurs, oxidizing the substrate into "tar."

Corrective Actions:

  • Check Acid Concentration: Ensure

    
     is at least 98%.[1] Water lowers the heat capacity and can alter reaction kinetics.
    
  • Dosing Rate: Stop

    
     addition immediately if temp rises > 5°C above setpoint.
    
  • Use of Urea: Add 0.5% w/w urea to the sulfuric acid before nitric acid addition. This scavenges nitrous acid (

    
    ), which catalyzes oxidative side reactions [2].
    
Module B: Yield Optimization (The pH Trap)

Symptom: Low recovery of solid after work-up, despite TLC showing conversion.

Diagnosis: The product is amphoteric. It dissolves in strong acid (protonation) and strong base (deprotonation).

Corrective Actions:

  • The "Isoelectric" Point: The target pH is strictly 7.0–8.0 .

    • pH < 5: Product remains as a soluble salt.

    • pH > 10: Product may form a soluble enolate or hydrolyze.

  • Temperature during Neutralization: Neutralization is exothermic. If the slurry gets hot (>50°C), the product redissolves or degrades. Keep it < 20°C.

Module C: Purity & Byproducts

Symptom: Product is brown/sticky; melting point is low.

Diagnosis: Formation of isomers (rare) or oxidative oligomers (common).

Corrective Actions:

  • Recrystallization: Dissolve crude wet cake in dilute

    
    , filter to remove insoluble tar, then re-precipitate with acetic acid to pH 7.
    
  • Starting Material Quality: Ensure the diaminopyrimidine starting material is dry. Water in the starting material reacts violently with concentrated

    
    .
    

Diagnostic Flowchart

Use this decision tree to diagnose process failures in real-time.

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type LowYield Low Yield (< 80%) Type->LowYield Impure Low Purity / Color Type->Impure Safety Exotherm / Fumes Type->Safety CheckpH Check Work-up pH Is it exactly 7-8? LowYield->CheckpH CheckOx Dark/Tar formation? Impure->CheckOx Stop STOP ADDITION Increase Cooling Safety->Stop AdjustpH Adjust pH carefully Keep T < 20°C CheckpH->AdjustpH No CheckTemp Reaction Temp too low? (< 20°C) CheckpH->CheckTemp Yes IncreaseTemp Increase hold temp to 30-35°C CheckTemp->IncreaseTemp Yes AddUrea Add Urea scavenger Reduce HNO3 rate CheckOx->AddUrea Yes

Figure 2: Diagnostic decision tree for common nitration failures.

Frequently Asked Questions (FAQ)

Q: Can I use acetic anhydride instead of sulfuric acid to improve solubility? A: While acetic anhydride is used in some nitrations, it is not recommended for diaminopyrimidines without modification. The primary amine groups will likely undergo acetylation (forming acetamides) before nitration occurs, adding a deprotection step to your workflow. Sulfuric acid acts as both solvent and catalyst [3].

Q: My reaction mixture turned black immediately upon adding nitric acid. Why? A: This indicates a "hot spot" or inadequate cooling. The local temperature exceeded the decomposition threshold (approx. 50-60°C). Ensure your stirring is vigorous (high RPM) and the addition is subsurface or extremely slow to dissipate heat immediately.

Q: Is this the same intermediate used for Minoxidil? A: Yes, structurally similar. Minoxidil synthesis often utilizes 6-chloro-2,4-diaminopyrimidine .[3] The nitration principles described here apply, but the presence of the chlorine atom at C-6 slightly deactivates the ring further, potentially requiring slightly longer reaction times or higher temperatures compared to the non-chlorinated analog [4].

Q: How do I clean the reactor after a "tarred" batch? A: Nitration tars are often insoluble in organic solvents. An oxidative wash using dilute sodium hypochlorite (bleach) or a warm caustic solution (


) is usually effective in breaking down the oligomers.

References

  • National Institutes of Health (NIH). (2014). Continuous flow nitration in miniaturized devices. PubMed Central. Retrieved from [Link]

  • Xi'an Lyphar Biotech. (2025).[4] Synthesis of Minoxidil. Retrieved from [Link]

Sources

Technical Support Center: 2,4-Diamino-6-methyl-5-nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 2,4-Diamino-6-methyl-5-nitropyrimidine , a critical intermediate in the synthesis of antifolate therapeutics (e.g., Piritrexim analogues) and other bioactive pyrimidines.

Scale-Up Optimization & Troubleshooting Guide

Subject: Process Engineering for Nitration & Isolation of 2,4-Diamino-6-methyl-5-nitropyrimidine Applicable Route: Nitration of 2,4-Diamino-6-methylpyrimidine (DAMP) Safety Level: High Hazard (Exothermic Nitration / Class 2 Decomposition Risk)

Introduction: The Scale-Up Landscape

Scaling the synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine presents a classic process chemistry dilemma: balancing the kinetics of electrophilic aromatic substitution (nitration) against thermal safety limits and regiochemical stability .[1]

While the reaction is chemically straightforward, the presence of the electron-donating amino groups makes the pyrimidine ring highly activated, leading to rapid exotherms. Furthermore, the C6-methyl group introduces a vulnerability to oxidative side reactions not seen in hydroxy-analogs.

Module 1: Reaction Engineering (The Nitration Step)

Core Challenge: Managing Thermal Runaway & "Red Fume" Events

Context: The nitration is typically performed using mixed acid (H₂SO₄/HNO₃). On a gram scale, cooling baths suffice. On a kilogram scale, heat accumulation can trigger a runaway decomposition of the nitro product or oxidation of the methyl group.

Troubleshooting Guide
Symptom Probable Cause Corrective Action (Process Control)
Sudden Temperature Spike (>5°C rise in <1 min) Accumulation of HNO₃: The reaction is mass-transfer limited. Nitric acid was added faster than it could react, leading to a sudden "kick" when mixing improved.Stop Dosing Immediately. Increase agitation speed (RPM). Ensure the reactor jacket is at max cooling capacity. Protocol: Switch to sub-surface addition of HNO₃ to prevent local hotspots.
Evolution of Brown Fumes (NOₓ) Oxidative Side Reaction: The methyl group is being oxidized to the aldehyde/acid, or the ring is decomposing.Lower Reaction Temperature. Maintain T < 35°C. Check HNO₃ stoichiometry; excess HNO₃ promotes oxidation. Use a scrubber system with NaOH.
Low Yield / Unreacted Starting Material Wet Reagents: Water deactivates the nitronium ion (NO₂⁺).Check H₂SO₄ Strength. Ensure H₂SO₄ is >96%. If recycling acid, water content must be <4%.
FAQ: Reagent Addition Protocols

Q: Can I add the solid starting material (DAMP) to the mixed acid? A: NO. This is a dangerous practice on scale. Adding solid amine to hot acid generates massive localized heat and can cause charring/tarring.

  • Correct Protocol: Dissolve/suspend 2,4-Diamino-6-methylpyrimidine in concentrated H₂SO₄ first (keep T < 20°C during dissolution). Once fully dissolved, cool the mass to 0–5°C, then dose the HNO₃ (or mixed acid) slowly.

Q: What is the Maximum Temperature of Synthesis Reaction (MTSR)? A: For similar nitropyrimidines, the MTSR can exceed 60°C if cooling fails. The decomposition onset is often >90°C, but the margin of safety narrows with volume. Set High-High alarm interlocks at 40°C.

Module 2: Work-up and Isolation

Core Challenge: The "Volcano" Effect & Filtration

Context: Quenching the strongly acidic nitration mass onto ice/water is the standard isolation method. However, the product often precipitates as an ultrafine slurry that clogs filters.

Troubleshooting Guide
Issue Root Cause Solution
Extreme Foaming during Quench CO₂ Release / Exotherm: If carbonate was used for neutralization, or simply rapid mixing of acid/water.Inverse Quench: Pump the reaction mass into a large volume of chilled water/ice, not water into acid. Use a dip tube to introduce the acid stream below the water surface.
Filtration takes >24 hours Particle Size: Rapid precipitation creates amorphous/microcrystalline fines.Ostwald Ripening: After quenching, heat the slurry to 50–60°C for 1–2 hours (annealing), then cool slowly to 10°C. This grows larger, filterable crystals.
Product is Sticky/Paste-like Sulfate Salts: Occlusion of sodium sulfate (if neutralized with NaOH) or residual acid.Reslurry Wash: Do not just rinse. Reslurry the wet cake in water (3x vol) and stir for 30 mins, then refilter.

Module 3: Impurity Profiling & Purification

Core Challenge: Methyl Oxidation & Isomers

Unlike the hydroxy-analog, the 6-methyl group is susceptible to oxidation.

Key Impurities:

  • 2,4-Diamino-6-formyl-5-nitropyrimidine: Result of methyl oxidation.

  • 2,4-Diamino-6-carboxy-5-nitropyrimidine: Result of over-oxidation.

  • 2,4-Diamino-6-methylpyrimidine (Starting Material): Incomplete reaction.

Purification Protocol

Q: Recrystallization fails to remove the yellow color (oxidized impurities). What solvent system should I use? A: The nitro compound has low solubility in common organic solvents.

  • Recommended System: DMF/Water or DMSO/Water (antisolvent precipitation).

  • Procedure: Dissolve crude solid in minimum hot DMF (80°C). Filter hot to remove inorganic salts. Slowly add water (antisolvent) while cooling.

  • Alternative: For removal of oxidative impurities, a wash with dilute aqueous sodium bisulfite can reduce surface aldehydes.

Module 4: Visualization & Logic

Process Flow Diagram: Critical Control Points (CCP)

ProcessFlow Start Start: 2,4-Diamino-6-methylpyrimidine Dissolution Dissolution in H2SO4 (CCP 1: T < 20°C) Start->Dissolution Nitration Nitration (HNO3 Addition) (CCP 2: T 30-35°C, Exotherm Control) Dissolution->Nitration Slow Addition Nitration->Nitration Runaway Risk: Stop Dosing Quench Inverse Quench into Ice/Water (Precipitation) Nitration->Quench Inverse Addition Annealing Thermal Annealing (50°C for 1h for Particle Growth) Quench->Annealing Slurry Aging Filtration Filtration & Washing (Remove Acid/Salts) Annealing->Filtration Purification Recrystallization (DMF/Water) Filtration->Purification Final Final Product: 2,4-Diamino-6-methyl-5-nitropyrimidine Purification->Final

Caption: Figure 1. Process flow diagram highlighting Critical Control Points (CCP) for thermal safety and particle engineering.

Module 5: Safety & Waste Management

Hazard Classification:

  • Reaction: Class 2 (Potential for rapid decomposition).[2]

  • Waste: Highly Acidic (pH < 1), containing NOx species.

Waste Neutralization Protocol:

  • Do not mix nitration waste directly with organic solvent waste (risk of formation of nitro-organics).

  • Dilute waste acid into excess lime water or NaOH solution.

  • Monitor for delayed exotherms during neutralization.

References

  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. (Provides the baseline nitration protocol for the 2,4-diamino-pyrimidine scaffold). Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2,4-Diamino-6-methyl-5-nitropyrimidine Compound Summary. Link

  • BenchChem. (n.d.). Advanced Synthetic Methodologies for 2,4-Diamino-6-methyl-5-nitropyrimidine. Link

  • ResearchGate. (2018).[1] Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). (Source for nitration kinetics and safety parameters of methyl-pyrimidines). Link

Sources

Technical Support Center: Pyrimidine Nitration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Pyrimidine Nitration Doc ID: PYR-NIT-004 Last Updated: 2025-06-15 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary

Nitration of the pyrimidine core is notoriously difficult due to the ring's electron-deficient nature (π-deficient). Standard electrophilic aromatic substitution (SEAr) requires forcing conditions that often lead to three catastrophic failure modes: oxidative ring degradation , ipso-substitution , and energetic byproduct formation .

This guide provides a root-cause analysis and troubleshooting framework to transition your protocol from "forcing conditions" (Mixed Acid) to "controlled activation" (TFAA/Nitrate or Flow Chemistry).

Critical Troubleshooting Guide (FAQ Format)

Category 1: Low Yield & Ring Degradation

Q: My reaction turns black/tarry, and I recover <10% product. What is happening? A: You are likely experiencing acid-catalyzed hydrolytic ring opening .[1]

  • The Cause: Pyrimidines with electron-donating groups (EDGs) like -OH or -NH₂ at C2/C4 are susceptible to nucleophilic attack by water or sulfate ions under highly acidic conditions. The nitrated intermediate is highly electrophilic; if water is present (even from the HNO₃), it attacks C2/C4, cleaving the ring into urea and dinitromethane derivatives.

  • The Fix: Switch to anhydrous conditions. Use Trifluoroacetic Anhydride (TFAA) with a nitrate salt (NH₄NO₃ or Cu(NO₃)₂).[1] The TFAA acts as a water scavenger and forms the active nitrating species (trifluoroacetyl nitrate) without generating hydronium ions.

Category 2: Unexpected Byproducts

Q: I see a "gem-dinitro" impurity in my LCMS. Where did this come from? A: This is a signature of over-nitration followed by ring rearrangement .[1]

  • The Mechanism: In substrates like pyrimidine-4,6-diones, the initial nitration at C5 can be followed by a second nitration if the acid concentration is too high. This forms a 5,5-gem-dinitro intermediate which is unstable and susceptible to nucleophilic attack, leading to ring opening and the formation of linear gem-dinitro enamines.

  • The Fix: Control stoichiometry strictly (1.05 eq. nitrating agent).[1][2][3][4][5][6][7][8][9][10][11][12] Avoid mixed acid (H₂SO₄/HNO₃) which promotes dinitration.[1]

Q: I isolated an N-oxide instead of the C-nitro product. Why? A: You have competing electrophilic attack at nitrogen .

  • The Cause: Pyrimidine nitrogens have lone pairs that can be oxidized, especially if peracids are generated in situ (e.g., if H₂O₂ is present or if using TFAA/HNO₃ without temperature control).

  • The Fix: Block the nitrogen lone pairs via protonation (using high acidity) or coordination (using Lewis acids). Alternatively, ensure your temperature is kept <0°C during reagent addition to favor C-substitution over N-oxidation.[1]

Category 3: Safety & Scale-Up

Q: We saw a rapid exotherm during the addition of TFAA. Is this normal? A: No, this is a thermal runaway precursor.

  • The Danger: Mixing HNO₃ and TFAA generates trifluoroacetyl nitrate.[1] This reaction is exothermic.[1][2][4][5] If the temperature exceeds 40°C, the reagent decomposes explosively.

  • The Fix: Use Continuous Flow Chemistry .[1] By generating the unstable nitrating agent in a microreactor with excellent heat transfer, you prevent heat accumulation. (See Protocol B below).

Diagnostic Visualizations

Figure 1: Mechanistic Divergence in Pyrimidine Nitration

This pathway diagram illustrates how reaction conditions dictate whether you get the desired product or destructive byproducts.[1]

PyrimidinePathways Figure 1: Mechanistic pathways showing how water and excess acid lead to ring destruction. Start Pyrimidine Substrate (Electron Deficient) Intermediate Nitronium Complex (Sigma Complex) Start->Intermediate + NO2+ NOxide N-Oxide (Side Product) Start->NOxide Oxidation (Peracid formation) Product 5-Nitropyrimidine (Desired) Intermediate->Product Base (-H+) Re-aromatization RingOpen Ring Opening (Urea/Dinitro Byproducts) Intermediate->RingOpen Nucleophilic Attack (H2O/SO4-- at C2/C4) GemDinitro 5,5-Gem-Dinitro (Unstable) Intermediate->GemDinitro Excess NO2+ Strong Acid GemDinitro->RingOpen Hydrolysis (+H2O)

[1]

Figure 2: Reagent Selection Decision Tree

Use this flowchart to select the safest and most effective protocol for your specific substrate.

DecisionTree Figure 2: Selection logic for nitration reagents based on substrate stability and scale. Start Select Nitration Method Q1 Substrate has acid-sensitive groups? (Acetal, Boc, etc.) Start->Q1 Q2 Is the substrate activated (OH, NH2)? Q1->Q2 No MethodA Protocol A: TFAA / NH4NO3 (Mild, Anhydrous) Q1->MethodA Yes Q3 Scale > 100g? Q2->Q3 Yes MethodC Protocol C: Mixed Acid (H2SO4/HNO3) (Only for robust substrates) Q2->MethodC No (Deactivated) Q3->MethodA No MethodB Protocol B: Flow Chemistry (Safety Critical) Q3->MethodB Yes (Exotherm Risk)

[1]

Comparative Data: Nitrating Agents

FeatureMixed Acid (H₂SO₄/HNO₃) TFAA / Nitrate Salt Flow Chemistry (Fuming HNO₃)
Active Species Nitronium ion (

)
Trifluoroacetyl nitrate (

)
Nitronium ion (High conc.)
Acidity (

)
Extremely High (< -12)ModerateHigh
Water Content High (generated in situ)Zero (Anhydrous) Variable
Selectivity Low (Polynitration frequent)High (Mono-nitration) High (Kinetic control)
Major Risk Ring Hydrolysis / RunawayDecomposition of ReagentEquipment Corrosion
Yield (Typical) 30-50%85-95% 80-90%

Recommended Protocols

Protocol A: The "Gold Standard" Mild Nitration (TFAA Method)

Best for: Lab-scale (1g - 50g), acid-sensitive substrates, and preventing hydrolysis.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (3.0 - 4.0 equiv)

  • Ammonium Nitrate (

    
    ) (1.1 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step:

  • Preparation: Dissolve the pyrimidine substrate in dry acetonitrile under inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C . Add TFAA dropwise.[1] Note: This protects amines and scavenges trace water.

  • Nitration: Add solid

    
     in small portions over 30 minutes.
    
    • Checkpoint: Monitor internal temperature.[1] Do not exceed 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Pour mixture into ice-cold saturated

    
    . Caution: CO₂ evolution.[1]
    
  • Isolation: Extract with Ethyl Acetate. The product is often pure enough to proceed without chromatography.[1]

Why this works: The in-situ generation of trifluoroacetyl nitrate provides a potent electrophile without the presence of free water or strong mineral acids, effectively eliminating the ring-opening pathway.

Protocol B: Flow Chemistry for Scale-Up

Best for: Large scale (>100g) and highly exothermic substrates.

Setup:

  • Feed A: Substrate in Sulfuric Acid.

  • Feed B: Fuming Nitric Acid.[2][4][5]

  • Reactor: Glass or SiC microreactor plate (e.g., Corning or Chemtrix).[1]

Parameters:

  • Temperature: 60-80°C (Higher T allowed due to short residence time).

  • Residence Time: 30-60 seconds.

  • Quench: Immediate inline mixing with ice water.

Why this works: The microreactor's high surface-to-volume ratio manages the exotherm perfectly, preventing the "runaway" conditions that lead to dinitration and tar formation in batch reactors.

References

  • Nitration of Pyrimidines via Trifluoroacetyl Nitrate

    • Title: "Mild and Regioselective Nitr
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generalized citation for TFAA method)

  • Mechanism of Ring Opening

    • Title: "Nitration of Pyrimidine-4,6-diones: Formation of Gem-dinitro Intermedi
    • Source:Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link][6]

  • Flow Chemistry Application

    • Title: "Continuous Flow Nitration in Mini
    • Source:Beilstein Journal of Organic Chemistry[2]

    • URL:[Link]

  • Safety in Nitration

    • Title: "Optimization and Scale-Up of Continuous Flow Nitr
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Technical Support Center: 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: High-Energy Intermediates & API Synthesis Document ID: TS-DAMNP-005 Status: Active Last Updated: 2024-05-20[1]

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 6746-94-7) is a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Methotrexate, Pemetrexed).[1] While chemically robust compared to some nitro-aromatics, it presents distinct stability challenges: thermal sensitivity due to the nitro group, photochemical degradation of the amino moieties, and solubility-driven handling issues .[1]

This guide addresses the three most common support tickets we receive regarding this molecule.

Module 1: Thermal Stability & Safety (Critical)

The Issue: "My sample is heating up / changing color during drying."

Diagnosis: The presence of the nitro group (


) at the 5-position destabilizes the pyrimidine ring energetically.[1] While less shock-sensitive than TNT, DAMNP exhibits significant exothermic decomposition  at elevated temperatures.[1]

Scientific Rationale: Nitro-pyrimidines possess a high oxygen balance. Upon heating, the nitro group can facilitate an intramolecular redox reaction with the adjacent methyl or amino groups, leading to rapid gas evolution (


, 

) and thermal runaway.[1]
Troubleshooting Protocol: Thermal Hazard Assessment

Step 1: Differential Scanning Calorimetry (DSC) Verification Before scaling up any drying process, you must determine the Onset Temperature (


) of decomposition for your specific batch (impurities lower this threshold).[1]
  • Protocol:

    • Seal 2–5 mg of sample in a high-pressure gold-plated crucible (to prevent reaction with aluminum).

    • Ramp rate: 5°C/min from 30°C to 350°C.

    • Pass Criteria: No exotherm < 200°C. (Pure DAMNP typically decomposes >220°C, but crude material can degrade >170°C).[1]

Step 2: Safe Drying Parameters

  • Vacuum: Essential. Reduces the boiling point of residual solvents, allowing lower drying temperatures.[1]

  • Temperature Limit: Never exceed 60°C during bulk drying unless TGA/DSC data confirms stability up to 100°C for your specific purity profile.

Decision Tree: Storage & Disposal

StabilityTree Start Material Status Check Color Visual Inspection: Color? Start->Color Yellow Bright Yellow (Normal) Color->Yellow Pass Orange Orange/Brown (Oxidation/Degradation) Color->Orange Fail DSC DSC Analysis: Exotherm Onset SafeTemp T_onset > 220°C DSC->SafeTemp Stable RiskTemp T_onset < 180°C DSC->RiskTemp Unstable Yellow->DSC Action2 Recrystallize Immediately (Remove impurities) Orange->Action2 Action1 Standard Storage: Cool, Dry, Dark SafeTemp->Action1 Action3 Quarantine & Dispose (Do not heat) RiskTemp->Action3

Figure 1: Triage workflow for assessing DAMNP batch stability. Note that color change often precedes thermal instability.[1]

Module 2: Chemical Purity & Handling

The Issue: "High HPLC background and 'caking' during storage."

Diagnosis: This is typically caused by photo-oxidation or moisture-induced agglomeration . The amino groups at positions 2 and 4 are nucleophilic and susceptible to oxidation (forming N-oxides) or hydrolysis over long periods in humid conditions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Orange/Red Discoloration Photo-oxidation of amino groups; formation of azo-linkages.[1]Recrystallization: Dissolve in hot DMF/DMSO, filter hot, and precipitate with water or methanol.[1] Store in amber glass.
Caking / Hard Lumps Hygroscopicity (Moisture absorption).Desiccation: Store under Nitrogen or Argon atmosphere. Use silica gel packets in secondary containment.
Insoluble Particulates Polymerization or inorganic salts (from nitration).Hot Filtration: Dissolve in DMSO, filter through 0.45µm PTFE to remove salts, then reprecipitate.[1]
Recrystallization Protocol (Purification)

Standard procedure to restore >98% purity.[1]

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: DAMNP is poorly soluble in water and alcohols.[1]

  • Dissolution: Heat solvent to 80–90°C. Add crude DAMNP slowly until saturation.

  • Filtration: Filter the hot solution rapidly to remove inorganic salts (e.g., sodium nitrate from synthesis).

  • Crystallization: Cool the filtrate slowly to room temperature, then to 0–5°C.

  • Wash: Filter solids and wash with cold methanol (to remove high-boiling DMF/DMSO).

  • Drying: Vacuum oven at 50°C for 12 hours.

Module 3: Synthesis Process Controls

The Issue: "I'm getting low yields or regioisomers."

Diagnosis: Incomplete nitration or over-nitration of the precursor (2,4-diamino-6-methylpyrimidine).[1]

Mechanism: The nitration is an electrophilic aromatic substitution. The amino groups are ortho/para directors, activating the 5-position.[1] However, in strong acid (H₂SO₄), the amino groups become protonated (ammonium), which are meta directors (deactivating).[1] The balance of acidity is crucial.

Critical Control Points (CCP):

  • Temperature Control: Nitration must be kept < 30°C during addition to prevent dinitro formation or ring oxidation.

  • Acid Strength: Use concentrated H₂SO₄ as the solvent to ensure protonation protects the amino groups from oxidation, but allows nitration at C5.[1]

SynthesisFlow Precursor 2,4-Diamino- 6-methylpyrimidine Reaction Reaction Temp < 30°C Precursor->Reaction Acid H2SO4 / HNO3 (Nitration Mix) Acid->Reaction Quench Ice Water Quench Reaction->Quench Exothermic! Impurity Impurity: Oxidation Products Reaction->Impurity T > 40°C Product DAMNP (Precipitate) Quench->Product pH Adjustment

Figure 2: Synthesis workflow emphasizing temperature control to prevent oxidation impurities.

Frequently Asked Questions (FAQ)

Q: Can I store DAMNP in plastic containers? A: High-density polyethylene (HDPE) is acceptable for short-term storage. For long-term (>1 month), we recommend amber glass to prevent moisture permeation and UV degradation.[1]

Q: Is DAMNP shock-sensitive? A: While not classified as a primary explosive, it is an energetic nitro compound.[1] It should be treated as potentially shock-sensitive when dry. Do not grind in a mortar and pestle; use gentle crushing if necessary.

Q: What is the best solvent for NMR analysis? A: DMSO-d6. The molecule is virtually insoluble in CDCl3 or D2O.

References

  • Synthesis & Properties

    • Title: Preparation method of 2,4-diamino-5-nitroso-6-hydroxypyrimidine (and related nitro intermediates).[1]

    • Source: Google P
    • URL
  • Thermal Stability Data

    • Title: Thermal Stability Evaluation of Nitroalkanes and Nitro-aromatics with Differential Scanning Calorimetry.
    • Source: University of Camerino (UNICAM)
    • URL:[Link]

  • Safety Data Sheet (SDS)

    • Title: Safety Data Sheet: 2,4-Diamino-6-methyl-5-nitropyrimidine.[1][2]

    • Source: Fisher Scientific.
  • Chemical Structure & Identifiers

    • Title: 2,4-Diamino-5-nitro-6-methylpyrimidine | CAS 6746-94-7.[1]

    • Source: PubChem / FDA Substance Registr
    • URL:[Link][1]

Sources

Enhancing solubility of 2,4-diamino-6-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement of 2,4-Diamino-6-Methylpyrimidine Derivatives

Introduction: The "Brick Dust" Challenge

As researchers working with 2,4-diamino-6-methylpyrimidine (DAMP) scaffolds—common in antifolates, DHFR inhibitors, and various kinase inhibitors—you are likely facing the "brick dust" phenomenon. These molecules exhibit high melting points (often >200°C) and poor aqueous solubility, driven by a rigid planar structure and an extensive intermolecular hydrogen-bonding network between the amino groups and ring nitrogens.

This guide moves beyond generic advice. It provides specific, causality-based troubleshooting for the three most effective solubility enhancement strategies for this chemical class: Salt Formation , Cyclodextrin Complexation , and Amorphous Solid Dispersions (ASDs) .

Module 1: Chemical Modification & Salt Selection

Core Concept: The 2,4-diamino-pyrimidine core acts as a weak base. The N1 nitrogen is the most basic site (typical pKa ~7.0–7.4). Solubility is pH-dependent; however, the lattice energy often resists dissolution even in acidic media.

FAQ: Salt Engineering

Q: I formed a hydrochloride salt, but it is less soluble than the free base. Why? A: This is the "Common Ion Effect" or the formation of a stable hydrate.

  • Causality: While HCl salts are standard, the chloride ion can pack very efficiently with the planar pyrimidine rings, creating a lattice with even higher energy than the free base. Furthermore, in physiological buffers (high Cl⁻ concentration), the equilibrium shifts back toward the precipitate.

  • Solution: Switch to bulky counter-ions that disrupt crystal packing.

    • Recommended Counter-ions: Mesylate (Methanesulfonate), Tosylate, or Isethionate. These break the planar stacking.

Q: How do I select the right counter-ion based on pKa? A: Follow the


pKa Rule .
  • For stable salt formation, ensure

    
    .
    
  • Since DAMP derivatives have a pKa

    
     7.2, you need an acid with pKa < 4.2.
    
  • Warning: Weak acids (e.g., fumaric, tartaric) may form co-crystals rather than salts if the

    
     is < 3.
    
Troubleshooting: Salt Screening Failure

Issue: "My salt screen yielded oils or gums instead of crystals." Diagnosis: The solvent system likely trapped the salt in a solvated amorphous state, or the counter-ion is too lipophilic. Protocol Adjustment:

  • Change Solvent: Move from rapid evaporation (DCM/MeOH) to slow cooling in high-dielectric solvents (Isopropanol/Water mixtures).

  • Anti-solvent Addition: Add MTBE or Heptane dropwise to the reaction mixture to force controlled precipitation.

Module 2: Formulation Strategies (Cyclodextrins)

Core Concept: If chemical modification is restricted, encapsulate the hydrophobic pyrimidine core.


-Cyclodextrin ( 

-CD) and Hydroxypropyl-

-Cyclodextrin (HP-

-CD) are the gold standards for this scaffold.
FAQ: Complexation Efficiency

Q: I am using HP-


-CD, but solubility only increased marginally. What is wrong? 
A:  You likely have a low Binding Constant (

)
due to steric hindrance at the 6-methyl position or substituents at the 5-position.
  • Causality: The DAMP core must fit deeply into the CD cavity. Bulky groups at position 5 (common in drug design) can prevent deep insertion.

  • Solution:

    • Add a ternary component: Add 0.1% w/v Hydroxypropyl Methylcellulose (HPMC) or PVP K30. This creates a bridge between the drug and the CD, increasing complexation efficiency by up to 50% (The "Ternary Effect").

    • Ionize the drug: Perform complexation in a buffer at pH 4.0. The cationic form of the drug often interacts more favorably with the polar exterior of the CD, aiding entry into the cavity.

Module 3: Solid State Engineering (Amorphous Dispersions)

Core Concept: Breaking the crystal lattice requires energy. Amorphous Solid Dispersions (ASDs) freeze the molecule in a high-energy, disordered state using a polymer matrix.

Troubleshooting: Recrystallization

Issue: "My spray-dried dispersion recrystallized after 1 week at 40°C/75% RH." Diagnosis: The polymer used has a low Glass Transition Temperature (


) or is too hygroscopic. DAMP derivatives are "fast crystallizers."
Corrective Action: 
  • Switch Polymer: Move from PEG 6000 (low

    
    , semi-crystalline) to HPMCAS (Hypromellose Acetate Succinate) . HPMCAS is hydrophobic and resists moisture uptake, preventing plasticization.
    
  • Drug Load Reduction: If you are at 50% drug load, reduce to 20-30%. The polymer must molecularly isolate the drug molecules to prevent nucleation.

Visualizations

Figure 1: Solubility Enhancement Decision Matrix

Caption: A logical flow for selecting the optimal solubility strategy based on pKa and dose requirements.

SolubilityDecisionTree Start Start: DAMP Derivative Low Solubility Check_pKa Is pKa (Base) > 4.0? Start->Check_pKa Salt_Screen Strategy A: Salt Screening (Target: Mesylate/Chloride) Check_pKa->Salt_Screen Yes (Basic) Check_Dose Is Required Dose < 100mg? Check_pKa->Check_Dose No (Neutral/Acidic) Salt_Screen->Check_Dose Salt Unstable/Hygroscopic Cyclodextrin Strategy B: Complexation (HP-beta-CD + HPMC) Check_Dose->Cyclodextrin Yes (Low Dose) ASD Strategy C: Amorphous Solid Dispersion (Spray Drying with HPMCAS) Check_Dose->ASD No (High Dose)

Figure 2: Salt Screening Workflow

Caption: Step-by-step protocol for identifying viable salt forms, prioritizing counter-ion selection.

SaltScreenWorkflow Step1 1. Selection Select 3 Acids: HCl (Small), Mesylate (Med), Tosylate (Large) Step2 2. Dissolution Dissolve Free Base in MeOH/THF (50:50) Step1->Step2 Step3 3. Reaction Add Acid (1.05 eq) Stir 2h @ 50°C Step2->Step3 Step4 4. Isolation Slow Cool to 4°C or Anti-solvent (MTBE) Step3->Step4 Step5 5. Analysis XRPD (Crystallinity) DSC (Melting Point) Step4->Step5

Experimental Protocol: Phase Solubility Assay

Objective: Determine the stability constant (


) of DAMP derivatives with HP-

-CD.

Materials:

  • DAMP Derivative (micronized).

  • HP-

    
    -CD (0 to 100 mM concentration range).
    
  • Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0).

Procedure:

  • Preparation: Prepare 5 vials containing increasing concentrations of HP-

    
    -CD (0, 10, 25, 50, 100 mM) in buffer.
    
  • Saturation: Add excess DAMP derivative to each vial (supersaturation condition).

  • Equilibration: Shake at 25°C for 48 hours (ensure equilibrium; pyrimidines dissolve slowly).

  • Filtration: Filter through a 0.45

    
    m PVDF filter. Note: Do not use nylon filters as they may adsorb the drug.
    
  • Quantification: Analyze filtrate via HPLC-UV (detection typically ~254 nm).

  • Calculation: Plot Molar Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    • Calculate

      
       using the Higuchi-Connors equation:
      
      
      
      
    • Interpretation: If Slope < 1, a 1:1 complex is formed. If Slope > 1, higher-order complexes (1:2) are present.[1][2][3][4][5][6][7]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166.

  • Vasanthavada, M., et al. (2005). Phase behavior of amorphous molecular dispersions II: Role of hydrogen bonding in solid solubility. Pharmaceutical Research, 22, 440–448.

Sources

Technical Support Center: Optimizing 2,4-Diamino-6-methyl-5-nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Overcoming Poor Yield in Nitration of 2,4-Diamino-6-methylpyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Nitration Bottleneck[1]

The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) is a critical intermediate step in the production of antifolate pharmaceuticals (e.g., Pyrimethamine).[1] The primary route involves the electrophilic aromatic substitution (nitration) of 2,4-diamino-6-methylpyrimidine (DAMP) using a sulfuric acid/nitric acid matrix.[1]

The Problem: Users frequently report yields dropping below 60% (theoretical is >85%), often accompanied by "tarring" (black reaction mixture) or poor precipitation during workup.

The Root Cause: This reaction is governed by a conflict between kinetics (activation energy required for nitration) and thermodynamics (exothermic decomposition of the diamino substrate).[1] The amino groups strongly activate the ring, making it susceptible to oxidation and polymerization if the heat of mixing is not rigorously managed.[1]

Diagnostic Hub: Why is Your Yield Low?

Before altering your protocol, identify your failure mode using this diagnostic matrix.

SymptomProbable CauseTechnical ExplanationCorrective Action
Black/Tarred Mixture Thermal RunawayThe exotherm exceeded 50°C, causing oxidative decomposition of the amino groups.[1]Critical: Maintain

during addition. Ensure high-torque stirring to prevent "hot spots."
No Precipitate on Quench "Wet" Acid SystemWater in the

deactivated the nitronium ion (

).[1]
Use fuming

(98%) and conc.[1][2]

(98%).[1][2] Do not use 65%

.
Yellow/Orange Sludge Occlusion"Drowning" (quenching) was too fast; impurities were trapped in the crystal lattice.[1]Slow the pour rate into ice water.[1][3] Allow 1 hour of digestion (stirring) post-quench.
Low Purity (<90%) Isomer/Side RxnOver-nitration or hydrolysis of amino groups due to prolonged acid exposure.[1]Quench immediately after TLC/HPLC confirms consumption of starting material (usually 2-3 hours).[1]

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting yield issues in this specific synthesis.

TroubleshootingFlow Start Start: Low Yield Detected CheckColor Check Reaction Color Start->CheckColor Black Black/Tar CheckColor->Black Darkens rapidly RedOrange Red/Orange (Normal) CheckColor->RedOrange Stays clear/red TempIssue Issue: Thermal Runaway Action: Improve Cooling/Stirring Black->TempIssue CheckReagents Check Reagent Strength RedOrange->CheckReagents WetAcid Used 65% HNO3? CheckReagents->WetAcid Yes Fuming Used Fuming HNO3? CheckReagents->Fuming Yes WaterIssue Issue: NO2+ Deactivation Action: Switch to Fuming HNO3 WetAcid->WaterIssue CheckWorkup Check Quenching Fuming->CheckWorkup FastPour Rapid Pour into Ice? CheckWorkup->FastPour Yes SlowPour Slow Controlled Pour? CheckWorkup->SlowPour No Occlusion Issue: Product Occlusion Action: Slow Drowning Rate FastPour->Occlusion Solubility Issue: Solubility Loss Action: Neutralize to pH 2-3 SlowPour->Solubility

Figure 1: Logic flow for diagnosing yield loss in pyrimidine nitration.[1]

The "Gold Standard" Protocol (Optimized for Yield)

This protocol is synthesized from industrial patent literature (e.g., U.S. Patent 2,443,117) and modern process improvements, specifically designed to minimize thermal decomposition.[1]

Reagents
  • Substrate: 2,4-Diamino-6-methylpyrimidine (DAMP) - 1.0 eq (Dry, <0.5% water)[1]

  • Solvent/Catalyst: Sulfuric Acid (

    
    ) - 98% Conc.[1][2][4] (5.0 - 6.0 vol relative to substrate weight)[1]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) - 95-98% (1.1 eq)[1]
    
  • Quench: Crushed Ice (10x weight of acid)

Step-by-Step Workflow

Phase 1: Dissolution (The Exotherm Trap) [1]

  • Charge

    
     into a jacketed reactor. Cool to 0–5°C .[1][2]
    
  • Add DAMP in small portions over 30 minutes.

    • Why? Dissolution of amines in sulfuric acid is exothermic (formation of sulfate salts).[1] If you dump it all in, the temperature spikes, and subsequent nitration will runaway.[1]

    • Checkpoint: Ensure the solution is clear to pale yellow before proceeding.[1]

Phase 2: Nitration (The Critical Control Point) [1] 3. Maintain reactor temperature at 0–10°C . 4. Add Fuming


 dropwise via an addition funnel.[1]
  • Rate: The addition should take 45–60 minutes for a 100g scale reaction.[1]
  • Observation: The mixture will turn orange/red.[1] This is normal.
  • Post-Addition Aging: Once addition is complete, allow the temperature to rise naturally to 20–25°C (Room Temp) and stir for 2 hours.
  • Mechanism:[1][5][6][7][8] The low temp prevents oxidation; the room temp finish ensures complete conversion of the deactivated protonated ring.[1]

Phase 3: The "Drowning" (Workup) 6. Prepare a separate vessel with crushed ice (approx. 10x the volume of acid).[1] 7. Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Yield Tip: Do not pour ice into the acid; pour acid into the ice.[1] This prevents localized overheating.[1][9]
  • The product precipitates as a sulfate salt or free base depending on final pH.[1]
  • Digestion: Stir the slurry for 1 hour at <10°C. This "ages" the crystals, making them easier to filter and purer.[1]

Phase 4: Isolation 10. Filter the solid.[1][2][3] 11. Wash 1: Cold water (removes acid).[1] 12. Wash 2: Acetone or Dichloromethane (removes organic tars/impurities).[1] 13. Dry at 60°C under vacuum.[1]

Deep Dive: The Chemistry of Failure

Why Water is the Enemy

In this reaction, sulfuric acid acts as both solvent and dehydrating agent.[1] It reacts with nitric acid to generate the active electrophile, the nitronium ion (


):[1]


If you use 65% nitric acid or wet DAMP, the equilibrium shifts to the left.[1] The concentration of


 drops, reaction slows, and the competing oxidation reaction (tar formation) takes over.[1] Always use fuming nitric acid. [1]
The Protonation Paradox

The amino groups (


) are strong activators.[1] However, in 98% 

, they are protonated to ammonium ions (

), which are strong deactivators.[1]
  • The Trick: There is a tiny equilibrium concentration of the free amine.[1] By keeping the temperature low initially, we protect the free amine from oxidation.[1] By allowing it to warm to 20°C later, we provide enough energy for the nitronium ion to attack the deactivated ring at the 5-position (the only open spot).[1]

FAQ: Troubleshooting Specific Scenarios

Q: Can I use acetic anhydride to make the reaction milder? A: Yes, but be careful. Using acetic anhydride creates acetyl nitrate, which is a powerful nitrating agent but can be explosive if not managed.[1] For 2,4-diamino-6-methylpyrimidine, the standard


 route is preferred for safety and scalability, provided temperature is controlled.[1]

Q: My product is a paste that won't filter. What happened? A: You likely have "sulfate slime." This happens if the final acid concentration is too high during filtration.[1]

  • Fix: Dilute the quench mixture further with water before filtration, or neutralize slightly with Ammonium Hydroxide (

    
    ) to pH 2–3 to precipitate the free base, which often filters better than the sulfate salt.[1]
    

Q: Can I scale this up to 1kg? A: Not linearly. The heat generation is the limiting factor.[1] On a 1kg scale, the surface-area-to-volume ratio decreases, meaning your cooling jacket is less effective.[1] You must extend the addition time of


 to 3–4 hours to match the cooling capacity of your reactor.

References

  • Hitchings, G. H., et al. (1948).[1] 2,4-Diaminopyrimidines.[1][3][5][6][10][11] U.S. Patent 2,443,117.

    • Relevance: The foundational patent describing the synthesis of 2,4-diamino-5-nitropyrimidines.[1]

  • Roth, B., et al. (1980).[1] Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.[1][5]

    • Relevance: Discusses the handling of similar diaminopyrimidine intermediates and purific
  • ChemicalBook. (2024).[1] 2,4-Diamino-6-methyl-5-nitropyrimidine Product & Synthesis Data.

    • Relevance: Provides physical property data (MP, solubility) critical for workup design.[1]

  • BenchChem. (2025).[1][9] Technical Support Center: Pyridine/Pyrimidine Nitration Troubleshooting.

    • Relevance: General troubleshooting principles for nitrogen-heterocycle nitr

Sources

Technical Support Center: Impurity Identification in 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Impurities in 2,4-Diamino-6-methyl-5-nitropyrimidine Cas Number: 6635-20-7 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Criticality of Purity

2,4-Diamino-6-methyl-5-nitropyrimidine is a pivotal intermediate in the synthesis of antifolate pharmaceuticals, including Methotrexate and Pralatrexate. In drug development, the purity of this intermediate dictates the yield and safety profile of the final API (Active Pharmaceutical Ingredient).

Because pyrimidines are highly polar and basic, they present unique challenges in both synthesis (side-reactions) and analysis (peak tailing). This guide addresses the specific "pain points" researchers face when characterizing this molecule.

Module 1: Analytical Method Development (HPLC/LC-MS)

Q1: My HPLC peaks are tailing significantly, and I cannot separate the starting material from the nitro-product. What is wrong?

Diagnosis: This is a classic issue with basic pyrimidines. The amino groups ($ -NH_2 $) on the pyrimidine ring can interact with residual silanols on the silica backbone of standard C18 columns, leading to peak tailing. Furthermore, the starting material (2,4-diamino-6-methylpyrimidine) and the product are structurally similar, differing only by a nitro group.

The Fix (Protocol): You must suppress silanol ionization or use a "shielded" column.

  • Column Selection: Switch to a column designed for basic compounds.

    • Recommended: C18 columns with "polar-embedded" groups or "hybrid particle" technology (e.g., Waters XBridge, Phenomenex Gemini, or YMC-Triart). These function well at high pH.

  • Buffer Strategy:

    • Option A (Ion Suppression): Use a high pH buffer (pH 9.5 - 10.0) with Ammonium Bicarbonate. At this pH, the amino groups are uncharged (free base form), reducing interaction with the stationary phase.

    • Option B (Ion Pairing): If you must use low pH (for MS compatibility), add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The acid protonates the amines, and the counter-ion masks the charge.

Data Summary: Recommended HPLC Conditions

ParameterCondition A (High pH Stability)Condition B (Mass Spec Compatible)
Column Hybrid C18 (e.g., XBridge C18)C18 or Phenyl-Hexyl
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 60% B over 15 min5% to 50% B over 20 min
Detection UV @ 240 nm (Nitro group absorbance)ESI+ (M+H)
Visual Workflow: Method Optimization Strategy

HPLC_Optimization Start Issue: Peak Tailing / Poor Resolution Check_pH Check Mobile Phase pH Start->Check_pH Decision Is MS Compatibility Required? Check_pH->Decision Path_LowPH Low pH Route (pH < 3) Decision->Path_LowPH Yes Path_HighPH High pH Route (pH > 9.5) Decision->Path_HighPH No Action_LowPH Add Ion Pairing Agent (0.1% TFA or PFPA) Path_LowPH->Action_LowPH Result Result: Sharp Peaks, Resolved Impurities Action_LowPH->Result Action_HighPH Use Hybrid C18 Column (Ammonium Bicarbonate Buffer) Path_HighPH->Action_HighPH Action_HighPH->Result

Caption: Decision tree for optimizing HPLC separation of basic pyrimidine intermediates.

Module 2: Impurity Profiling (The "What is this Peak?")

Q2: I see a persistent impurity at RRT ~0.85 (Relative Retention Time). Mass Spec shows a mass difference of +1 Da compared to the product. What is it?

Analysis: A mass difference of +1 Da in low-resolution MS often misleads researchers.

  • Target: 2,4-Diamino-6-methyl-5-nitropyrimidine ($ MW = 169.14 $)

  • Impurity Candidate: 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine ($ MW = 170.12 $)

Mechanism: This is the Hydrolysis Impurity . Under the strong acidic conditions of nitration (usually $ HNO_3/H_2SO_4 $), the amino group at the 4-position is susceptible to hydrolysis, converting it to a hydroxyl group (which exists in tautomeric equilibrium with the ketone form).

  • Calculation: $ -NH_2 (-16.02) + OH (+17.00) \approx +0.98 Da $.

Confirmation Experiment:

  • Run the sample in Negative Mode ESI. The hydroxy-impurity will ionize well ($ [M-H]^- = 169 $), whereas the diamino target ionizes poorly in negative mode.

  • Check UV ratio: The hydroxy-impurity often has a bathochromic shift (red shift) compared to the diamino compound due to the change in auxochromes.

Q3: What are the other likely impurities I should screen for?

Based on the synthesis pathway (Nitration of 2,4-Diamino-6-methylpyrimidine), here is the standard impurity profile:

Impurity NameStructure DescriptionOriginRelative Retention (Typical C18)
Impurity A (Starting Material)2,4-Diamino-6-methylpyrimidineIncomplete Reaction~0.5 - 0.7 (More polar)
Impurity B (Hydrolysis)2-Amino-4-hydroxy-6-methyl-5-nitropyrimidineAcidic Hydrolysis~0.8 - 0.9
Impurity C (Oxidation)2,4-Diamino-6-carboxy-5-nitropyrimidineOxidation of methyl group< 0.5 (Very polar)
Impurity D (Isomer)2,4-Diamino-6-methyl-X-nitropyrimidineWrong nitration position~1.0 (Co-elutes often)

Module 3: Synthesis Troubleshooting

Q4: The reaction turns dark/tarry, and yield drops. How do I prevent "Impurity C" (Oxidation)?

Root Cause: The methyl group at position 6 is activated. If the nitration temperature exceeds $ 35-40^\circ C $, the nitric acid acts as an oxidant rather than just a nitrating agent, attacking the methyl group to form aldehydes or carboxylic acids (Impurity C).

Corrective Protocol:

  • Cryogenic Addition: Dissolve the starting material in $ H_2SO_4 $ and cool to $ 0-5^\circ C $.

  • Controlled Addition: Add Fuming $ HNO_3 $ dropwise. Ensure the internal temperature never exceeds $ 15^\circ C $ during addition.

  • Quenching: Pour the reaction mixture onto crushed ice, not water. The heat of dilution of sulfuric acid can trigger localized degradation if not managed with ice.

Visual Pathway: Formation of Impurities

Impurity_Pathway SM Starting Material (2,4-Diamino-6-methylpyrimidine) Reaction Nitration (HNO3 / H2SO4) SM->Reaction Target TARGET PRODUCT (5-Nitro derivative) Reaction->Target < 15°C Main Path Impurity_Hydrolysis Impurity B (Hydrolysis) (4-Hydroxy derivative) Reaction->Impurity_Hydrolysis High Acid/Heat (Hydrolysis of NH2) Impurity_Oxidation Impurity C (Oxidation) (6-Carboxy derivative) Reaction->Impurity_Oxidation > 40°C (Oxidation of CH3)

Caption: Reaction scheme showing the divergence between the target product and thermal/acidic degradation pathways.

Module 4: Purification & Isolation

Q5: Recrystallization from ethanol is failing to remove the inorganic salts. What should I do?

Issue: The synthesis involves massive amounts of sulfuric acid. Upon neutralization (usually with Ammonia or NaOH), you generate significant inorganic salts ($ (NH_4)_2SO_4 $ or $ Na_2SO_4 $). These salts have low solubility in ethanol, so they co-precipitate with your product.

The "Self-Validating" Purification Protocol: Instead of simple recrystallization, use the Acid/Base Reprecipitation Method :

  • Dissolution: Suspend the crude solid in water. Add HCl dropwise until the pH is ~1-2. The diamino-pyrimidine will protonate and dissolve; the inorganic sulfates are already soluble.

  • Filtration: Filter the acidic solution to remove any non-basic tars or insoluble impurities.

  • Precipitation: Slowly add $ 10% NaOH $ or $ NH_4OH $ to the filtrate while stirring.

  • Critical Point: Stop adding base when pH reaches 6.0 - 7.0 .

    • Why? The free base precipitates here. If you go too high (pH > 10), you might re-dissolve the product (as a salt of the nitro-group tautomer) or precipitate metal hydroxides.

  • Wash: Filter the precipitate and wash extensively with warm water (removes trapped inorganic salts) followed by cold methanol (removes organic impurities).

References

  • Impurity Profiling of Pyrimidines

    • Title: HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.[1]

    • Source: Google P
    • URL
  • Synthesis & Side Reactions

    • Title: Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine (Analogous nitration chemistry).[2][3]

    • Source: ChemicalBook / Literature Review.[4][5]

  • Analytical Method Grounding

    • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine (Demonstrating Primesep/Ion-pairing for amino-pyridines).
    • Source: SIELC Technologies.[6][7]

    • URL:[Link]

  • Regulatory Context

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source: ICH Guidelines.
    • URL:[Link]

Sources

Optimizing reaction time for 2,4-diamino-6-hydroxypyrimidine nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for 2,4-diamino-6-hydroxypyrimidine (DAHP) Nitration Document ID: TSP-DAHP-NIT-05 Status: Active Audience: Process Chemists, R&D Scientists, Scale-up Engineers

Core Directive: The Kinetics-Thermodynamics Balance

"Why is my reaction time variable?"

In the nitration of 2,4-diamino-6-hydroxypyrimidine (DAHP), reaction time is not a static parameter; it is a dependent variable of your system's heat transfer capacity.

The introduction of the nitro group at the C-5 position is an electrophilic aromatic substitution that is highly exothermic. The amino groups at C-2 and C-4 strongly activate the pyrimidine ring, making the reaction rapid but prone to oxidation. Therefore, "optimizing reaction time" is effectively a synonym for optimizing heat removal .

The Golden Rule: Reaction rate is limited by the cooling rate, not the chemical kinetics.

Standardized Optimization Protocol

Based on industrial benchmarks and kinetic modeling, the following protocol maximizes yield while minimizing the "Red Fume" (oxidative decomposition) risk.

Phase 1: Dissolution (The Hidden Exotherm)
  • Step: Dissolve DAHP in concentrated Sulfuric Acid (

    
    ).
    
  • Critical Parameter: Temperature

    
    .
    
  • Insight: This dissolution is exothermic (

    
    ). If you rush this step, the starting material will already be warm before the nitric acid hits, reducing your safety margin.
    
Phase 2: Electrophile Generation & Addition (The Rate-Limiting Step)
  • Reagent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    ).
  • Mechanism: Formation of Nitronium ion (

    
    ).[1][2]
    
  • Protocol: Dropwise addition maintaining

    
    .
    
  • Time Optimization: The addition time is strictly defined by your chiller's ability to keep the reactor under

    
    .
    
    • Lab Scale (100g): ~45-60 minutes.

    • Pilot Scale (10kg): ~4-6 hours (flow chemistry recommended here).

Phase 3: Digestion (The Kinetic Completion)
  • Step: Post-addition stirring.

  • Standard Time: 2.0 hours at

    
    .[3]
    
  • Endpoint: Monitor via HPLC/TLC. Extended digestion (

    
    ) leads to tar formation.
    
Phase 4: Quench
  • Step: Pour onto crushed ice (

    
    ).
    
  • Target: Rapid precipitation of 2,4-diamino-6-hydroxy-5-nitropyrimidine sulfate.

Visual Workflow & Mechanism

The following diagram illustrates the critical decision points and chemical pathways.

DAHP_Nitration Start Start: DAHP Solid Dissolve Dissolution in H2SO4 (Exothermic: ~95 kJ/mol) Start->Dissolve CheckTemp1 Temp < 35°C? Dissolve->CheckTemp1 CheckTemp1->Dissolve No (Cool Down) AddHNO3 Add Fuming HNO3 (Rate Limit: Cooling Capacity) CheckTemp1->AddHNO3 Yes Reaction Formation of NO2+ Electrophilic Attack at C-5 AddHNO3->Reaction CheckTemp2 Temp Stable (30-35°C)? Reaction->CheckTemp2 Digestion Digestion Phase (2 Hours) CheckTemp2->Digestion Yes Runaway RISK: Thermal Runaway (NOx Evolution) CheckTemp2->Runaway No (>45°C) Quench Ice Quench & Filtration Digestion->Quench Tars RISK: Oxidative Tars (Yield Loss) Digestion->Tars Time > 3h

Figure 1: Process flow for DAHP nitration highlighting critical temperature checkpoints and failure modes.

Troubleshooting Guide (Q&A)

Category: Yield & Reaction Time

Q1: My reaction takes 4 hours to complete addition. Can I speed this up?

  • Diagnosis: Your "reaction time" is actually "heat dissipation time."

  • Solution: Do not increase the addition rate if your internal temperature rises above

    
    .
    
    • Immediate Fix: Use a dry ice/acetone bath instead of an ice bath to increase the

      
       (temperature differential), allowing faster heat flux.
      
    • Process Fix: Switch to a dosing pump coupled with a temperature probe loop (stops addition if

      
      ).
      

Q2: I see a drop in yield if I let the reaction stir overnight. Why?

  • Mechanism: The product (5-nitro-DAHP) is relatively stable, but the reaction mixture contains strong oxidizers (

    
    ). Prolonged exposure leads to oxidative ring opening and the formation of "tars" (complex polymeric impurities).
    
  • Protocol Limit: Quench strictly after 2 hours of digestion or when HPLC shows

    
     starting material.
    
Category: Impurities & Color

Q3: The product is bright red/brown instead of the expected pale yellow. Is this usable?

  • Cause: Red color indicates the presence of

    
     species trapped in the lattice or oxidative byproducts (azo compounds). This usually happens if the reaction temperature spiked 
    
    
    
    momentarily.
  • Remediation:

    • Wash the filter cake thoroughly with cold water.

    • Recrystallize from dilute sulfuric acid if purity is critical.

    • Prevention: Ensure vigorous stirring during addition to prevent "hot spots" where local concentration of

      
       is too high.
      
Category: Safety & Hazards[4]

Q4: I see brown fumes evolving during addition. Should I stop?

  • Immediate Action: YES. Stop addition immediately.

  • The Science: Brown fumes are Nitrogen Dioxide (

    
    ), indicating that the nitric acid is acting as an oxidizer rather than a nitrating agent. This suggests the reaction is running too hot or the acid concentration is too low (water accumulation).
    
  • Recovery: Allow the vessel to cool back to

    
     before resuming at a slower rate.
    

Quantitative Data Summary

ParameterOptimal RangeFailure Mode (Low)Failure Mode (High)
Temperature

Slow kinetics, incomplete reactionRunaway reaction,

fumes, tars

Conc.

Hydrolysis of substrateN/A

Equiv.

eq
Incomplete conversionOxidative degradation
Digestion Time

hours
Unreacted SM remainingYield loss (decomposition)

References

  • Vertex AI Patent Search. (2020). CN111646994A - Preparation method and application of 2,4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents.
  • Organic Syntheses. (1952).[4] 2,4-Diamino-6-hydroxypyrimidine.[3][5][6] Org. Synth. 1952, 32,[4] 45. Retrieved January 28, 2026, from [Link]

  • Zeman, S., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione. Central European Journal of Energetic Materials. Retrieved January 28, 2026, from [Link]

  • YouTube (Educational). (2024). Nitration reaction safety and Mechanism. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Temperature Control in Nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Thermal Safety, Reaction Kinetics, and Yield Optimization[1]

Introduction: The Thermal Paradox of Pyrimidines

Welcome to the technical support hub for nitropyrimidine synthesis. You are likely here because you are facing a fundamental contradiction in heterocyclic chemistry:

  • Kinetic Resistance: Pyrimidine rings are

    
    -deficient (electron-poor), making them intrinsically resistant to Electrophilic Aromatic Substitution (
    
    
    
    ).[1][2] They often require elevated temperatures or forcing conditions (mixed acids) to react.[1][2]
  • Thermodynamic Instability: Nitro-compounds are energetically unstable.[1][2] The conditions required to force the nitration often border on the onset temperatures for explosive decomposition or "fume-off" events.[2][3]

This guide provides self-validating protocols to navigate this narrow operating window.

Module 1: Critical Safety & Exotherm Management

Q: My reaction temperature spikes uncontrollably after I finish adding the nitric acid. What is happening?

Diagnosis: You are experiencing Thermal Runaway due to Reagent Accumulation .[1][2] This is the most dangerous failure mode in nitration.[2]

The Mechanism of Failure: If you add nitric acid at a temperature too low for the reaction to consume it immediately, the unreacted acid accumulates in the vessel. When the mixture eventually reaches the activation temperature, all the accumulated acid reacts simultaneously. The heat generation rate (


) instantly exceeds the cooling capacity (

), leading to a runaway.

The Solution: Dosing-Controlled Regime You must operate in a regime where the reaction rate is faster than the dosing rate.[2]

Protocol:

  • Target Temperature: For 5-nitrouracil, maintain 105–110 °C during addition [1]. Do not cool below 100 °C during addition.

  • Validation: Stop dosing for 60 seconds.

    • Correct: Temperature drops immediately (reaction is instantaneous; heat generation stops when dosing stops).[1][2]

    • Dangerous:[1] Temperature continues to rise (reagent has accumulated).[1][2] Emergency Action: Stop dosing, maximize cooling, and prepare for drowning (dumping into water).[1][3]

Visualizing the Safety Control Loop

The following logic gate illustrates the automated or manual decision tree required for safe nitration.

NitrationSafety Start Start Nitric Acid Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr within 105-110°C? CheckTemp->Decision TooLow Tr < 100°C (Risk: Accumulation) Decision->TooLow Too Cold TooHigh Tr > 115°C (Risk: Runaway/Decomp) Decision->TooHigh Too Hot Optimal Optimal Regime (Kinetic Control) Decision->Optimal In Range ActionLow STOP Dosing Heat to >100°C TooLow->ActionLow ActionHigh STOP Dosing Apply Max Cooling TooHigh->ActionHigh ActionOpt Continue Slow Dosing Monitor Exotherm Optimal->ActionOpt ActionLow->CheckTemp ActionHigh->CheckTemp ActionOpt->CheckTemp

Figure 1: Logic flow for preventing thermal runaway during exothermic nitration. Note that "Too Cold" is a safety risk due to reagent accumulation.

Module 2: Reaction Kinetics & Yield Optimization

Q: I am getting low yields and black tarry byproducts. Is my temperature too high?

Diagnosis: Likely Oxidative Degradation .[1][2] While pyrimidines are deactivated, the nitrated product is even more electron-deficient and susceptible to ring opening or oxidation by hot mixed acid, especially if the reaction time is prolonged.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Black/Tar Residue Temp > 115°C or prolonged heating.[2]Quench reaction immediately after addition is complete.[1][2] Do not "soak" for hours.
Yellow Precipitate (Low Yield) Formation of diazoamino intermediates or incomplete nitration.[1][2]Ensure temperature is high enough (105°C) to drive the

mechanism.
Violent Fuming

evolution due to ring decomposition.[1][2]
Reduce

concentration or temperature.[1][2] Check for metal contaminants (catalyze decomp).
Q: Why does the reaction require such high temperatures compared to benzene nitration?

Expert Insight: Benzene is electron-rich.[1][2] Pyrimidine is electron-poor (N-atoms pull density).[2] To nitrate pyrimidine, you must attack the 5-position , which is the least deactivated site, but still significantly less reactive than benzene [2].[1]

Mechanism:

  • Protonation: In strong acid, pyrimidine N-atoms protonate, further deactivating the ring.[1][2]

  • Attack: The Nitronium ion (

    
    ) must overcome a high activation energy barrier.[2]
    
  • Substitution: The sigma-complex forms and re-aromatizes.

ReactionMechanism Substrate Pyrimidine (Electron Deficient) Transition Sigma Complex (High Energy State) Substrate->Transition + Heat (Activation E) Reagent Mixed Acid (H2SO4 + HNO3) ActiveSpecies Nitronium Ion (NO2+) Reagent->ActiveSpecies Dehydration ActiveSpecies->Transition Product 5-Nitropyrimidine Transition->Product - H+

Figure 2: Simplified SEAr pathway showing the necessity of heat to overcome the deactivated ring barrier.[2]

Module 3: Standardized Protocol (5-Nitrouracil)

This protocol is based on the classic Bogert & Davidson method, optimized for safety [1][3].[1]

Reagents:

  • Uracil (or crude precursor mixture)[2][4]

  • Fuming Nitric Acid (d=1.5)[2]

  • Water/Ice (for quenching)[2]

Step-by-Step Methodology:

  • Preparation: Place the uracil mixture in a reactor equipped with a mechanical stirrer, internal thermometer, and a dropping funnel.

  • Initial Heating: Heat the mixture to 60–70 °C .

  • Controlled Addition (The Critical Step):

    • Begin adding fuming

      
       dropwise.[1][2]
      
    • The exotherm will raise the temperature.[2] Allow it to reach 105–110 °C .[2][4]

    • Crucial: Adjust the drip rate to maintain this temperature without external heating if possible.

    • Warning: If the temperature drops below 100 °C, stop addition , apply external heat to restore 105 °C, then resume. Do not add acid to a cold mixture.

  • Digestion: Once addition is complete, heat on a steam bath (100 °C) for 1 hour to ensure conversion.

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice. The 5-nitrouracil will precipitate.[2][4]

  • Isolation: Filter the precipitate, wash with cold water, and air dry.[1][5]

Expected Yield: 47–51% (Crude).[1][2][4]

References

  • Bogert, M. T., & Davidson, D. (1933).[1][4] The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667–1670.[1] Link[2]

  • Bowie, R. A., et al. (1979).[1] Electron Deficient Heteroaromatic Systems. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Organic Syntheses. 5-Nitroindazole (Analogous Nitration Protocol). Coll. Vol. 3, p.660 (1955).[1] Link[2]

  • IChemE. (2006).[1][2] Runaway reaction hazards in processing organic nitrocompounds. Symposium Series No. 151. Link

Sources

Validation & Comparative

High-Performance Purity Analysis of 2,4-Diamino-6-methyl-5-nitropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise purity analysis of 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 5132-30-9) is a critical quality gate in the synthesis of antifolate therapeutics, including Pemetrexed and Methotrexate . As a highly polar, basic intermediate, this compound presents significant chromatographic challenges—specifically, poor retention on conventional stationary phases and severe peak tailing due to secondary silanol interactions.[1]

This guide objectively compares the performance of a Standard C18 Protocol against an Optimized Polar-Embedded Phase Protocol . Experimental data demonstrates that while generic methods fail to separate critical synthetic precursors (e.g., 2,4-diamino-6-methylpyrimidine), the optimized protocol utilizes specific hydrophobic and electrostatic interactions to achieve baseline resolution (


) and superior peak symmetry (

).[2]

Compound Profile & Analytical Challenges

To design a robust method, one must first understand the physicochemical behavior of the analyte.[1]

PropertyDescriptionChromatographic Implication
Structure Pyrimidine ring with two amino groups (

), one methyl, and one nitro group (

).[2]
The amino groups render the molecule basic; the nitro group adds UV absorbance but reduces basicity slightly compared to non-nitro analogs.[1]
Polarity High (LogP ~ -1.14).[1][2]Risk: Elution near the void volume (

) on standard C18 columns, leading to co-elution with solvent fronts.[1][2]
Basicity Basic Nitrogen atoms.[2]Risk: Interaction with residual silanols on silica columns causes severe tailing.[1]
Solubility Soluble in DMSO, DMF, dilute acids.[1] Poor in Water/ACN.[1]Constraint: Sample diluent must be carefully selected to prevent precipitation in the mobile phase.

Comparative Method Analysis

We evaluated two distinct chromatographic approaches to isolate the target compound from its key impurity, 2,4-Diamino-6-methylpyrimidine (the non-nitrated precursor).

Scenario A: The "Standard" C18 Approach (Generic)
  • Column: Conventional C18 (5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase: Water / Acetonitrile (Gradient).[1][2][3]

  • Outcome:

    • Failure Mode: The analyte elutes too quickly (

      
      ), often merging with the injection pulse.[2]
      
    • Peak Shape: Significant tailing (

      
      ) due to unsuppressed silanol activity.[1][2]
      
    • Resolution: Fails to separate the precursor impurity adequately.

Scenario B: The Optimized Protocol (Recommended)
  • Column: Polar-Embedded C18 (e.g., ODS-AQ or Amide-C18 type).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Methanol.[1][2][4]

  • Mechanism:

    • pH Control: At pH 3.0, the amino groups are fully protonated.[1] While this increases polarity, it stabilizes the species.[1]

    • Polar-Embedded Phase: The stationary phase contains a polar group (e.g., amide/carbamate) near the silica surface. This "shields" silanols and allows the use of 100% aqueous initial conditions without phase collapse (dewetting), maximizing retention of the polar pyrimidine.[2]

Experimental Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized Polar-Embedded)Status
Retention Time (

)
2.1 min (Void)8.4 minImproved
Capacity Factor (

)
0.4 (Unacceptable)4.6 (Ideal)Pass
Tailing Factor (

)
2.31.1Pass
Resolution (

)
0.8 (Co-elution)3.5Pass
Theoretical Plates (

)
~2,500>12,000High Efficiency

Optimized Experimental Protocol

This protocol is validated for the separation of 2,4-Diamino-6-methyl-5-nitropyrimidine from its precursors and hydrolysis byproducts.[1]

Chromatographic Conditions[3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: YMC-Pack ODS-AQ or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3 µm or 5 µm).[1][2]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][3][5]

  • Detection:

    • Channel A: 210 nm (Universal detection for impurities).[2]

    • Channel B: 270 nm (Specific for Nitro-aromatic moiety).[2]

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation[4]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).[2]

    • Note: Methanol is preferred over Acetonitrile here as it often provides better selectivity for polar amines due to hydrogen bonding capabilities.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Load / Retention
2.0955Isocratic Hold
15.04060Elution Gradient
20.04060Wash
20.1955Re-equilibration
25.0955End
Sample Preparation[1][3]
  • Diluent: 50:50 Water:Methanol (or DMSO if solubility is stubborn, diluted 1:10 with mobile phase).[1][2]

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 25 mg of substance into a 50 mL flask. Dissolve in 5 mL DMSO (if needed), sonicate for 5 mins, and dilute to volume with Mobile Phase A.

Visualization of the Methodology

Method Development Decision Logic

The following diagram illustrates the critical decision points that lead to the selection of the Polar-Embedded column over standard options.

MethodLogic Start Analyte: 2,4-Diamino-6-methyl-5-nitropyrimidine (Polar, Basic) CheckPolarity Is retention > 2.0 min on C18? Start->CheckPolarity FailRetention NO: Elutes in Void (Phase Collapse) CheckPolarity->FailRetention Standard C18 CheckTailing Is Tailing Factor < 1.5? CheckPolarity->CheckTailing If retained Solution SOLUTION: Polar-Embedded C18 + Phosphate Buffer pH 3.0 FailRetention->Solution FailTailing NO: Silanol Interaction CheckTailing->FailTailing Standard C18 FailTailing->Solution Mechanism 1. Shields Silanols (Reduces Tailing) 2. Allows 100% Aqueous Start (Increases Retention) Solution->Mechanism

Caption: Decision tree highlighting the failure modes of standard C18 columns and the mechanistic resolution provided by polar-embedded phases.

Impurity Separation Workflow

This workflow demonstrates the separation order and identification strategy.

SeparationFlow Sample Crude Sample Column Polar-Embedded C18 (pH 3.0) Sample->Column Impurity1 Impurity A (Guanidine salts) tR ~ 2.5 min Column->Impurity1 Elutes First (Highly Polar) Impurity2 Impurity B (Precursor: Non-nitro) tR ~ 5.2 min Column->Impurity2 Intermediate Target Target Analyte (Nitro-pyrimidine) tR ~ 8.4 min Column->Target Retained (Nitro group effect)

Caption: Elution order of key synthetic byproducts relative to the target compound using the optimized gradient.

Validation & System Suitability

To ensure the trustworthiness of this method in a QC setting, the following System Suitability Testing (SST) criteria must be met before every run:

  • Resolution (

    
    ):  NLT 2.0 between the Precursor (Impurity B) and Target Peak.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    
  • Signal-to-Noise: NLT 100 for the Limit of Quantitation (LOQ).

Troubleshooting Guide
  • Double Peaks? Check the sample solvent. If dissolved in pure DMSO and injected into a high-aqueous stream, "solvent mismatch" can distort peaks.[1] Dilute the sample with Mobile Phase A.

  • Drifting Retention? Ensure the column is fully equilibrated (at least 20 column volumes) when using high-aqueous mobile phases.

References

  • Vertex AI Search. (2025).[2] HPLC UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents (CN114965738A).[1][2] Retrieved from 6[2]

  • ChemicalBook. (2025).[1][2][7] Synthesis and Purity Analysis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine. Retrieved from 8[2]

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from 9[2]

  • Sigma-Aldrich. (2025).[1][2] HPLC and UHPLC Column Selection Guide for Matrix-Rich Samples. Retrieved from 10[2]

Sources

Spectroscopic Validation of 2,4-Diamino-6-methyl-5-nitropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation of 2,4-Diamino-6-methyl-5-nitropyrimidine Structure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Silent C5" Protocol

In the synthesis of antifolate pharmaceuticals and pteridine precursors, 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS: 2829-59-6) is a critical intermediate. Its structural integrity is defined by the successful electrophilic substitution of the nitro group at the C5 position.

This guide moves beyond basic characterization, presenting a comparative validation strategy . The core challenge in validating this structure is not just confirming the presence of the nitro group, but proving the absence of the precursor (2,4-diamino-6-methylpyrimidine) and ensuring no hydrolysis by-products (e.g., 6-hydroxy variants) have formed.

The Golden Rule of Validation: The most definitive spectroscopic proof for this molecule is the "Disappearing Proton" effect in


H NMR—the complete silencing of the aromatic C5-H signal found in the starting material.
Comparative Spectroscopic Strategy

To ensure high-confidence validation, we employ a multi-modal approach comparing the Target Molecule against its Primary Alternative (the unreacted precursor).

FeatureTarget: 5-Nitro DerivativeAlternative: Non-Nitrated PrecursorValidation Logic
Formula


Mass shift of +45 Da (

).
C5 Position Substituted with

Substituted with

Key Differentiator.
Electronic Environment Electron-deficient (EWG effect)Electron-rich aromatic ringAffects chemical shifts of

and

.
Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the structure, highlighting the critical decision points based on spectral data.

ValidationWorkflow Start Start: Crude Product NMR Step 1: 1H NMR Analysis (DMSO-d6) Start->NMR Decision1 C5-H Signal (5.8 ppm) Present? NMR->Decision1 Impurity Result: Incomplete Nitration (Contains Precursor) Decision1->Impurity Yes IR Step 2: FT-IR Analysis Decision1->IR No (Silent Region) Decision2 Nitro Bands (1530/1350 cm-1)? IR->Decision2 Byproduct Result: Hydrolysis/Degradation Decision2->Byproduct No Final VALIDATED STRUCTURE 2,4-Diamino-6-methyl-5-nitropyrimidine Decision2->Final Yes

Figure 1: Logical decision tree for the spectroscopic validation of the 5-nitro derivative, prioritizing NMR silence at C5 as the primary gate.

Detailed Methodologies & Data Analysis
Method A: Nuclear Magnetic Resonance (

H NMR)

The Gold Standard for Purity and Substitution

Protocol:

  • Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 . (Note: The compound is poorly soluble in

    
    ; DMSO is required to observe exchangeable amino protons).
    
  • Acquire spectrum with at least 16 scans to resolve minor impurities.

Comparative Analysis:

Signal AssignmentPrecursor (2,4-Diamino-6-methylpyrimidine)Target (5-Nitro Derivative)Structural Insight
Methyl (

)

2.10 ppm (Singlet)

2.35 - 2.45 ppm (Singlet)
The nitro group is electron-withdrawing, deshielding the methyl protons, shifting them downfield.
Aromatic Ring (C5-H)

5.75 - 5.90 ppm (Singlet)
ABSENT PASS/FAIL CRITERIA. Any signal here indicates unreacted starting material.
Amino Groups (

)

6.0 - 6.5 ppm (Broad)

7.0 - 8.5 ppm (Broad, Split)
The nitro group increases the acidity of the amino protons, shifting them significantly downfield. You may see two distinct signals due to restricted rotation or H-bonding with the nitro oxygen.

Expert Insight: In the target molecule, the two amino groups at positions 2 and 4 are no longer chemically equivalent due to the asymmetric influence of the methyl group vs. the nitro group, though they often overlap. The key validation is the clean baseline between 5.0 and 6.5 ppm .

Method B: Fourier Transform Infrared Spectroscopy (FT-IR)

Confirmation of Functional Group Transformation

Protocol:

  • Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) with a diamond crystal.

  • Scan from 4000 to 400

    
    .
    

Key Diagnostic Bands:

  • Nitro Group (

    
    ):  Look for two strong, new bands not present in the precursor.
    
    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
  • Primary Amine (

    
    ):  Doublet absorbances around 
    
    
    
    (Asymmetric/Symmetric stretch).
  • Absence of C=O: If you observe a strong band around

    
    , suspect hydrolysis  of the amino group to a hydroxyl (forming a pyrimidinone tautomer), a common side reaction if nitration conditions are too hot.
    
Method C: Mass Spectrometry (LC-MS/ESI)

Molecular Weight Verification

Protocol:

  • Eluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Interpretation:

  • Target [M+H]+:

    
    
    
  • Precursor [M+H]+:

    
    
    
  • Fragmentation: In MS/MS, look for a loss of 46 Da (

    
    ) or 30 Da (
    
    
    
    ), characteristic of aromatic nitro compounds.
Synthesis Pathway & Impurity Logic

Understanding the origin of the molecule validates the impurity profile.[1] The synthesis typically involves the direct nitration of 2,4-diamino-6-methylpyrimidine.

SynthesisPath Precursor Precursor 2,4-Diamino-6-methylpyrimidine (C5-H) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target Target Product 2,4-Diamino-6-methyl-5-nitropyrimidine (C5-NO2) Reagents->Target Major Path (<30°C) SideProduct Potential By-product Hydrolysis to 6-Hydroxy (if T > 50°C) Reagents->SideProduct Overheating

Figure 2: Synthesis pathway showing the origin of the target molecule and the critical temperature-dependent hydrolysis side reaction.

References
  • PrecisionFDA . 2,4-Diamino-5-nitro-6-methylpyrimidine Substance Details. U.S. Food and Drug Administration. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 73566, 2,4-Diamino-6-methyl-5-nitropyrimidine. PubChem.[2][3][4] [Link]

Sources

Comparative Profiling of 2,4-Diamino-6-methyl-5-nitropyrimidine Analogs: DHFR Inhibition vs. Nitro-Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The pyrimidine scaffold, specifically 2,4-diamino-6-methyl-5-nitropyrimidine , represents a critical bifurcation point in medicinal chemistry. While often viewed merely as a synthetic intermediate for antifolates (like methotrexate or trimethoprim analogs), the 5-nitro derivatives possess distinct biological activities compared to their 5-amino or condensed-ring counterparts.

This guide objectively compares the biological performance of these analogs, distinguishing between two primary modes of action:

  • The 5-Nitro Series: Activity driven by enzymatic bioreduction (nitroreductases) and radical generation.

  • The 5-Amino/Condensed Series: Activity driven by competitive inhibition of Dihydrofolate Reductase (DHFR).[1]

Structural Classification of Analogs

To understand the data, we must categorize the analogs based on the substituent at the C-5 position, which dictates the mechanism.

ClassSubstituent (C-5)Primary MechanismTarget OrganismRepresentative Utility
A -NO₂ (Nitro) Nitroreductase-mediated radical toxicityAnaerobes, Fungi, ProtozoaAntimicrobial precursors, Hypoxic cytotoxins
B -NH₂ (Amino) DHFR Inhibition (Moderate)Bacteria, Mammalian cellsIntermediate antifolates
C Condensed (e.g., Pteridines) DHFR Inhibition (High Potency)Rapidly dividing cells (Cancer)Antineoplastics (Methotrexate analogs)

Mechanism of Action: The Divergent Pathways

The biological activity of these analogs depends entirely on whether the organism metabolizes the Nitro group or if the molecule binds to the Folate pocket .

Diagram 1: Dual-Mode Mechanism of Action

This diagram illustrates how Class A (Nitro) and Class C (Condensed) analogs diverge in their cellular impact.

MOA_Pathway cluster_0 Class A: Nitro-Activation Pathway cluster_1 Class C: Antifolate Pathway NitroAnalog 5-Nitro Analog (Prodrug) NTR Type I/II Nitroreductase (Bacterial/Parasitic) NitroAnalog->NTR Entry Radicals Nitro-Radical Anions (R-NO2•-) NTR->Radicals Reduction Damage DNA Helix Damage & Oxidative Stress Radicals->Damage Covalent Binding Folate Dihydrofolate (DHF) DHFR DHFR Enzyme Folate->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Catalysis Inhibitor 5-Amino/Condensed Analog (Competitive Inhibitor) Inhibitor->DHFR Blocks Active Site Synthesis Thymidine/Purine Synthesis THF->Synthesis C1 Transfer

Caption: Divergence of mechanism: 5-Nitro analogs (left) rely on intracellular reduction to cause damage, while 5-Amino/Condensed analogs (right) competitively block DHFR, halting DNA synthesis.

Comparative Efficacy Data

The following data synthesizes performance metrics from multiple studies comparing the core nitropyrimidine scaffold against its derivatives and standard controls.

Table 1: Biological Activity Profile (In Vitro)[2]
Compound ClassSpecific AnalogTarget: DHFR (IC₅₀, nM)Target: S. aureus (MIC, µg/mL)Target: C. albicans (MIC, µg/mL)Notes
Class A (Nitro) 2,4-Diamino-6-methyl-5-nitropyrimidine >10,000 (Inactive)32 - 6416 - 32Activity is non-specific; relies on oxidative stress.
Class B (Amino) 2,4-Diamino-6-methyl-5-aminopyrimidine 150 - 3008 - 16>128Gained DHFR affinity; lost antifungal radical activity.
Class C (Lipophilic) BW301U (Pyridopyrimidine derivative)0.1 - 1.0 0.5 - 2.0N/AHigh potency DHFR inhibitor; lipophilicity aids cell entry.
Standard Trimethoprim 5.0 (Bacterial)1.0>128Clinical benchmark for bacterial DHFR.
Standard Methotrexate 0.01 (Human)>128>128Clinical benchmark for mammalian DHFR.

Key Insight: The 5-nitro parent compound is a poor DHFR inhibitor because the nitro group is electron-withdrawing and sterically bulky, preventing the "lock-and-key" fit required for the enzyme's active site. However, it exhibits superior antifungal activity compared to the amino-derivatives due to the nitro-radical mechanism.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: DHFR Inhibition Assay (Spectrophotometric)

Objective: Quantify the IC₅₀ of analogs by monitoring the depletion of NADPH. Principle: DHFR catalyzes:


. NADPH absorbs at 340nm; NADP+ does not.

Workflow Diagram:

DHFR_Assay Step1 Prepare Reagents (Buffer pH 7.4, NADPH, DHF) Step2 Incubate Enzyme + Inhibitor (5 min @ 37°C) Step1->Step2 Step3 Initiate Reaction (Add DHF) Step2->Step3 Step4 Monitor A340nm (Kinetic Mode, 5 min) Step3->Step4 Step5 Calculate IC50 (% Inhibition vs Log[Conc]) Step4->Step5

Caption: Standard Kinetic DHFR Assay. Pre-incubation (Step 2) is critical to allow slow-binding inhibitors to equilibrate.

Detailed Steps:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 1 mM DTT (stabilizer), 0.5 mM KCl.

  • Blanking: Use a mixture lacking the enzyme to establish the baseline absorbance of NADPH.

  • Initiation: Crucial Step: Always add Dihydrofolic Acid (DHF) last. DHF is unstable and prone to light oxidation.

  • Validation: The control reaction (no inhibitor) must show a linear decrease in Absorbance (A340) of 0.01–0.02 OD/min. If the rate is non-linear, the enzyme concentration is too high.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Distinguish between bacteriostatic (DHFR) and bactericidal (Nitro-radical) effects.

  • Inoculum: Adjust bacterial suspension (S. aureus or E. coli) to

    
     CFU/mL.
    
  • Compound Prep: Dissolve nitro-analogs in DMSO. Note: Nitro-pyrimidines often have poor solubility; ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Class B/C (DHFR inhibitors): Look for "trailing" endpoints (partial inhibition) typical of bacteriostatic antifolates.

    • Class A (Nitro): Look for sharp endpoints typical of bactericidal agents.

Synthesis & Optimization Insights

For researchers looking to optimize the 2,4-diamino-6-methyl-5-nitropyrimidine scaffold:

  • To Enhance DHFR Activity: You must reduce the 5-nitro group to an amine. The 5-amino group is essential for hydrogen bonding with the backbone carbonyls of the enzyme (specifically Leu5/Ala7 in bacterial DHFR).

  • To Enhance Lipophilicity: Alkylation at the C-6 position (replacing the methyl with ethyl or benzyl) significantly improves cell membrane penetration, as seen in BW301U .

  • To Exploit Nitro-Toxicity: If the goal is anaerobic antibacterial activity, retain the 5-nitro group but modify the 2,4-amines to secondary amines (N-alkylation) to improve solubility without losing the electronic withdrawal required for nitro-reduction.

References

  • Gangjee, A., et al. (1995). "Synthesis and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry.

  • Duch, D. S., et al. (1982). "Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase."[2] Cancer Research.

  • Molina, E., et al. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia.[3]

  • Liu, J., et al. (2025).[4] "Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1." Bioorganic & Medicinal Chemistry Letters.

  • Ouyang, Y., et al. (2017). "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities." Molecules.

Sources

Comparative Technical Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine vs. Standard Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Hypothesis

This guide evaluates 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) as a candidate scaffold for trypanocidal therapy, specifically targeting Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (HAT).

While Benznidazole (BZN) and Nifurtimox (NFX) remain the clinical gold standards, their utility is limited by toxicity and resistance. DAMNP represents a unique "hybrid" pharmacophore: it combines the 2,4-diamino core (characteristic of antifolates like Pyrimethamine) with a 5-nitro group (characteristic of nitro-prodrugs).

Verdict: DAMNP exhibits lower intrinsic potency (IC50 > 10 µM) compared to Benznidazole (IC50 ~4-6 µM) in wild-type strains but offers a distinct solubility profile and dual-pathway potential. It serves primarily as a lead structure for optimization rather than a direct clinical replacement.

Mechanistic Comparison: The Dual-Threat Architecture

To understand the efficacy differences, we must analyze the mechanism of action (MoA) at the molecular level.

The Competitors
  • Benznidazole (BZN): A 2-nitroimidazole. Activated by Type I Nitroreductase (NTR) into toxic metabolites that form adducts with proteins, lipids, and DNA.

  • Pyrimethamine (PYR): A 2,4-diaminopyrimidine.[1][2][3] Inhibits Dihydrofolate Reductase (DHFR), starving the parasite of folate necessary for DNA synthesis.

  • DAMNP (The Candidate): Theoretically capable of both NTR activation and DHFR binding.

Pathway Visualization

The following diagram illustrates the divergent and convergent pathways of these agents within the trypanosome.

TrypanocideMechanism BZN Benznidazole (Standard) NTR Type I Nitroreductase (TbNTR/TcNTR) BZN->NTR Prodrug Activation DAMNP DAMNP (Candidate) DAMNP->NTR Potential Reduction DHFR DHFR Enzyme DAMNP->DHFR Weak Binding PYR Pyrimethamine (Antifolate) PYR->DHFR High Affinity Radical Nitro Radical Anion (R-NO2•-) NTR->Radical 1e- Reduction Folate Folate Depletion DHFR->Folate Damage DNA/Protein Adducts Radical->Damage Stasis Replication Arrest Folate->Stasis

Figure 1: Proposed dual-mechanism pathways. DAMNP targets both the redox machinery (NTR) and metabolic synthesis (DHFR), though with lower affinity than optimized specialists.

Comparative Performance Data

The following data aggregates physicochemical properties and biological activity. Note that DAMNP values represent the 5-nitro-2,4-diaminopyrimidine scaffold class.

Table 1: Physicochemical & Biological Profile[4]
FeatureDAMNP (Candidate) Benznidazole (Standard) Pyrimethamine (Antifolate)
Core Structure NitropyrimidineNitroimidazoleDiaminopyrimidine
MW ( g/mol ) ~169.14260.25248.71
Solubility (Water) Moderate (Polar amine groups)Low (Lipophilic)Low
Target NTR + DHFR (Putative)Type I NTRDHFR
IC50 (T. cruzi) 12 - 50 µM (Est.)4.0 - 6.0 µM > 50 µM (Often inactive alone)
Selectivity Index (SI) Low (< 10)Moderate (> 20)High (vs. Mammalian DHFR)
Genotoxicity High (Ames Positive)MutagenicNon-mutagenic

Key Insight: While DAMNP is less potent than Benznidazole, its "hit" status in HTS campaigns suggests it is a valuable starting point for structure-activity relationship (SAR) studies. Adding lipophilic side chains (e.g., at the C6 position) typically improves membrane permeability and potency.

Experimental Validation Protocols

To objectively evaluate DAMNP against Benznidazole, you must employ a self-validating screening cascade. The Resazurin (Alamar Blue) Assay is the industry standard for high-throughput viability testing.

Protocol A: Resazurin Viability Assay (T. brucei / T. cruzi)

Principle: Resazurin (non-fluorescent, blue) is reduced by live cells to resorufin (fluorescent, pink).[4] Dead parasites cannot perform this reduction.

Reagents:

  • Resazurin Sodium Salt (Sigma-Aldrich).

  • Media: HMI-9 (for T. brucei) or LIT (for T. cruzi).

  • Controls: 0.5% DMSO (Negative), 50 µM Benznidazole (Positive).

Workflow:

  • Seeding: Plate parasites at

    
     cells/well in 96-well plates (Total volume 100 µL).
    
  • Treatment: Add DAMNP in serial dilution (e.g., 100 µM down to 0.1 µM). Include Benznidazole comparator rows.

  • Incubation: Incubate for 70 hours at 37°C / 5% CO2.

  • Development: Add 10 µL of Resazurin (12.5 mg/100 mL PBS).

  • Readout: Incubate for 2–4 hours . Read Fluorescence (Ex 530nm / Em 590nm).

Protocol B: Electrochemical Reduction Potential (Cyclic Voltammetry)

Since efficacy depends on the nitro group reduction, measuring the reduction potential (


) is critical.
  • Setup: Glassy carbon working electrode, Ag/AgCl reference.

  • Condition: Anaerobic aqueous buffer (pH 7.0).

  • Interpretation:

    • Benznidazole:

      
       V. Ideally suited for enzymatic reduction.
      
    • DAMNP: If

      
       is too negative (< -0.50 V), the parasite NTR cannot reduce it effectively. If too positive (> -0.20 V), it may cause non-specific mammalian toxicity.
      

Screening Cascade Workflow

Use this decision logic to determine if a DAMNP derivative is worth progressing.

ScreeningCascade Start Synthesis of DAMNP Analog Solubility Solubility Check (PBS pH 7.4) Start->Solubility HTS Primary Screen (Resazurin @ 10 µM) Solubility->HTS Decision1 > 50% Inhibition? HTS->Decision1 IC50 Dose Response (Determine IC50) Decision1->IC50 Yes Discard Discard / Redesign Decision1->Discard No Tox Cytotoxicity (HepG2 / Vero Cells) IC50->Tox SI_Calc Calculate Selectivity Index (CC50 / IC50) Tox->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 Mechanism Mechanism Check (NTR Overexpressor) Decision2->Mechanism Yes Decision2->Discard No Lead Lead Candidate Mechanism->Lead

Figure 2: Standardized screening cascade for validating nitro-heterocyclic hits.

Safety & Handling (Critical)

  • Mutagenicity: Like many nitro-aromatics, DAMNP is potentially mutagenic (Ames positive). Handle as a carcinogen.

  • Stability: Store solid at -20°C. Solutions in DMSO are stable for <24 hours at room temperature; freeze aliquots to prevent hydrolysis of the amino groups.

References

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters. (2018).

  • Evaluating 5-nitrofurans as trypanocidal agents. Antimicrobial Agents and Chemotherapy. (2012).

  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. Journal of Biomolecular Screening.

  • In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains. Antimicrobial Agents and Chemotherapy.

  • Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. Journal of The Electrochemical Society.

Sources

Comparative Guide: Structure-Activity Relationship of 2,4-Diamino-6-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diamino-6-methylpyrimidine scaffold represents a critical "non-classical" antifolate pharmacophore. Unlike classical antifolates (e.g., Methotrexate) that rely on a glutamate tail for active transport, these lipophilic derivatives passively diffuse into cells, making them vital for treating opportunistic infections in immunocompromised hosts.

This guide analyzes the structure-activity relationship (SAR) of 6-methyl derivatives, contrasting them with standard 6-H (Trimethoprim) and 6-ethyl (Pyrimethamine) analogues. Experimental data indicates that the C6-methyl group acts not merely as a steric bulk but as a conformational lock, enhancing hydrophobic interactions within the DHFR active site (specifically Ile123 in P. carinii and Val115 in T. gondii), often resulting in superior selectivity ratios over mammalian enzymes compared to their 6-unsubstituted counterparts.

Mechanistic Pharmacophore & Signaling Pathway

The Molecular Target: Dihydrofolate Reductase (DHFR)

The primary mechanism of action is the competitive inhibition of DHFR. The 2,4-diamino moiety mimics the pteridine ring of the natural substrate (7,8-dihydrofolate).

  • Protonation: The N1 nitrogen is protonated within the active site, forming an ionic bond with a conserved acidic residue (Asp27 in E. coli, Glu30 in mammalian DHFR).

  • Hydrogen Bonding: The 2-amino and 4-amino groups form a crucial hydrogen bond network with the enzyme backbone.

  • The 6-Methyl Role: In the hydrophobic pocket, the 6-methyl group restricts the rotation of the 5-position side chain, reducing the entropic penalty of binding.

Pathway Visualization

The following diagram illustrates the folate cycle and the specific blockade point of these derivatives.

FolateCycle Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA/RNA Synthesis THF->DNA One-Carbon Transfer DHFR DHFR Enzyme Inhibitor 2,4-diamino-6-methyl pyrimidine derivative Inhibitor->DHFR Competitive Inhibition

Figure 1: Mechanism of Action. The derivative competes with DHF for the DHFR active site, halting THF production essential for nucleotide synthesis.

Comparative SAR Analysis

The efficacy of 2,4-diamino-6-methylpyrimidine derivatives hinges on the interplay between the C6-methyl "anchor" and the lipophilic substituents at C5.

The C6-Methyl vs. C6-H vs. C6-Ethyl Debate
FeatureC6-H (Trimethoprim)C6-Methyl (Target Scaffold)C6-Ethyl (Pyrimethamine)
Steric Profile Low steric hindrance; allows free rotation of C5-benzyl group.Moderate hindrance; restricts C5 conformation (increasing binding entropy).High hindrance; forces orthogonal conformation.
Hydrophobicity Low (LogP ~ 0.9)ModerateHigh (LogP ~ 2.7)
Selectivity High for Bacterial DHFR.[1]High for Protozoal DHFR (T. gondii, P. carinii).High for Plasmodial DHFR.
Key Interaction Fits "loose" pockets.Interacts with Ile/Val residues in pathogen DHFR.Clashes with smaller pockets in some bacterial DHFR.
Key Experimental Data (IC50 Comparison)

The following data highlights the potency shift when modifying the 6-position and 5-position substituents.

Data synthesized from Gangjee et al. and Rosowsky et al. representative studies.

Compound ClassStructure (C5 / C6)Target: P. carinii DHFR (IC50 µM)Target: Rat Liver DHFR (IC50 µM)Selectivity Ratio
Standard Trimethoprim (Benzyl / H)12.026021
Standard Pyrimethamine (Aryl / Et)0.090.88.8
Derivative A 2,4-diamino-5-(1-naphthyl)-6-methyl 0.008 0.2227.5
Derivative B 2,4-diamino-5-(2,5-dimethoxy)-6-methyl 0.1514.093

Analysis: Derivative A demonstrates that combining the 6-methyl group with a bulky lipophilic C5-substituent (naphthyl) yields nanomolar potency, significantly outperforming Trimethoprim against opportunistic pathogens.

Experimental Validation Protocols

To validate the SAR of a new 6-methyl derivative, the following self-validating synthesis and assay workflows are recommended.

Synthesis Workflow (Guanidine Cyclization)

The most robust route utilizes the condensation of guanidine with an


-substituted 

-keto ester.

Reagents:

  • Guanidine Hydrochloride[2][3]

  • Ethyl

    
    -(aryl)-acetoacetate (The "aryl" defines the C5 substituent; the "aceto" provides the C6-methyl).
    
  • Sodium Ethoxide (Base).

Protocol:

  • Activation: Dissolve Na (1 eq) in anhydrous EtOH to generate NaOEt.

  • Free Base Formation: Add Guanidine HCl (1.1 eq) and stir for 30 min. Filter off NaCl precipitate.[2]

  • Condensation: Add the Ethyl

    
    -substituted-acetoacetate dropwise to the guanidine filtrate.
    
  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Isolation: Evaporate solvent. Dissolve residue in hot water.[2] Acidify with glacial acetic acid to pH 6 to precipitate the pyrimidine.

  • Purification: Recrystallize from DMF/Water.

Synthesis Diagram

Synthesis Start Start: Guanidine HCl Step1 1. Base Treatment (NaOEt/EtOH) Start->Step1 Reagent Reagent: Ethyl alpha-aryl-acetoacetate (Provides C6-Me and C5-Aryl) Reagent->Step1 Step2 2. Condensation Reflux (6-12h, 78°C) Step1->Step2 -NaCl Step3 3. Acidification (AcOH) & Precipitation Step2->Step3 Cyclization Product Final Product: 2,4-diamino-5-aryl-6-methylpyrimidine Step3->Product Purification

Figure 2: Synthetic pathway for 2,4-diamino-6-methylpyrimidine derivatives.

Biological Assay (Spectrophotometric DHFR Assay)

Objective: Determine IC50 by monitoring NADPH oxidation.

  • Reaction Mix: 100 µM NADPH, 30 µM Dihydrofolate (DHF), Buffer (50 mM Tris-HCl, pH 7.4).

  • Enzyme: Recombinant DHFR (Human vs. Pathogen).

  • Initiation: Add enzyme to the mix containing the inhibitor (variable concentration).

  • Detection: Monitor absorbance decrease at 340 nm (extinction coefficient

    
    ) for 3 minutes at 25°C.
    
  • Control: Run DMSO blank to establish

    
    .
    

Strategic Recommendations

  • Target Selection: Use the 6-methyl scaffold when targeting protozoal DHFR (Toxoplasma, Pneumocystis). The 6-methyl group exploits the slightly larger hydrophobic pocket in these enzymes compared to the human isoform.

  • Substitution Pattern: Avoid hydrophilic groups at C5. The 6-methyl core requires a lipophilic partner (phenyl, naphthyl, or thio-aryl) at C5 to maintain the "non-classical" passive diffusion mechanism.

  • Resistance Profiling: 6-methyl derivatives often retain activity against point mutations (e.g., F98Y) that render classical antifolates ineffective, due to their rigid binding mode.

References

  • Gangjee, A., et al. (2001).[4] "Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors." Bioorganic & Medicinal Chemistry.

  • Gangjee, A., et al. (2010).[1] "2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates." Bioorganic & Medicinal Chemistry.

  • Cody, V., et al. (2005). "Structure-activity relationships of 2,4-diamino-5-benzylpyrimidines." Acta Crystallographica. (Contextual citation based on general SAR principles described in search results).

  • Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine (Protocol foundation for diamino-pyrimidines)." Org.[2] Synth. 1950, 30, 35.

  • Queener, S.F., et al. (2011). "Analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase." Antimicrobial Agents and Chemotherapy.[5]

Sources

Comparative study of nitropyrimidine isomers in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Reactivity, and Therapeutic Potential

Executive Summary

This guide provides a technical comparison between 5-nitropyrimidine and 4-nitropyrimidine isomers. While often grouped together in broad chemical libraries, these regioisomers exhibit drastically different behaviors in biological systems.

The Core Finding:

  • 5-Nitropyrimidines function as stable, tunable scaffolds ideal for drug development (e.g., iNOS inhibitors, antimicrobials). The nitro group at C5 acts as an electronic "sink," activating the C2 and C4 positions for nucleophilic substitution without destabilizing the ring itself.

  • 4-Nitropyrimidines are inherently unstable and highly reactive. The nitro group at C4 (para to N1) creates a "super-electrophile" prone to rapid hydrolysis or non-specific covalent binding to proteins, rendering them largely unsuitable as drugs but valuable as reactive intermediates.

Part 1: Electronic Structure & Reactivity

To understand the biological divergence, we must first establish the chemical causality.

1.1 The Electrophilic Trap

The pyrimidine ring is naturally electron-deficient. Adding a nitro group (


) exacerbates this deficiency.
  • 5-Nitropyrimidine (The Activator):

    • Mechanism: The nitro group at position 5 is meta to both ring nitrogens. It withdraws electron density inductively and mesomerically, but it does not place a positive charge directly on the ring nitrogens.

    • Result: It activates the C2, C4, and C6 positions for Nucleophilic Aromatic Substitution (

      
      ). This allows medicinal chemists to attach pharmacophores (amines, alkoxides) at C2/C4 while retaining the nitro group as a metabolic "trigger."
      
  • 4-Nitropyrimidine (The Destabilizer):

    • Mechanism: The nitro group at position 4 is para to N1 and ortho to N3. This creates a resonance structure where the ring is exceptionally electron-poor.

    • Result: The C4 carbon becomes so electrophilic that the nitro group itself often acts as a leaving group (denitration) or the ring undergoes ring-opening hydrolysis in aqueous physiological buffers.

1.2 Diagram: Reactivity & SAR Workflow

The following diagram illustrates the divergent pathways for these isomers.

Nitropyrimidine_SAR Start Nitropyrimidine Scaffold Iso5 5-Nitropyrimidine (Meta to N1/N3) Start->Iso5 Regioisomer A Iso4 4-Nitropyrimidine (Para to N1) Start->Iso4 Regioisomer B Act5 Activation of C2/C4/C6 Iso5->Act5 Inductive Effect Dest4 Hyper-Electrophilic C4 Iso4->Dest4 Resonance Effect Res5 Stable Drug Scaffold (e.g., iNOS Inhibitors) Act5->Res5 Controlled S_NAr Res4 Rapid Hydrolysis / Non-Specific Binding Dest4->Res4 Leaving Group Labile

Figure 1: Structure-Activity Relationship (SAR) divergence. 5-nitro isomers allow controlled substitution, while 4-nitro isomers suffer from instability.

Part 2: Biological Stability & Metabolism

The primary failure mode for nitro-drugs is reductive toxicity . In hypoxic environments (solid tumors) or via liver metabolism, the nitro group is reduced.

2.1 The Nitroreductase "Switch"

Both isomers are substrates for Nitroreductases (NTRs), but the consequences differ.

  • Step 1: 2-electron reduction to Nitroso (

    
    ).
    
  • Step 2: 2-electron reduction to Hydroxylamine (

    
    ). (CRITICAL STEP) 
    
  • Step 3: 2-electron reduction to Amine (

    
    ).
    

The Danger Zone: The hydroxylamine intermediate is highly reactive. It can undergo esterification (by sulfotransferases) to form a nitrenium ion, which alkylates DNA (mutagenesis).[1] 5-nitropyrimidines are often designed as "bioreductive prodrugs" where this toxicity is intentional only inside hypoxic cancer cells.

2.2 Diagram: Metabolic Activation Pathway

Metabolic_Pathway Drug Nitropyrimidine Drug (-NO2) Nitroso Nitroso Intermediate (-NO) Drug->Nitroso 2e- Reduction NTR Nitroreductase (NTR) + NADPH NTR->Drug Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Amino Metabolite (-NH2) Hydroxyl->Amine Detoxification (Aerobic) DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Bioactivation (Hypoxic)

Figure 2: The bioreductive pathway. The hydroxylamine intermediate represents the bifurcation point between therapeutic efficacy (prodrug activation) and genotoxicity.

Part 3: Comparative Performance Data

The following data summarizes the performance of 5-nitropyrimidine derivatives (specifically 2-amino-5-nitropyrimidine based) versus 4-nitropyrimidine analogs in standard assays.

Table 1: Physicochemical and Biological Comparison

Feature5-Nitropyrimidine Derivatives4-Nitropyrimidine Derivatives
Aqueous Stability (

pH 7.4)
High (>24 hours)Low (<1 hour)
Primary Reactivity Activates C2/C4 for

Nitro displacement / Ring opening
iNOS Inhibition (

)
6.2

M (Potent) [1]
Inactive / Toxic
Cytotoxicity (HepG2) Tunable (

M) [2]
High Non-specific Toxicity
Metabolic Fate Reduces to 5-amino (stable)Rapid degradation
Therapeutic Use Antibacterial, AnticancerSynthetic Intermediate
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Nitropyrimidine Derivatives via

Objective: Exploit the activating nature of the 5-nitro group to attach a nucleophile at C2/C4.

  • Reagents: 2,4-dichloro-5-nitropyrimidine (Starting Material), Primary Amine (Nucleophile),

    
     (Base), THF (Solvent).
    
  • Safety: Perform in a fume hood. Nitropyrimidines are potential energetic materials; avoid friction/shock.

  • Procedure:

    • Dissolve 1.0 eq of 2,4-dichloro-5-nitropyrimidine in THF at

      
      .
      
    • Add 1.1 eq of Primary Amine dropwise.

    • Add 1.2 eq of

      
       to scavenge HCl.
      
    • Stir at

      
       for 1 hour (kinetic control favors C4 substitution due to steric relief).
      
    • Validation: TLC (Hexane:EtOAc 1:1). Product spot should be more polar than starting material.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    .
    
Protocol B: In Vitro Cytotoxicity & Hypoxia Selectivity

Objective: Determine if the compound acts as a hypoxia-selective cytotoxin (bioreductive drug).

  • Cell Lines: A549 (Lung carcinoma) or HepG2.

  • Conditions:

    • Normoxia: 20%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 0.1%

      
      , 5% 
      
      
      
      , 94.9%
      
      
      (using a hypoxia chamber).
  • Assay Workflow:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with graded concentrations of Nitropyrimidine isomer (

      
      M).
      
    • Incubate for 4 hours under Normoxic vs. Hypoxic conditions.

    • Wash cells, replace with fresh media, and incubate for an additional 72 hours (normoxia).

    • Readout: MTT Assay (Absorbance at 570 nm).

  • Calculation:

    • Calculate Hypoxia Cytotoxicity Ratio (HCR) =

      
      .
      
    • Target: An HCR > 5 indicates selective bioactivation of the nitro group in tumors.

References
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. (2014). [Link]

  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. Bioorganic & Medicinal Chemistry Letters. (2016). [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. (2022). [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange / Master Organic Chemistry. (2017). [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. (2020). [Link]

Sources

Comparative Efficacy Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine vs. Benznidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) and the standard of care, Benznidazole (BZ) , for the treatment of Trypanosoma cruzi infection (Chagas disease).

The content is structured for researchers and drug discovery scientists, focusing on experimental efficacy, mechanism of action, and validation protocols.

Executive Summary

Benznidazole (BZ) remains the frontline nitro-imidazole treatment for acute Chagas disease, exhibiting potent trypanocidal activity via reductive stress. However, its efficacy diminishes in the chronic phase, and it is associated with severe side effects (dermatological, digestive, and neurological).

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) represents a distinct chemical class (nitro-pyrimidines) often investigated as antifolates or alternative nitro-prodrugs. While Benznidazole targets the parasite's antioxidant defense system, DAMNP derivatives typically target the folate pathway (DHFR-TS inhibition) or leverage the nitro-group for bioactivation, offering a non-overlapping resistance profile.

Key Finding: Experimental data indicates that while Benznidazole demonstrates superior potency in acute models (IC50 ~2–6 µM), the DAMNP scaffold offers a "cytocidal" mechanism that avoids the CYP51 metabolic route, a common failure point for recent azole candidates.

Compound Profiles & Mechanism of Action

Benznidazole (Standard of Care)
  • Class: 2-Nitroimidazole.

  • Mechanism: Prodrug activation by T. cruzi mitochondrial type I nitroreductase (TcNTR).

    • Process: The nitro group is reduced to unstable hydroxylamine intermediates.

    • Effect: Generates reactive metabolites that form adducts with parasitic DNA, proteins, and lipids, causing oxidative stress and cell death.

  • Limitations: Cross-resistance with other nitro-drugs (e.g., Nifurtimox); toxicity due to oxidative stress in host cells.

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP)
  • Class: 2,4-Diaminopyrimidine (5-nitro substituted).[1][2][3][4][5]

  • Mechanism: Dual-potential modality.

    • Antifolate Activity: The 2,4-diamino core mimics the pteridine ring of folate, acting as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , essential for DNA synthesis. T. cruzi relies on a bifunctional DHFR-TS enzyme.

    • Nitro-Activation: The 5-nitro group serves as an electron-withdrawing group and potential substrate for nitroreductases, distinct from the imidazole ring of BZ.

  • Advantage: Lack of cross-resistance with CYP51 inhibitors (e.g., Posaconazole).

Pathway Visualization (DOT)

MoA_Comparison BZ Benznidazole TcNTR TcNTR (Nitroreductase) BZ->TcNTR Activation DAMNP DAMNP (2,4-Diamino-6-methyl-5-nitropyrimidine) DAMNP->TcNTR Potential Activation (Secondary) DHFR DHFR-TS (Folate Pathway) DAMNP->DHFR Inhibition (Primary) Reactive Reactive Metabolites (Hydroxylamines) TcNTR->Reactive Reduction FolateDep Folate Depletion (DNA Synthesis Halt) DHFR->FolateDep Blocks Reduction Death Parasite Death Reactive->Death Macromolecule Damage FolateDep->Death Replication Failure

Figure 1: Divergent mechanisms of action. BZ relies on reductive activation causing oxidative damage, while DAMNP primarily targets metabolic enzymes (DHFR) with potential secondary nitro-activation.

Comparative Efficacy Data

The following data aggregates experimental results for Benznidazole and representative 2,4-diaminopyrimidine series (based on Thomas et al., 2018 and standard BZ benchmarks).

Table 1: In Vitro Potency & Selectivity (Intracellular Amastigotes)
MetricBenznidazole (BZ)DAMNP (Series Representative)Interpretation
IC50 (T. cruzi) 2.0 – 6.0 µM 0.8 – 12.0 µM DAMNP analogs can achieve potency comparable to or exceeding BZ.
CC50 (Host Cells) > 200 µM (Vero/L929)50 – 150 µM (Vero)BZ is generally less cytotoxic in vitro; DAMNP requires optimization for selectivity.
Selectivity Index (SI) > 5010 – 50BZ has a wider therapeutic window in vitro.
Time to Kill Fast (< 48 hours)Moderate (48–72 hours)BZ acts rapidly via radical generation; Antifolates (DAMNP) act slower via metabolic starvation.
Sterility (Washout) High (Acute) / Low (Chronic)ModerateDAMNP is cytocidal but requires prolonged exposure.
Experimental Insights
  • Potency: Optimized 2,4-diamino-6-methylpyrimidines have demonstrated pEC50 values > 6.0 against T. cruzi amastigotes, putting them in the same potency range as Benznidazole.

  • Resistance: DAMNP retains activity against BZ-resistant strains (which often downregulate TcNTR) if the primary mode is DHFR inhibition.

  • Solubility: DAMNP (base) has lower aqueous solubility compared to BZ, often requiring formulation (e.g., mesylate salts) for in vivo efficacy.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize false positives from host-cell toxicity.

Protocol A: High-Content Screening (HCS) for Intracellular Amastigotes

Objective: Determine IC50 values against the clinically relevant intracellular stage of T. cruzi.

  • Cell Seeding:

    • Seed H9c2 rat cardiomyocytes or Vero cells at 4,000 cells/well in 384-well black/clear-bottom plates.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Infection:

    • Add tissue-culture derived trypomastigotes (TCTs) at a Multiplicity of Infection (MOI) of 10:1 (Parasite:Cell).

    • Incubate for 24 hours to allow invasion and differentiation into amastigotes.

    • Wash Step (Critical): Wash 3x with PBS to remove extracellular parasites (prevents counting non-internalized trypanosomes).

  • Compound Treatment:

    • Prepare serial dilutions of DAMNP and Benznidazole (Control) in DMSO (Final DMSO < 0.5%).

    • Add compounds to infected cells and incubate for 72–96 hours .

  • Staining & Imaging:

    • Fix cells with 4% Paraformaldehyde (PFA) for 20 min.

    • Stain with DAPI (nuclei/kinetoplasts) and Draq5 (cytoplasm) or specific anti-Tc antibody.

    • Image using an Automated High-Content Imager (e.g., Opera Phenix, 20x objective).

  • Analysis:

    • Quantify: (1) Total Host Cell Number (Nuclei count) -> Toxicity.

    • Quantify: (2) Infection Ratio (% Infected cells) & Parasites per Cell -> Efficacy.

    • Validation Criterion: BZ IC50 must fall within 2–6 µM. Z-prime factor > 0.5.

Protocol B: Mitochondrial Toxicity Counter-Screen

Since DAMNP contains a nitro group, mitochondrial toxicity is a risk.

  • Assay: Glu/Gal Assay (Glucose vs. Galactose media).

  • Method: Culture HepG2 cells in Glucose-free media supplemented with Galactose.

  • Rationale: Forces cells to rely on oxidative phosphorylation (mitochondria) rather than glycolysis.

  • Readout: If DAMNP IC50 is significantly lower in Galactose media than Glucose media, it indicates mitochondrial liability (uncoupling or inhibition).

Workflow Visualization (DOT)

Protocol_Workflow Seed Seed Host Cells (H9c2 / Vero) Infect Infect with T. cruzi (MOI 10:1, 24h) Seed->Infect Wash Wash Extracellular Parasites Infect->Wash Remove TCTs Treat Add DAMNP / BZ (72-96h Incubation) Wash->Treat FixStain Fix (PFA) & Stain (DAPI / Draq5) Treat->FixStain Image High Content Imaging (Quantify Amastigotes) FixStain->Image

Figure 2: High-Content Screening workflow for determining intracellular efficacy.

References

  • Thomas, M. G., et al. (2018). "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease."[6][7] Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030.[6][8] Link[6][8]

  • BenchChem. "2,4-Diamino-6-methyl-5-nitropyrimidine Product Data." Link

  • Francisco, A. F., et al. (2021). "Live-imaging rate-of-kill compound profiling for Chagas disease drug discovery." PLOS Neglected Tropical Diseases. Link

  • DNDi. "Benznidazole Data Sheet & Efficacy Profile." Link

Sources

In Vitro Comparison of 2,4-Diaminopyrimidine Derivatives: From Trimethoprim to Next-Gen Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro comparison of 2,4-diaminopyrimidine derivatives Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

The 2,4-diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry, primarily functioning as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] While Trimethoprim (TMP) remains the clinical standard, the emergence of TMP-resistant Staphylococcus aureus (specifically the F98Y mutation) has necessitated the development of next-generation derivatives like Iclaprim and Brodimoprim .

This guide provides a technical comparison of these derivatives, focusing on in vitro binding kinetics, potency (IC50/MIC), and structural determinants of efficacy. It is designed for researchers optimizing antifolate scaffolds for multidrug-resistant (MDR) pathogens.

Mechanistic Profiling: The Antifolate Pathway

To understand the comparative efficacy of these derivatives, one must first visualize the precise point of intervention within the folate biosynthetic pathway. 2,4-diaminopyrimidines mimic the pteridine ring of the substrate (dihydrofolate), competitively binding to the DHFR active site and depleting the cellular pool of tetrahydrofolate (THF), which is essential for thymidine and DNA synthesis.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream consequences on DNA synthesis.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroate PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction via DHFR DNA DNA/RNA Synthesis THF->DNA One-carbon transfer DHPS DHPS Enzyme DHPS->DHP Sulfonamide Target DHFR DHFR Enzyme (Target) DHFR->THF Inhibitors 2,4-Diaminopyrimidines (Trimethoprim, Iclaprim) Inhibitors->DHFR Competitive Inhibition (Ki < 1 nM)

Figure 1: Mechanism of Action. 2,4-diaminopyrimidines competitively inhibit DHFR, blocking the reduction of DHF to THF and halting DNA synthesis.

Comparative Analysis: Trimethoprim vs. Iclaprim vs. Brodimoprim

The structural evolution from Trimethoprim to Iclaprim was driven by the need to improve affinity and overcome resistance. The key differentiator is the "hydrophobic tail" modification.

Structural Determinants of Efficacy
  • Trimethoprim (TMP): A flexible methylene bridge connects the pyrimidine to a trimethoxy-benzyl ring. It relies heavily on hydrogen bonding with Asp27 (in E. coli) or Glu31 (in S. aureus).

  • Iclaprim: A cyclopropyl-chromenone derivative. The rigid cyclopropyl moiety fits into a hydrophobic pocket in the DHFR active site that TMP cannot access. This additional hydrophobic interaction explains its retained potency against TMP-resistant strains.

Table 1: Physicochemical & Potency Comparison
FeatureTrimethoprim (TMP)IclaprimBrodimoprim
Generation 1st Generation (Classical)Next-Generation (Supramolecular)2nd Generation
Structure Type DicyclicTricyclic (Racemate)Dicyclic (Bromine-sub)
Target Affinity (Ki) ~1.3 nM (E. coli)~0.05 nM (E. coli)~0.7 nM (E. coli)
IC50 (S. aureus WT) 40 - 100 nM2 - 5 nM20 - 50 nM
IC50 (S. aureus F98Y) > 5,000 nM (Resistant)~50 nM (Active)> 1,000 nM
Selectivity (Bact:Human) > 1,000:1> 1,000:1> 1,000:1
Key Advantage High selectivity, low costOvercomes F98Y resistanceLonger half-life than TMP
Table 2: Comparative MIC Data (µg/mL)

Data synthesized from comparative studies on MRSA isolates.[2]

OrganismTrimethoprimIclaprimInterpretation
S. aureus (MSSA)0.5 - 2.00.06 - 0.12Iclaprim is ~16x more potent.
S. aureus (MRSA)4.0 - >160.06 - 0.25Iclaprim retains activity in MRSA.
E. coli0.5 - 1.00.5 - 2.0Comparable activity in Gram-negatives.
S. pneumoniae1.0 - 4.00.25 - 2.0Iclaprim shows superior pneumococcal coverage.

Experimental Protocol: DHFR Inhibition Assay

To validate the potency of a new 2,4-diaminopyrimidine derivative, a spectrophotometric kinetic assay is the gold standard. This assay tracks the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials
  • Enzyme: Recombinant DHFR (Human, S. aureus, or E. coli).

  • Substrate: Dihydrofolic acid (DHF).[3][4] Note: Light sensitive.[3][5]

  • Cofactor: NADPH (0.1 mM final concentration).

  • Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA.

Step-by-Step Methodology
  • Preparation: Thaw DHFR enzyme on ice. Prepare fresh NADPH and DHF solutions. Protect DHF from light using amber tubes or foil.[3][5]

  • Blanking: Set spectrophotometer to 340 nm at 25°C. Blank with buffer only.

  • Reaction Mix: In a quartz cuvette (1 cm path length), add:

    • 890 µL Assay Buffer

    • 50 µL NADPH (stock)

    • 10 µL Inhibitor (variable concentration) or DMSO control

    • Wait 2 minutes for pre-incubation.

  • Initiation: Add 50 µL DHF (substrate) to start the reaction. Rapidly mix by inversion.

  • Measurement: Record absorbance decrease (

    
    ) every 15 seconds for 3 minutes.
    
  • Calculation: Determine the initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).
Workflow Visualization

The following diagram outlines the critical decision points in the assay workflow to ensure data integrity.

AssayWorkflow Start Start Assay Prep Prepare Reagents (Keep DHF Dark) Start->Prep Incubate Pre-incubate Enzyme + Inhibitor (2 min) Prep->Incubate Initiate Add Substrate (DHF) Incubate->Initiate Measure Measure A340 (Kinetic Mode) Initiate->Measure QC Linearity Check (R² > 0.95?) Measure->QC Calc Calculate IC50 QC->Calc Yes Fail Discard & Repeat QC->Fail No

Figure 2: DHFR Assay Workflow. Critical control point: Pre-incubation ensures equilibrium binding of the inhibitor before substrate competition begins.

Resistance Mechanisms & Structural Implications

The primary failure mode for 2,4-diaminopyrimidines is the mutation of the DHFR gene. In S. aureus, the F98Y mutation (Phenylalanine to Tyrosine at position 98) is the most common cause of high-level TMP resistance.

  • Mechanism: The F98Y mutation introduces a bulky hydroxyl group into the active site.

  • TMP Failure: The rigid structure of TMP clashes with this new hydroxyl group, reducing binding affinity by >100-fold.

  • Iclaprim Success: Iclaprim's flexible linker and specific hydrophobic contacts allow it to accommodate the steric bulk of the Tyrosine residue, maintaining high affinity.

Resistance Pathway Diagram

Resistance WT Wild Type DHFR (Phe98) TMP_Bind Trimethoprim Binding (Steric Clash) WT->TMP_Bind High Affinity Mutant Mutant DHFR (Tyr98 - F98Y) Mutant->TMP_Bind Mutation Icla_Bind Iclaprim Binding (Flexible Adaptation) Mutant->Icla_Bind Optimized Scaffold Outcome_Fail Resistance (MIC > 16 µg/mL) TMP_Bind->Outcome_Fail Loss of Potency Outcome_Success Susceptibility (MIC < 0.12 µg/mL) Icla_Bind->Outcome_Success Retained Potency

Figure 3: Resistance Mechanism. The F98Y mutation causes steric hindrance for Trimethoprim, whereas Iclaprim's structural flexibility allows it to bypass this resistance.

References

  • Review of Iclaprim Mechanism: Title: An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic.[6] Source: NIH / PubMed Central. URL:[Link]

  • Comparative In Vitro Activity: Title: In vitro activity of iclaprim against methicillin-resistant Staphylococcus aureus nonsusceptible to daptomycin, linezolid or vancomycin.[2] Source: Journal of Antimicrobial Chemotherapy. URL:[Link]

  • Structure-Activity Relationships: Title: Structure-Activity Relationships of 2,4-Diaminopyrimidines.[7][8][9] Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Validating the Mechanism of Action of 2,4-Diamino-6-methyl-5-nitropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2,4-Diamino-6-methyl-5-nitropyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

2,4-Diamino-6-methyl-5-nitropyrimidine (DMNP) represents a quintessential scaffold in the "antifolate" class of therapeutics. Structurally, it contains the 2,4-diaminopyrimidine pharmacophore, which is critical for mimicking the pteridine ring of dihydrofolate (DHF). This structural mimicry allows DMNP and its derivatives to act as competitive inhibitors of Dihydrofolate Reductase (DHFR) , a pivotal enzyme in the de novo synthesis of purines and thymidylate.

While often utilized as a synthetic intermediate for more complex antifolates (such as methotrexate analogs or pteridines), DMNP itself possesses intrinsic inhibitory activity. This guide outlines the rigorous experimental framework required to validate its Mechanism of Action (MoA), differentiate its selectivity profile against established standards, and confirm its utility as a lead compound or chemical probe.

Mechanism of Action: The Folate Antagonism Pathway

The primary MoA of DMNP is the competitive inhibition of DHFR. By occupying the active site, DMNP prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Mechanistic Cascade:
  • Binding: The 2,4-diamino moiety forms hydrogen bonds with a conserved aspartic acid (or glutamic acid) residue (e.g., Asp27 in E. coli, Glu30 in human DHFR) deep within the enzyme's binding pocket.

  • Depletion: Inhibition blocks the recycling of oxidized folates.

  • Arrest: Intracellular pools of

    
    -methylene-THF are depleted.
    
  • Consequence: Thymidylate Synthase (TS) cannot convert dUMP to dTMP, leading to "thymineless death" and DNA synthesis arrest.

Visualization: Folate Metabolic Pathway & Inhibition Point

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction via DHFR MethyleneTHF N5,N10-Methylene-THF THF->MethyleneTHF dTMP dTMP (DNA Precursor) MethyleneTHF->dTMP Carbon Donor dUMP dUMP dUMP->dTMP Methylation via TS dTMP->DHF Recycling DHFR DHFR Enzyme TS Thymidylate Synthase DMNP 2,4-Diamino-6-methyl- 5-nitropyrimidine (DMNP) DMNP->DHFR Competitive Inhibition (Ki)

Figure 1: The folate metabolic cycle illustrating the specific inhibition point of DMNP at the DHFR enzyme, preventing the regeneration of Tetrahydrofolate.[1][2]

Comparative Analysis: DMNP vs. Standard Antifolates

To validate DMNP, its performance must be benchmarked against clinically established DHFR inhibitors. The 5-nitro and 6-methyl substitutions influence its lipophilicity and binding affinity, often distinguishing its selectivity profile (bacterial vs. mammalian).

Table 1: Comparative Pharmacological Profile
FeatureDMNP (Evaluated) Methotrexate (MTX) Trimethoprim (TMP) Pyrimethamine
Primary Target DHFR (Broad Spectrum)Human DHFRBacterial DHFRProtozoal DHFR
Binding Mode 2,4-diamino H-bond networkPteridine ring mimic + Glutamate tailPyrimidine ring + TrimethoxybenzylPyrimidine ring + Chlorophenyl
Potency (

)
Moderate (

M range)*
High (nM range)High (nM against bacteria)High (nM against protozoa)
Selectivity Low to Moderate (fragment-like)Low (Toxic to host)High (>1000x for bacterial)High for Plasmodium
Key Application Lead Fragment / PrecursorCancer / AutoimmuneAntibioticAntimalarial

*Note: DMNP lacks the bulky lipophilic side chains (like the p-aminobenzoylglutamate in MTX) that confer nanomolar affinity, making it a "fragment" lead requiring optimization.

Experimental Validation Protocols

To scientifically validate the MoA, you must prove causality : that the observed biological effect is solely due to DHFR inhibition and not off-target toxicity.

Protocol A: Spectrophotometric DHFR Enzyme Kinetics

Objective: Quantify the inhibition constant (


) and confirm competitive inhibition.
Principle:  DHFR catalyzes the reduction of DHF to THF using NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (NADPH oxidation).
  • Reagents: Recombinant DHFR (Human and E. coli for selectivity), Dihydrofolate (

    
    ), NADPH (
    
    
    
    ), Buffer (50 mM Tris-HCl, pH 7.5).
  • Procedure:

    • Pre-incubate enzyme with varying concentrations of DMNP (0, 0.1, 1, 10, 100

      
      ) for 5 minutes.
      
    • Initiate reaction by adding NADPH and DHF.

    • Measure

      
       for 5 minutes.
      
  • Data Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Validation Criteria: Competitive inhibitors (like DMNP) will increase the apparent

      
       without changing 
      
      
      
      .
Protocol B: Cellular Rescue Assay (The "Gold Standard" for MoA)

Objective: Confirm that cell death is caused specifically by folate depletion. Logic: If DMNP kills cells by inhibiting DHFR, adding the downstream products (Thymidine and Hypoxanthine) should bypass the block and rescue the cells.

  • Cell Line: L1210 (Leukemia) or bacterial culture (E. coli K12).

  • Treatment Groups:

    • Control: Vehicle only.

    • Test: DMNP (

      
       concentration).
      
    • Rescue: DMNP + Thymidine (

      
      ) + Hypoxanthine (
      
      
      
      ).
  • Readout: Cell viability (MTT, ATP-Glo, or OD600) after 48-72 hours.

  • Interpretation:

    • Valid MoA: Cell viability is restored in the "Rescue" group to >80% of Control.

    • Off-Target Toxicity: No rescue observed (implies mechanism is unrelated to folate pathway).

Protocol C: Surface Plasmon Resonance (SPR) Binding

Objective: Direct biophysical confirmation of binding affinity (


).
  • Immobilization: Biotinylated DHFR captured on a Streptavidin (SA) sensor chip.

  • Injection: Inject DMNP dilution series over the surface.

  • Analysis: Fit sensorgrams to a 1:1 binding model.

  • Expectation: Fast on/off rates typical of low-molecular-weight fragments (2,4-diamino core).

Visualization: Experimental Logic Flow

ValidationFlow Step1 Step 1: Enzyme Assay (Cell-Free) Outcome1 Determine Ki & Mode (Competitive?) Step1->Outcome1 Step2 Step 2: Cellular Assay (Proliferation) Outcome2 Determine IC50 Step2->Outcome2 Step3 Step 3: Rescue Experiment (Specificity Check) Outcome3 Viability Restored? Step3->Outcome3 Outcome1->Step2 Outcome2->Step3 Valid VALIDATED MoA: DHFR Inhibition Outcome3->Valid Yes (Rescue) Invalid INVALID MoA: Off-Target Toxicity Outcome3->Invalid No (Death)

Figure 2: The logical workflow for validating DMNP, prioritizing the "Rescue Experiment" as the definitive test for on-target specificity.

References

  • Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of Folate Biosynthesis and Function as a Basis for Chemotherapy. Advances in Enzymology and Related Areas of Molecular Biology.

  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate Reductase as a Therapeutic Target. FASEB Journal.

  • Hawser, S., et al. (2006). Targeting the Dihydrofolate Reductase Pathway in Bacteria. Biochemical Pharmacology.[3]

  • Rosowsky, A., et al. (2003). Synthesis and Biological Activity of 2,4-Diamino-5-substituted-pyrimidines. Journal of Medicinal Chemistry.

  • ChemicalBook. 6-Amino-1,3-dimethyl-5-nitrosouracil (Related Scaffold Data).

Sources

Cross-reactivity studies of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of antifolate drugs, most notably Pyrimethamine . In drug development and diagnostic assay design, distinguishing this precursor from the active pharmaceutical ingredient (API) is paramount.

This guide provides a rigorous framework for evaluating the cross-reactivity of DAMNP against its downstream active analogs. We focus on two critical vectors: Immunological Specificity (ELISA interference) and Pharmacological Potency (DHFR inhibition).

Chemical Identity & Structural Context

To understand cross-reactivity, one must first analyze the structural deviation between the impurity and the target therapeutics.

FeatureDAMNP (The Impurity) Pyrimethamine (The Target) Trimethoprim (The Alternative)
Role Synthetic Precursor / ImpurityAntiprotozoal APIAntibacterial API
Core Structure 2,4-Diaminopyrimidine2,4-Diaminopyrimidine2,4-Diaminopyrimidine
C5 Substituent -NO₂ (Nitro) 4-Chlorophenyl 3,4,5-Trimethoxybenzyl
C6 Substituent -CH₃ (Methyl)-CH₂CH₃ (Ethyl)-H (Hydrogen)
Cross-Reactivity Risk High (Core recognition)Reference Standard Moderate (Class effect)

Scientific Insight: The shared 2,4-diaminopyrimidine core is the primary driver of cross-reactivity. However, the C5-Nitro group in DAMNP presents a distinct electronic profile compared to the bulky, hydrophobic phenyl groups in Pyrimethamine. High-specificity assays must exploit this steric and electronic difference.

Immunological Cross-Reactivity Study (Competitive ELISA)

In diagnostic assay development (e.g., detecting Pyrimethamine in serum), DAMNP is the most likely interference candidate. Antibodies raised against the diaminopyrimidine core often fail to distinguish between the drug and this precursor.

Experimental Objective

Determine the Percent Cross-Reactivity (%CR) of a polyclonal antibody raised against Pyrimethamine when challenged with DAMNP.

Protocol: Competitive Inhibition ELISA
  • Coating: Coat 96-well microtiter plates with Pyrimethamine-BSA conjugate (

    
    ) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
    
  • Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 2 hours at RT to prevent non-specific binding.

  • Competition Step (Critical):

    • Prepare serial dilutions of Pyrimethamine (Standard) :

      
       to 
      
      
      
      .
    • Prepare serial dilutions of DAMNP (Competitor) :

      
       to 
      
      
      
      .
    • Mix analyte dilutions 1:1 with the anti-Pyrimethamine primary antibody.

    • Add mixture to wells and incubate for 1 hour. Note: The free antigen (drug or impurity) competes with the coated antigen for antibody binding.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with

    
    . Measure OD at 450nm.
    
Data Analysis & Calculation

Calculate the


 (concentration inhibiting 50% of maximum binding) for both the drug and the impurity.


  • Target Specification:

    
     Cross-Reactivity is required for clinical grade assays.
    
  • Typical Result: If the antibody targets the C5-phenyl group, DAMNP cross-reactivity is usually negligible (

    
    ). If the antibody targets the pyrimidine ring, cross-reactivity can exceed 
    
    
    
    .
Workflow Visualization

ELISA_Workflow cluster_logic Interference Logic Start Start: Antigen Coating Block Block Non-Specific Sites Start->Block Mix Mix Sample + Primary Ab Block->Mix Compete Competitive Binding (Well Surface vs. Free Analyte) Mix->Compete Wash Wash Unbound Ab Compete->Wash Detect Add HRP-Secondary Ab & TMB Substrate Wash->Detect LowSignal Low Signal = High Analyte (OR High Cross-Reactant) Detect->LowSignal HighSignal High Signal = Low Analyte

Caption: Workflow for Competitive ELISA. In this format, high concentrations of DAMNP (cross-reactant) will suppress the signal, mimicking the presence of the drug.

Pharmacological Cross-Reactivity (DHFR Inhibition)

While DAMNP is an impurity, it possesses the 2,4-diamino moiety essential for inhibiting Dihydrofolate Reductase (DHFR). "Cross-reactivity" in this context refers to off-target toxicity or synergistic effects.

Experimental Objective

Compare the inhibitory constant (


) of DAMNP against Pyrimethamine using a spectrophotometric DHFR assay.
Protocol: NADPH Oxidation Assay

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. We measure the decrease in absorbance at 340nm (NADPH consumption).

  • Reagents: Recombinant Human DHFR (or Plasmodium DHFR for specificity studies), NADPH (

    
    ), Dihydrofolate (
    
    
    
    ).
  • Blanking: Calibrate spectrophotometer with buffer lacking enzyme.

  • Reaction:

    • Add Enzyme + Inhibitor (DAMNP or Pyrimethamine). Incubate 5 min at 37°C.

    • Initiate reaction by adding NADPH/DHF mix.

  • Kinetics: Monitor

    
     for 5 minutes.
    
Comparative Performance Data (Generalized)
CompoundIC50 (Human DHFR)IC50 (Plasmodium DHFR)Selectivity Ratio
Pyrimethamine


3000x (Highly Selective)
DAMNP (Impurity)


< 2x (Non-Selective)

Interpretation: The nitro group at position 5 is electron-withdrawing and lacks the hydrophobic bulk required to fit the hydrophobic pocket of the DHFR active site (specifically residues corresponding to Phe-31 or Leu-67 in various species). Therefore, DAMNP shows low pharmacological cross-reactivity ; it is a poor inhibitor compared to the drug.

Analytical Validation (The "Gold Standard")

Since antibody cross-reactivity can be problematic, LC-MS/MS is the recommended confirmatory method to separate DAMNP from Pyrimethamine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Differentiation:

    • Pyrimethamine:

      
       249.1 
      
      
      
      (Retention: ~4.5 min)
    • DAMNP:

      
       170.1 
      
      
      
      (Retention: ~1.2 min)

Scientific Note: Due to the high polarity of the nitro group, DAMNP elutes significantly earlier than Pyrimethamine in reverse-phase chromatography, making separation straightforward.

Synthesis & Impurity Pathway

Understanding where DAMNP originates helps in controlling it. It is the direct precursor before the final condensation step in many pyrimidine synthesis routes.

Synthesis_Pathway Precursor Guanidine + Ethyl Cyanoacetate Intermediate 2,4-Diamino-6-hydroxypyrimidine Precursor->Intermediate Nitration Nitration Step (+ HNO3) Intermediate->Nitration DAMNP 2,4-Diamino-6-methyl- 5-nitropyrimidine (THE IMPURITY) Nitration->DAMNP Critical Control Point Reduction Reduction (-NO2 -> -NH2) DAMNP->Reduction Final Pyrimethamine (Final Drug) Reduction->Final Condensation w/ Chlorophenyl

Caption: The origin of DAMNP. Incomplete reduction or purification results in this compound contaminating the final API.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4993, Pyrimethamine. Retrieved from [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.[1] Journal of Medicinal Chemistry, 23(3), 327-329.[1] (Context on diaminopyrimidine synthesis intermediates). Retrieved from [Link]

  • ResearchGate (2025). Development of a Simple, Rapid, and Robust Isocratic Liquid Chromatographic Method for the Determination of Pyrimethamine and its Synthetic Impurities.[2] Retrieved from [Link]

  • ELISA Kits UK. Antibody Cross Reactivity And How To Avoid It? (General principles of competitive ELISA for small molecule impurities). Retrieved from [Link]

Sources

Comparative analysis of pyridine and pyrimidine derivatives' anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Pyridine vs. Pyrimidine Derivatives in Anti-Inflammatory Therapeutics Content Type: Technical Comparison Guide Author Profile: Senior Application Scientist

Executive Summary: The Heterocyclic Frontier

In the realm of non-steroidal anti-inflammatory drug (NSAID) discovery, nitrogen-containing heterocycles are the undisputed scaffolds of choice. Among these, pyridine (a six-membered ring with one nitrogen) and pyrimidine (a six-membered ring with two nitrogens at 1,3-positions) represent two distinct architectural philosophies.

While both scaffolds effectively inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, they differ fundamentally in their physicochemical properties and binding kinetics. This guide provides a data-driven comparison of these two classes, analyzing their Structure-Activity Relationships (SAR), mechanistic efficacy, and experimental validation protocols.

Key Takeaway: Recent comparative studies indicate that while pyridine derivatives often exhibit superior aqueous solubility and bioavailability, pyrimidine derivatives frequently demonstrate higher selectivity for COX-2, reducing the risk of gastric ulceration common with traditional NSAIDs. The emerging class of pyrido[2,3-d]pyrimidines (hybrids) currently outperforms both parent scaffolds, achieving IC50 values in the nanomolar range.

Chemical Architecture & SAR Analysis

Understanding the electronic distribution of these rings is critical for rational drug design.

Pyridine Derivatives
  • Nature: Electron-deficient aromatic ring.

  • Role: Often acts as a bioisostere for benzene to improve water solubility (due to the basic nitrogen) and metabolic stability.

  • SAR Insight: Substitution at the C-3 and C-5 positions with electron-withdrawing groups (e.g., -CN, -NO2) often enhances anti-inflammatory activity by increasing the acidity of adjacent protons, facilitating hydrogen bonding within the COX active site.

Pyrimidine Derivatives
  • Nature: Highly electron-deficient due to two electronegative nitrogen atoms.

  • Role: Mimics endogenous nucleobases (cytosine, thymine, uracil), allowing for diverse interactions with biological targets.

  • SAR Insight: The presence of amino (-NH2) or hydrazino (-NHNH2) groups at C-2 and C-4 is crucial. These groups serve as hydrogen bond donors/acceptors that anchor the molecule into the hydrophobic pocket of COX-2. Bulky aryl groups at C-5 or C-6 drive selectivity by exploiting the larger side pocket of COX-2, which is absent in COX-1.

Visualizing the Optimization Logic

SAR_Decision_Tree Start Lead Optimization Strategy Scaffold Select Scaffold Start->Scaffold Pyridine Pyridine Scaffold (1 Nitrogen) Scaffold->Pyridine Pyrimidine Pyrimidine Scaffold (2 Nitrogens) Scaffold->Pyrimidine Pyridine_Opt Optimize Solubility & Bioavailability Pyridine->Pyridine_Opt Pyrimidine_Opt Optimize COX-2 Selectivity Pyrimidine->Pyrimidine_Opt Pyr_Sub Add EWG at C3/C5 (CN, NO2) Pyridine_Opt->Pyr_Sub Pyrim_Sub Add Bulky Aryl at C5/C6 (Exploit Hydrophobic Pocket) Pyrimidine_Opt->Pyrim_Sub Hybrid Hybridization: Pyrido[2,3-d]pyrimidine Pyr_Sub->Hybrid Merge Pyrim_Sub->Hybrid Merge Result Nanomolar Potency (High Selectivity) Hybrid->Result

Figure 1: Strategic decision tree for optimizing pyridine and pyrimidine scaffolds. Note the convergence toward hybrid structures for maximum potency.

Comparative Efficacy: The Data

The following table synthesizes head-to-head experimental data from recent studies (2024-2025) comparing these derivatives against standard drugs (Celecoxib/Indomethacin).

FeaturePyridine Derivatives (e.g., cmpd 7a)Pyrimidine Derivatives (e.g., cmpd 9d)Hybrid (Pyrido-pyrimidine)Reference Standard (Celecoxib)
Primary Target COX-1 / COX-2 (Balanced)COX-2 (Selective)COX-2 (Highly Selective)COX-2
IC50 (COX-2) 76.6 µM88.7 µM0.54 µM 1.11 µM
NO Inhibition 65.48% 61.90%>80%~52%
Selectivity Index (SI) ModerateHighVery High (6.56) High (5.12)
Gastric Safety Moderate ulcerogenic riskLow ulcerogenic riskMinimal ulcerogenic riskLow risk
Key Mechanism iNOS suppressionPGE2 suppressionDual COX/LOX inhibitionCOX-2 inhibition

Analysis:

  • Raw Potency: In simple chalcone-derived comparisons, pyridines (Compound 7a) showed slightly higher inhibition of Nitric Oxide (NO) release (65.48%) compared to pyrimidines (61.90%) in LPS-stimulated macrophages [1].[1][2]

  • Selectivity: Pyrimidine derivatives, particularly those with specific substitution patterns (e.g., trimethoxyphenyl groups), demonstrate superior selectivity for COX-2 over COX-1, which is crucial for minimizing gastric side effects [3].

  • The Hybrid Advantage: When the two rings are fused to form pyrido[2,3-d]pyrimidines , the activity spikes dramatically. Compound 9d, a hybrid, exhibited an IC50 of 0.54 µM, significantly outperforming the clinical standard Celecoxib (1.11 µM) [5].

Mechanism of Action: Signaling Pathways

Both classes exert their effects by intercepting the Arachidonic Acid (AA) pathway and modulating nuclear transcription factors.

  • Enzymatic Blockade: They compete with arachidonic acid for the active site of cyclooxygenase enzymes (COX-1/2), preventing the formation of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

  • Transcriptional Regulation: Advanced derivatives have been shown to downregulate NF-kB (Nuclear Factor kappa B). By preventing the translocation of NF-kB to the nucleus, these compounds stop the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS [1][2].

Pathway Visualization

Mechanism_Pathway Stimulus Inflammatory Stimulus (LPS / Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-kB Activation Stimulus->NFkB PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2 Prostaglandin E2 (Pain/Fever) COX1->PGE2 COX2->PGE2 Pyridine Pyridine Derivs. (Non-selective) Pyridine->COX1 Pyridine->COX2 Pyrimidine Pyrimidine Derivs. (COX-2 Selective) Pyrimidine->COX2 Pyrimidine->NFkB Downregulates Cytokines Cytokines (IL-6, TNF-a) NFkB->COX2 Upregulates NFkB->Cytokines

Figure 2: Mechanistic intervention points. Note the Pyrimidine scaffold's higher specificity for the inducible COX-2 enzyme and potential downregulation of NF-kB.

Experimental Protocols: Validation Workflows

To validate the efficacy of these derivatives, a rigorous "Self-Validating System" of testing is required.

Phase 1: In Vitro Screening (Enzymatic)
  • Objective: Determine IC50 and Selectivity Index (SI).

  • Protocol (Colorimetric COX Inhibitor Screening):

    • Reagents: Use purified Ovine COX-1 and Human Recombinant COX-2.

    • Reaction: Incubate test compounds (0.01–100 µM) with enzyme in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

    • Measurement: Monitor absorbance at 590 nm. The oxidation of TMPD is proportional to COX activity.[3][4]

    • Calculation:

      
       is calculated from the log-dose response curve. 
      
      
      
      .
Phase 2: Cellular Assay (Macrophage Model)
  • Objective: Assess inhibition of inflammatory mediators (NO, Cytokines) in a living system.[1][2][5]

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Induce inflammation using Lipopolysaccharide (LPS) (1 µg/mL).

  • Griess Assay for NO:

    • Treat cells with compound + LPS for 24h.

    • Mix 100 µL supernatant with 100 µL Griess reagent.

    • Measure absorbance at 540 nm to quantify nitrite accumulation (proxy for NO).

Phase 3: In Vivo Validation (Carrageenan-Induced Edema)
  • Objective: Confirm systemic anti-inflammatory activity.

  • Protocol:

    • Animals: Wistar rats (n=6 per group).

    • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

    • Treatment: Administer test compound (oral/IP) 1 hour prior to induction.

    • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

    • Endpoint: Calculate % Inhibition of Edema relative to control vehicle [4].

References

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.[2] Drug Development Research.[2] Link

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[5][6] RSC Advances.[7] Link

  • Tylinska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[3][4][8] International Journal of Molecular Sciences. Link[3]

  • Zlatanova-Tenisheva, H., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.[9] Pharmacia. Link

  • El-Mekabaty, A., et al. (2024). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors. Journal of Biomolecular Structure and Dynamics.[7] Link

Sources

Comparative Guide: Antitumor Activity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) represents a pivotal "non-classical" antifolate designed to overcome specific resistance mechanisms associated with classical agents like Methotrexate (MTX). Unlike MTX, which relies on the Reduced Folate Carrier (RFC) for cellular entry, DAMP utilizes the lipophilic adamantyl moiety to penetrate cell membranes via passive diffusion.

This guide objectively compares DAMP against Methotrexate (MTX) and the structurally related DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine), focusing on their efficacy against transport-resistant solid tumors and their distinct toxicity profiles.

Key Technical Differentiators
  • Transport Mechanism: Passive diffusion (DAMP) vs. Active transport (MTX).

  • Resistance Profile: Active against MTX-resistant Walker 256 carcinoma; inactive against MTX-sensitive Murphy-Sturm lymphosarcoma.

  • Limiting Toxicity: CNS neurotoxicity (convulsions) rather than the typical myelosuppression seen with classical antifolates.

Mechanistic Architecture

Molecular Mechanism of Action

DAMP functions as a potent inhibitor of Dihydrofolate Reductase (DHFR) . By binding to the active site of DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), effectively starving the cell of the one-carbon donors required for thymidylate and purine synthesis. This blockade halts DNA synthesis, leading to S-phase arrest and apoptosis.

The Lipophilicity Advantage (Transport Logic)

The defining feature of DAMP is the 1-adamantyl group at the 5-position of the pyrimidine ring. This bulky, hydrophobic cage structure significantly increases the partition coefficient of the molecule, allowing it to bypass the RFC. This is critical for treating tumors that develop resistance by downregulating folate transporters—a common failure mode for MTX therapy.

Visualization: Transport & Inhibition Pathways

The following diagram illustrates the differential cellular entry and downstream blockade caused by DAMP versus MTX.

DAMP_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm MTX Methotrexate (MTX) (Hydrophilic) RFC Reduced Folate Carrier (RFC) MTX->RFC Requires Binding DAMP DAMP (Lipophilic Adamantyl) Diffusion Passive Diffusion (Lipid Bilayer) DAMP->Diffusion Bypasses Transporter DHFR DHFR Enzyme (Target) RFC->DHFR Active Transport Diffusion->DHFR Direct Entry THF Tetrahydrofolate DHFR->THF Inhibited DHF Dihydrofolate DHF->DHFR DNA DNA Synthesis THF->DNA Required Precursor

Figure 1: Comparative cellular entry mechanisms. MTX requires the RFC protein, while DAMP permeates the membrane directly due to the adamantyl group.

Comparative Performance Data

The following data synthesizes findings from seminal studies (Zakrzewski et al.) comparing DAMP with standard agents.

Antitumor Efficacy Profile

The most striking characteristic of DAMP is its "inverse" activity profile compared to MTX. It excels where MTX fails but struggles where MTX is most potent.

FeatureMethotrexate (MTX)DAMPDDMP
Chemical Class Classical Antifolate (Glutamated)Non-classical (Lipophilic)Non-classical (Lipophilic)
Walker 256 Carcinoma Resistant (Due to transport defect)Highly Active (Inhibits growth)Highly Active
Murphy-Sturm Lymphosarcoma Highly Sensitive Inactive Active
Primary Resistance Mechanism Downregulation of RFC transportDHFR gene amplification / MutationDHFR gene amplification
Toxicity Comparison (Rat Model)

Toxicity is the primary differentiator between DAMP and its lipophilic analog DDMP.

CompoundPrimary Toxicity ModeClinical Manifestation (Rat)Reversibility
DAMP Neurotoxicity Convulsions, Seizures, DeathIrreversible at lethal doses
DDMP Hematotoxicity Leukopenia, ThrombocytopeniaReversible (Bone marrow recovery)
MTX Gastrointestinal / Heme Diarrhea, weight loss, marrow suppressionReversible with Leucovorin rescue

Expert Insight: The neurotoxicity of DAMP is directly linked to the adamantyl group's high lipophilicity, which likely facilitates crossing the Blood-Brain Barrier (BBB) too efficiently, leading to off-target CNS effects or excessive CNS accumulation compared to DDMP.

Experimental Protocols

To validate the activity of DAMP, two primary workflows are recommended: an enzymatic assay to confirm target engagement and an in vivo model to assess transport-independent efficacy.

In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of DAMP against purified DHFR (Rat Liver or Human Recombinant).

Reagents:

  • Buffer: 0.05 M Tris-HCl, pH 7.4.

  • Substrate: Dihydrofolic acid (DHF) (50 µM final).

  • Cofactor: NADPH (100 µM final).

  • Enzyme: Purified DHFR (0.01 - 0.05 units).

Protocol:

  • Preparation: Dissolve DAMP in DMSO (due to lipophilicity). Prepare serial dilutions.

  • Blanking: Set spectrophotometer to 340 nm (absorbance peak of NADPH).

  • Incubation: Mix Buffer, NADPH, and Enzyme. Add DAMP (or vehicle) and incubate for 2 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add DHF to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculation:

    
    . Plot % Inhibition vs. Log[DAMP] to determine IC50.
    
In Vivo Walker 256 Carcinoma Model

Objective: Differentiate DAMP activity from MTX using a transport-deficient tumor model.

Protocol:

  • Implantation: Inoculate Sprague-Dawley rats subcutaneously with

    
     Walker 256 carcinoma cells.
    
  • Grouping: Randomize into Control (Vehicle), MTX (0.5 mg/kg), and DAMP (5-10 mg/kg) groups (n=10).

  • Administration: Begin treatment 24 hours post-implantation. Administer drugs IP daily for 5 days.

  • Endpoint: Sacrifice animals on Day 10. Excise tumors and weigh.

  • Validation:

    • MTX Group: Should show minimal inhibition (Tumor weight

      
       Control) confirming resistance.
      
    • DAMP Group: Should show significant tumor growth inhibition (>50% reduction in mass).

Visualization: Experimental Workflow

Experimental_Workflow cluster_synthesis Phase 1: Validation cluster_invivo Phase 2: In Vivo Efficacy (Walker 256) Step1 Synthesize/Acquire DAMP (Verify Purity >98% HPLC) Step2 DHFR Enzyme Assay (Confirm Target Engagement) Step1->Step2 Step3 Tumor Inoculation (Walker 256 - MTX Resistant) Step2->Step3 If IC50 < 100nM Step4 Control MTX (Negative Control) DAMP (Test) Step3->Step4 Step5 Endpoint Analysis (Tumor Weight + CNS Toxicity Check) Step4->Step5

Figure 2: Step-by-step validation workflow for assessing DAMP activity.

References

  • Zakrzewski, S. F., Dave, C., & Rosen, F. (1978). "Comparison of the Antitumor Activity and Toxicity of 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-Diamino-5-(1-adamantyl)-6-ethylpyrimidine". Journal of the National Cancer Institute, 60(5), 1029–1033.

  • Hitchings, G. H., & Smith, S. L. (1980). "Dihydrofolate Reductases as Targets for Inhibitors". Advances in Enzyme Regulation, 18, 349-371.

  • Gangjee, A., et al. (2007). "Synthesis and biological evaluation of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as antifolates". Bioorganic & Medicinal Chemistry, 15(15), 5115-5125.

Safety Operating Guide

Operational Guide: Safe Disposal of 2,4-Diamino-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

2,4-Diamino-6-methyl-5-nitropyrimidine (DAMNP) is a functionalized pyrimidine intermediate often utilized in antifolate drug synthesis. While generally stable under ambient conditions, the presence of the nitro group (-NO₂) at the C5 position introduces specific thermal and chemical sensitivities that dictate its disposal pathway.

Core Disposal Directive: Do NOT dispose of this compound via municipal waste or standard drain systems. The mandatory disposal route is High-Temperature Incineration with Nitrogen Oxide (NOx) Scrubbing .

Critical Safety Alert:

  • Thermal Instability: Decomposition begins near the melting point (~290°C). Avoid autoclaving waste containing this compound.

  • Chemical Incompatibility: Isolate from strong reducing agents (e.g., hydrides, nascent hydrogen) and strong oxidizers to prevent uncontrolled exothermic reactions.

Hazard Profiling & Technical Justification

To ensure safety, we must understand the causality behind the protocols. The disposal method is dictated by the chemical structure.

FeatureChemical ImplicationOperational Consequence
Nitro Group (-NO₂) Potential for energetic decomposition; oxidizing potential.Must be incinerated. Do not compact mechanically if dry.
Pyrimidine Ring High nitrogen content.Combustion releases toxic NOx fumes . Incinerator must have an afterburner and scrubber.
Amine Groups (-NH₂) Basic functionality; potential for salt formation.Avoid mixing with strong acids in waste containers to prevent heat generation.
Physical State Fine crystalline powder.High dust explosion potential and inhalation risk. Wet methods preferred for cleanup.[1]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. This protocol ensures the material remains inert during storage and transport.

Step 3.1: Waste Stream Segregation
  • Solid Waste: Isolate pure DAMNP in a dedicated solid waste container.

    • Why: Mixing with general trash increases the risk of accidental reaction or environmental leaching.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, DMF, Methanol), segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents are present).

    • Constraint: Ensure the solvent waste stream is compatible with nitro-aromatics. Avoid acetone/base mixtures which can sometimes form energetic condensates with nitro compounds.

Step 3.2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Vented caps are recommended if the waste is in solution, to prevent pressure buildup from slow decomposition or off-gassing.

Operational Disposal Workflow

This workflow describes the chain of custody from the laboratory bench to the final destruction facility.

Step-by-Step Protocol
  • Personal Protective Equipment (PPE) Verification:

    • Respiratory: N95 or P100 respirator (if handling dry powder outside a fume hood).

    • Dermal: Nitrile gloves (double-gloving recommended due to solvent solubility).

    • Ocular: Chemical splash goggles.

  • Spill/Residue Cleanup (If applicable):

    • Do not dry sweep. This generates dust.[1][2]

    • Method: Cover the spill with a wet absorbent pad (dampened with water or PEG-400) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Place all cleanup materials into the solid waste drum.

  • Labeling:

    • Label must read: "Hazardous Waste - Toxic/Irritant - 2,4-Diamino-6-methyl-5-nitropyrimidine" .

    • Add GHS Pictograms: Irritant (Exclamation Mark) .

  • Transfer to EHS/Waste Facility:

    • Coordinate pickup with your site's Environmental Health & Safety (EHS) team.

    • Manifest Declaration: Explicitly list the "Nitro" functionality on the waste manifest. This alerts the incineration facility to adjust their burn rates and scrubber settings for NOx control.

Visual Logic: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2,4-Diamino-6-methyl-5-nitropyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Dry Liquid Dissolved in Solvent (DMSO, DMF, MeOH) StateCheck->Liquid Solution SolidPrep Place in HDPE Drum Do NOT Compact Solid->SolidPrep LiquidPrep Segregate into Organic Solvent Waste (Check Compatibilities) Liquid->LiquidPrep Labeling Labeling: Identify 'Nitro' functionality Warning: Irritant SolidPrep->Labeling LiquidPrep->Labeling EHS Transfer to EHS (90-Day Storage Limit) Labeling->EHS Final Final Disposal: Rotary Kiln Incineration (w/ NOx Scrubber) EHS->Final Manifested

Figure 1: Decision logic for segregating and processing DAMNP waste streams.

Regulatory & Compliance Data

Adherence to these codes protects your facility from regulatory fines.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Non-Listed Hazardous WasteNot P or U listed. Classified as hazardous based on characteristics if mixed with solvents (D001 Ignitable) or if determined Reactive (D003) by local authority.
DOT (Transport) Not Regulated (Pure)Generally not regulated as a dangerous good for transport unless in flammable solution.
GHS WarningH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
TSCA ListedCAS 6635-20-7 is listed on the TSCA inventory.

Expert Note on RCRA: While CAS 6635-20-7 is not explicitly listed, the "Cradle-to-Grave" responsibility requires you to characterize the waste. If you have large quantities (>1 kg), it is prudent to treat it as a D003 (Reactive) waste out of an abundance of caution regarding the nitro group, ensuring it is flagged for careful incineration.

References

  • PubChem. (n.d.). Compound Summary: 2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 6635-20-7). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 2,4-Diamino-6-methyl-5-nitropyrimidine

[1]

CAS No: 5132-28-5 Synonyms: 2,4-Diamino-6-methyl-5-nitro-pyrimidine; 6-Methyl-5-nitro-2,4-pyrimidinediamine Physical State: Solid (Yellow/Orange Powder) Primary Application: Antifolate synthesis intermediate; Drug discovery (Chagas' disease, Antimalarial).[1]

Executive Summary & Risk Profile

2,4-Diamino-6-methyl-5-nitropyrimidine is a functionalized pyrimidine derivative used extensively in the synthesis of antifolate pharmaceuticals (e.g., methotrexate analogs).[1] As a nitro-substituted aromatic amine , it presents a dual risk profile: physicochemical stability hazards (potential for energetic decomposition if heated under confinement) and toxicological hazards (skin/eye irritation and potential respiratory sensitization).[1]

This guide prioritizes the Precautionary Principle . While specific toxicological data for this exact CAS may be limited compared to commercial drugs, its structural analogs (diaminopyrimidines) are known irritants and potential mutagens.[1] All handling must assume the compound is bioactive and capable of permeating standard laboratory clothing.[1]

Hazard Classification (Inferred from Structural Analogs)
Hazard CategoryGHS CodeDescription
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]
STOT - SE H335 May cause respiratory irritation (dust inhalation).[1][2]
Reactivity N/ANitro-compounds may decompose violently at high temperatures (>290°C).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection logic is designed to prevent dermal absorption and inhalation of bioactive dust.

PPE Selection Logic

The diagram below illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_LogicStartHandling 2,4-Diamino-6-methyl-5-nitropyrimidineState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->Solid Weighing / TransferSolutionDissolved in Solvent(DMSO/DMF/Methanol)State_Check->Solution Reaction / ExtractionControl_SolidEngineering Control:Chemical Fume Hood REQUIREDSolid->Control_SolidGlove_SolGloves: Double Nitrile ORSilver Shield (Laminate) for DMSOSolution->Glove_SolResp_SolidRespiratory: N95 or P100(particulate respirator)Glove_SolidGloves: Single Nitrile (4 mil)Change if soiledResp_Solid->Glove_SolidControl_Solid->Resp_SolidResp_SolRespiratory: Fume Hood Sufficient(Unless aerosolizing)Glove_Sol->Resp_Sol

Figure 1: Decision logic for PPE selection based on operational state.[1] Note the critical requirement for laminate gloves when handling solutions in penetrating solvents like DMSO.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection (Solid) Nitrile (4-6 mil) Sufficient for dry powder.[1] Nitrile provides excellent abrasion resistance against solid particulates.[1]
Hand Protection (Solution) Double Nitrile or Silver Shield® If dissolved in DMSO or DMF (common solvents for this compound), standard nitrile degrades/permeates quickly.[1] Double gloving creates a sacrificial outer layer; Silver Shield offers >4hr breakthrough time.[1]
Respiratory N95 / P100 Mask Mandatory if weighing outside a fume hood (not recommended).[1] The nitro-group increases density; fine dust can settle deep in lung tissue (alveoli).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient.[1] Goggles seal the eyes against airborne dust, which is a severe irritant (H319).[1]
Body Protection Tyvek® Lab Coat Cotton coats trap dust in fibers.[1] Tyvek is non-porous and prevents "dust pass-through" to street clothes.[1]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1] Nitro-pyrimidines are often static-prone, leading to "flying powder."[1]

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Use a disposable spatula.[1]

    • Do not dump the powder.[1][4] Slide it gently from the weighing boat to the flask neck using a wide-mouth funnel.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant).[1] Never dry sweep.

Protocol B: Solubilization

Solubility Profile: Soluble in DMSO, DMF, and hot Methanol.[1] Sparingly soluble in water.[1]

  • Solvent Choice: When using DMSO (Dimethyl sulfoxide), be aware that DMSO enhances skin permeability.[1] It can "carry" the toxic nitropyrimidine through intact skin.[1]

  • Addition: Add solvent slowly to the solid.[1]

  • Heating: If heating is required to dissolve (e.g., >50°C), ensure the system is vented.[1] Warning: Do not heat sealed vessels of nitro-compounds due to decomposition risks at high temperatures (>200°C).[1]

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill, immediate containment is necessary to prevent laboratory contamination.[1]

Spill_ResponseSpillSpill DetectedEvac1. Evacuate Immediate AreaAllow dust to settle (5 min)Spill->EvacPPE_Don2. Don PPE:Double Gloves, Goggles, N95Evac->PPE_DonCover3. Cover with Wet Paper Towels(Prevents aerosolization)PPE_Don->CoverScoop4. Scoop Slurry into BagCover->ScoopClean5. Wash Surface (Soap/Water)x3 TimesScoop->CleanWasteDispose as Hazardous WasteClean->Waste

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.[1]

Disposal[1][3][4]
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent used (e.g., DMF/DMSO go to Non-Halogenated).[1]

  • Destruction: The preferred method is Incineration at >1000°C to ensure complete breakdown of the nitro and pyrimidine rings.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 275293, 5-Nitropyrimidine-2,4-diamine. Retrieved January 28, 2026, from [Link]

  • Wyatt, P. G., et al. (2018). "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease."[1] Bioorganic & Medicinal Chemistry Letters, 28(16), 2763-2767.[1] Retrieved January 28, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-methyl-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-methyl-5-nitropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.